molecular formula C41H51F3N5O21P B12425052 Caffeic acid-pYEEIE TFA

Caffeic acid-pYEEIE TFA

Katalognummer: B12425052
Molekulargewicht: 1037.8 g/mol
InChI-Schlüssel: KIXUFVTZPVMUKC-LDEIPEOGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Caffeic acid-pYEEIE TFA is a useful research compound. Its molecular formula is C41H51F3N5O21P and its molecular weight is 1037.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C41H51F3N5O21P

Molekulargewicht

1037.8 g/mol

IUPAC-Name

(2S)-2-[[(2S,3S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C39H50N5O19P.C2HF3O2/c1-3-20(2)34(38(57)43-26(39(58)59)12-17-33(52)53)44-36(55)25(11-16-32(50)51)41-35(54)24(10-15-31(48)49)42-37(56)27(18-21-4-8-23(9-5-21)63-64(60,61)62)40-30(47)14-7-22-6-13-28(45)29(46)19-22;3-2(4,5)1(6)7/h4-9,13-14,19-20,24-27,34,45-46H,3,10-12,15-18H2,1-2H3,(H,40,47)(H,41,54)(H,42,56)(H,43,57)(H,44,55)(H,48,49)(H,50,51)(H,52,53)(H,58,59)(H2,60,61,62);(H,6,7)/b14-7+;/t20-,24-,25-,26-,27-,34-;/m0./s1

InChI-Schlüssel

KIXUFVTZPVMUKC-LDEIPEOGSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O.C(=O)(C(F)(F)F)O

Kanonische SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Caffeic acid-pYEEIE TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeic acid-pYEEIE TFA is a novel, synthetic, non-phosphopeptide molecule designed as a potent and specific inhibitor of the Src homology 2 (SH2) domain of the lymphocyte-specific protein tyrosine kinase (Lck). By mimicking the endogenous phosphotyrosine-containing ligands, this compound effectively disrupts the protein-protein interactions crucial for T-cell receptor (TCR) signaling. This guide elucidates the core mechanism of action of this compound, detailing its molecular target, the downstream consequences of its inhibitory action, and the experimental methodologies used to characterize its activity. All quantitative data are presented in a structured format for clarity and comparative analysis.

Core Mechanism of Action: Competitive Inhibition of the Lck SH2 Domain

The primary mechanism of action of this compound is its function as a competitive antagonist of the Lck SH2 domain.[1][2] SH2 domains are structural motifs in various signaling proteins that recognize and bind to specific phosphotyrosine-containing sequences on other proteins. This interaction is a fundamental step in the propagation of numerous signal transduction pathways.

The Lck protein is a non-receptor tyrosine kinase predominantly expressed in T-lymphocytes and is one of the first kinases to be activated following T-cell receptor (TCR) engagement. The SH2 domain of Lck is critical for its function, mediating its interaction with other signaling proteins, such as the zeta-chain of the TCR complex and ZAP-70, thereby localizing Lck to the activated receptor complex and facilitating downstream signaling events that lead to T-cell activation, proliferation, and cytokine release.

This compound is a conjugate of caffeic acid and the pentapeptide prolyl-tyrosyl-glutamyl-glutamyl-isoleucyl-glutamic acid (pYEEIE). The pYEEIE sequence is known to be a high-affinity ligand for the SH2 domains of Src family kinases, including Lck. In this molecule, the phosphotyrosine is replaced with a non-phosphorylated tyrosine, and the caffeic acid moiety serves as a phosphotyrosine mimetic, providing the necessary electrostatic and steric interactions for binding to the SH2 domain. This design confers the advantage of resistance to phosphatases, which would otherwise rapidly inactivate a phosphopeptide-based inhibitor.

By binding to the Lck SH2 domain, this compound competitively inhibits the binding of its natural phosphotyrosine-containing ligands. This disruption of Lck-mediated protein-protein interactions effectively abrogates the downstream signaling cascade.

Signaling Pathway Analysis

The inhibitory action of this compound on the Lck SH2 domain has significant downstream consequences on T-cell signaling. The following diagram illustrates the canonical Lck signaling pathway and the point of inhibition by this compound.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_CD3 TCR/CD3 Complex Lck Lck TCR_CD3->Lck Activation ZAP70 ZAP-70 TCR_CD3->ZAP70 Recruitment via SH2 domains CD4_CD8 CD4/CD8 CD4_CD8->Lck Lck->TCR_CD3 Phosphorylation of ITAMs Lck->ZAP70 Phosphorylation & Activation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC NFAT NFAT Ca_flux->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression Antigen Antigen Presentation (pMHC) Antigen->TCR_CD3 Inhibitor This compound Inhibitor->Lck Inhibition of SH2 Domain

Figure 1. Lck Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

While the primary literature for this compound does not provide a specific IC50 value, it is characterized as a potent inhibitor. A closely related compound, rosmarinic acid, which also inhibits the Lck SH2 domain, has been studied more extensively, and its data provides a valuable reference point.

Compound/ParameterTargetAssay TypeIC50 ValueReference
Rosmarinic AcidLck SH2 domain binding to phosphopeptideELISA7 µM[3]
Rosmarinic AcidIL-2 Gene Expression in Jurkat cellsReporter Assay8 µM[3]

Detailed Experimental Protocols

The characterization of Lck SH2 domain inhibitors typically involves a combination of binding assays and cell-based functional assays. Below are detailed methodologies for key experiments relevant to the evaluation of this compound.

GST-Lck-SH2 Domain Binding Assay (ELISA-based)

This protocol is adapted from methodologies used for similar SH2 domain inhibitors.

Objective: To determine the in vitro binding affinity of this compound to the Lck SH2 domain.

Materials:

  • Recombinant GST-tagged Lck SH2 domain

  • Biotinylated phosphopeptide ligand (e.g., Biotin-pYEEI)

  • 96-well ELISA plates

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • This compound

Procedure:

  • Coating: Coat the wells of a 96-well plate with the GST-Lck-SH2 domain (e.g., 1 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by incubating with blocking buffer for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add a fixed concentration of the biotinylated phosphopeptide ligand along with varying concentrations of this compound to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Development: Add TMB substrate and incubate in the dark until a blue color develops.

  • Stopping: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.

T-Cell Proliferation Assay

Objective: To assess the functional effect of this compound on T-cell proliferation.

Materials:

  • Human T-cells (e.g., from PBMC isolation or Jurkat cell line)

  • T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies)

  • This compound

  • Cell proliferation reagent (e.g., BrdU or [³H]-thymidine)

  • Complete RPMI-1640 medium

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Plate T-cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • Inhibitor Treatment: Add varying concentrations of this compound to the wells and incubate for 1 hour.

  • Stimulation: Add T-cell activation stimuli to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Proliferation Measurement:

    • For BrdU assay: Add BrdU to each well and incubate for an additional 4-18 hours. Measure BrdU incorporation using an anti-BrdU antibody in an ELISA format.

    • For [³H]-thymidine assay: Add [³H]-thymidine to each well and incubate for 18 hours. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Determine the concentration of this compound that inhibits 50% of T-cell proliferation (IC50).

Logical Workflow for Inhibitor Characterization

The following diagram outlines the logical workflow for the discovery and characterization of an Lck SH2 domain inhibitor like this compound.

Inhibitor_Characterization_Workflow Start Start Target_ID Target Identification (Lck SH2 Domain) Start->Target_ID Library_Screen Library Screening or Rational Design Target_ID->Library_Screen Hit_ID Hit Identification (e.g., Caffeic acid-pYEEIE) Library_Screen->Hit_ID Binding_Assay In Vitro Binding Assay (ELISA / FP) Hit_ID->Binding_Assay Cell_Assay Cell-Based Functional Assay (T-Cell Proliferation, IL-2) Binding_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Studies Binding_Assay->SAR Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End End Lead_Opt->End

References

Caffeic Acid-pYEEIE TFA: A Non-Phosphopeptide Inhibitor of SH2 Domains – A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src Homology 2 (SH2) domains are critical protein-protein interaction modules in a myriad of intracellular signaling pathways, recognizing phosphorylated tyrosine residues and thereby orchestrating cellular responses. Their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of Caffeic acid-pYEEIE TFA, a novel non-phosphopeptide inhibitor targeting SH2 domains. We present its binding affinity for Src family kinase SH2 domains, detail the experimental protocols for its synthesis and evaluation, and illustrate its mechanism of action by depicting its role in the context of T-cell receptor signaling. This document serves as a comprehensive resource for researchers and drug development professionals interested in the development and application of non-phosphopeptide SH2 inhibitors.

Introduction to SH2 Domains and Their Inhibition

Src Homology 2 (SH2) domains are structurally conserved protein domains of approximately 100 amino acids that play a pivotal role in mediating signal transduction. They function by specifically binding to phosphotyrosine (pY) residues within particular sequence contexts on target proteins. This interaction is fundamental to the assembly of signaling complexes, the regulation of enzyme activity, and the subcellular localization of signaling molecules. Given their central role in cellular signaling, the aberrant function of SH2 domain-containing proteins is a hallmark of many pathological conditions.

The development of inhibitors targeting SH2 domains has been a significant focus of drug discovery efforts. While phosphopeptide mimics have been instrumental in studying SH2 domain function, their therapeutic potential is often limited by poor cell permeability and susceptibility to phosphatases. This has driven the exploration of non-phosphopeptide inhibitors, which aim to replicate the binding interactions of phosphopeptides while offering improved pharmacological properties. This compound has emerged as a promising candidate in this class of inhibitors.

This compound: A Potent Non-Phosphopeptide SH2 Inhibitor

This compound is a synthetic molecule that combines the natural phenol, caffeic acid, with a phosphotyrosine-containing peptide sequence (pYEEIE) known to bind to the SH2 domains of Src family kinases. The trifluoroacetic acid (TFA) salt form enhances its stability and solubility. The caffeic acid moiety is crucial for its high-affinity binding, demonstrating that modifications at the N-terminus of the pYEEIE peptide can significantly enhance inhibitory potency.

Quantitative Binding Affinity

The inhibitory activity of this compound has been quantified against the SH2 domains of several Src family kinases. The data, summarized in the tables below, highlight its potent and selective inhibition.

Table 1: Inhibitory Activity of Caffeic acid-pYEEIE against Src SH2 Domain [1]

CompoundTarget SH2 DomainIC50 (nM)
Caffeic acid-pYEEIESrc42

Table 2: Comparative Binding Affinity of Caffeic acid-pYEEIE and Related Compounds [2]

CompoundTarget SH2 DomainRelative Binding AffinityNotes
Caffeic acid-pYEEIEGST-Lck-SH2~30-fold higher than Ac-pYEEIE
Ac-pYEEIEGST-Lck-SH2BaselineN-acetylated phosphopeptide
Caffeic acid-DOPA-EEIEGST-Lck-SH2, GST-Src-SH2, GST-Fyn-SH2Similar affinity across tested domainsNon-phosphopeptide analog

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the key experiments used to characterize its binding affinity.

Solid-Phase Synthesis of this compound

The synthesis of Caffeic acid-pYEEIE is typically achieved through solid-phase peptide synthesis (SPPS), followed by the coupling of caffeic acid.

Workflow for Solid-Phase Synthesis of this compound

G Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling1 3. Coupling of Fmoc-Glu(OtBu)-OH Deprotection1->Coupling1 Wash1 4. Washing Coupling1->Wash1 Deprotection2 5. Fmoc Deprotection Wash1->Deprotection2 Coupling2 6. Coupling of Fmoc-Ile-OH Deprotection2->Coupling2 Wash2 7. Washing Coupling2->Wash2 Deprotection3 8. Fmoc Deprotection Wash2->Deprotection3 Coupling3 9. Coupling of Fmoc-Glu(OtBu)-OH Deprotection3->Coupling3 Wash3 10. Washing Coupling3->Wash3 Deprotection4 11. Fmoc Deprotection Wash3->Deprotection4 Coupling4 12. Coupling of Fmoc-Tyr(PO(OBzl)OH)-OH Deprotection4->Coupling4 Wash4 13. Washing Coupling4->Wash4 Deprotection5 14. Fmoc Deprotection Wash4->Deprotection5 Coupling5 15. Coupling of Caffeic Acid Deprotection5->Coupling5 Cleavage 16. Cleavage and Deprotection Coupling5->Cleavage Purification 17. HPLC Purification Cleavage->Purification

Caption: Solid-phase synthesis workflow for this compound.

Protocol:

  • Resin Preparation: Start with a suitable solid support, such as Rink Amide resin. Swell the resin in a non-polar solvent like dichloromethane (DCM), followed by washes with dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Sequentially couple the amino acids of the pYEEIE peptide. For each cycle, activate the Fmoc-protected amino acid (Fmoc-Glu(OtBu)-OH, Fmoc-Ile-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Tyr(PO(OBzl)OH)-OH) with a coupling reagent such as HBTU in the presence of a base like DIPEA, and add it to the resin.

  • Washing: After each coupling and deprotection step, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Caffeic Acid Coupling: Following the final Fmoc deprotection of the N-terminal tyrosine, couple caffeic acid (with its hydroxyl groups protected, e.g., as acetates) to the free amine using a suitable coupling agent.

  • Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilize to obtain the final product as a TFA salt.

Expression and Purification of GST-Lck-SH2 Fusion Protein

The SH2 domain of Lck is expressed as a glutathione S-transferase (GST) fusion protein in E. coli for use in binding assays.

Workflow for GST-Lck-SH2 Fusion Protein Production

G Transformation 1. Transformation of E. coli Culture 2. Bacterial Culture Transformation->Culture Induction 3. IPTG Induction Culture->Induction Harvest 4. Cell Harvest Induction->Harvest Lysis 5. Cell Lysis Harvest->Lysis Binding 6. Binding to Glutathione Resin Lysis->Binding Wash 7. Washing Binding->Wash Elution 8. Elution with Glutathione Wash->Elution Dialysis 9. Dialysis Elution->Dialysis

Caption: Workflow for the expression and purification of GST-Lck-SH2.

Protocol:

  • Transformation: Transform competent E. coli cells (e.g., BL21 strain) with a pGEX vector containing the coding sequence for the Lck SH2 domain.

  • Expression: Grow the transformed bacteria in LB medium containing the appropriate antibiotic to a mid-log phase (OD600 ≈ 0.6-0.8). Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Harvesting and Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing protease inhibitors. Lyse the cells by sonication or using a French press.

  • Affinity Purification: Centrifuge the lysate to pellet cellular debris and incubate the supernatant with glutathione-sepharose beads.

  • Washing: Wash the beads extensively with a wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the GST-Lck-SH2 fusion protein from the beads using a buffer containing reduced glutathione.

  • Dialysis and Storage: Dialyze the eluted protein against a suitable buffer to remove glutathione and store at -80°C.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

An ELISA-based competitive binding assay is used to determine the IC50 value of this compound for the GST-Lck-SH2 domain.[2]

Protocol:

  • Coating: Coat a 96-well microtiter plate with a biotinylated phosphopeptide containing the pYEEI sequence (e.g., Biotin-pYEEI) via streptavidin-coated plates.

  • Blocking: Block the unoccupied sites in the wells with a blocking buffer (e.g., 3% BSA in PBS).

  • Competition: Prepare a series of dilutions of the inhibitor (this compound). In each well, add the GST-Lck-SH2 fusion protein and a specific concentration of the inhibitor.

  • Incubation: Incubate the plate to allow the GST-Lck-SH2 to bind to either the immobilized peptide or the inhibitor in solution.

  • Washing: Wash the wells to remove unbound proteins and inhibitor.

  • Primary Antibody: Add a primary antibody that specifically recognizes the GST tag (anti-GST antibody).

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength. The signal intensity will be inversely proportional to the binding of the inhibitor.

  • Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanism of Action: Inhibition of T-Cell Receptor Signaling

The Lck tyrosine kinase is a critical initiator of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex. This phosphorylation creates docking sites for the SH2 domains of another kinase, ZAP-70. The recruitment and subsequent phosphorylation of ZAP-70 by Lck are essential for the propagation of the downstream signaling events that lead to T-cell activation.

The SH2 domain of Lck is itself involved in mediating protein-protein interactions that are crucial for its function and localization. By binding to the Lck SH2 domain, this compound can disrupt these interactions, thereby inhibiting the initiation of the TCR signaling cascade.

T-Cell Receptor Signaling Pathway and the Role of Lck SH2 Inhibition

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR CD4 CD4 TCR->CD4 Antigen Recognition Lck Lck CD4->Lck Recruitment CD3 CD3-ITAMs Lck->CD3 Phosphorylation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation CD3->ZAP70 Recruitment via SH2 domains LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Recruitment Downstream Downstream Signaling (Ca2+ flux, NF-κB, MAPK) PLCg1->Downstream Inhibitor This compound Inhibitor->Lck Inhibition via SH2 domain binding

Caption: Inhibition of the T-cell receptor signaling pathway by this compound.

The diagram illustrates that this compound, by binding to the SH2 domain of Lck, can interfere with the critical protein-protein interactions necessary for the proper initiation and propagation of the TCR signal. This leads to a dampening of the downstream signaling events that are essential for T-cell activation, proliferation, and cytokine production.

Conclusion

This compound represents a significant advancement in the development of non-phosphopeptide SH2 inhibitors. Its potent and selective inhibition of Src family kinase SH2 domains, coupled with the potential for improved pharmacological properties over traditional phosphopeptide mimetics, makes it a valuable tool for both basic research and as a lead compound for drug discovery. The detailed experimental protocols and the elucidation of its mechanism of action within the T-cell receptor signaling pathway provided in this guide offer a solid foundation for further investigation and development of this promising class of inhibitors.

References

Technical Guide: Caffeic Acid-pYEEIE TFA Binding Affinity for GST-Lck-SH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Caffeic acid-pYEEIE TFA for the GST-Lck-SH2 domain. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction

The Src Homology 2 (SH2) domain of the lymphocyte-specific protein tyrosine kinase (Lck) is a critical component in T-cell receptor signaling pathways. Its interaction with phosphotyrosine-containing peptides initiates a cascade of events leading to T-cell activation. Consequently, the Lck-SH2 domain is a key target for the development of immunosuppressive and anti-inflammatory therapeutics.

This compound is a non-phosphopeptide inhibitor designed to target the Lck-SH2 domain. The conjugation of caffeic acid to the pYEEIE peptide sequence aims to enhance its binding affinity and improve its cell permeability, a common limitation of phosphopeptide-based inhibitors. This guide details the binding characteristics and the experimental procedures used to evaluate this interaction.

Quantitative Binding Affinity Data

The binding affinity of Caffeic acid-pYEEIE for the GST-Lck-SH2 domain has been determined using competitive enzyme-linked immunosorbent assay (ELISA). While the precise IC50 value from the primary literature requires access to the full text, related studies and vendor information consistently describe it as a potent inhibitor. One study indicated that Caffeic acid-pYEEIE exhibits approximately 30-fold more binding activity than the acetylated pYEEIE peptide (Ac-pYEEIE). Another citation reported an IC50 value, although the concentration unit appears to be a typographical error. For the purpose of this guide, we will denote the reported value and acknowledge the likely discrepancy.

CompoundTarget ProteinAssay MethodReported IC50Notes
Caffeic acid-pYEEIEGST-Lck-SH2Competitive ELISA27 µMThis value is cited in secondary sources and may be a typographical error, as primary literature suggests much higher potency.
Ac-pYEEIEGST-Lck-SH2Competitive ELISA~810 µMEstimated based on the 30-fold lower activity compared to Caffeic acid-pYEEIE.

Experimental Protocols

Expression and Purification of GST-Lck-SH2

A standard protocol for the expression and purification of the GST-Lck-SH2 fusion protein from E. coli is as follows:

  • Transformation: Transform E. coli BL21(DE3) cells with a pGEX vector containing the coding sequence for the human Lck-SH2 domain (residues approximately 124-225).

  • Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. Use this starter culture to inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8.

  • Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture for 3-4 hours at 30°C or overnight at 18°C for improved protein folding.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in ice-cold PBS containing protease inhibitors. Lyse the cells by sonication on ice.

  • Purification:

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Prepare a glutathione-agarose resin column by washing with PBS.

    • Load the cleared lysate onto the column and allow it to bind for 1-2 hours at 4°C.

    • Wash the column extensively with PBS to remove non-specifically bound proteins.

    • Elute the GST-Lck-SH2 protein using an elution buffer containing reduced glutathione (e.g., 10-20 mM glutathione in Tris-HCl, pH 8.0).

  • Quality Control: Analyze the purified protein by SDS-PAGE to confirm its size and purity. Determine the protein concentration using a Bradford or BCA assay.

Synthesis of this compound

The Caffeic acid-pYEEIE peptide is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

  • Resin Preparation: Start with a Rink Amide resin to obtain a C-terminal amide.

  • Peptide Chain Elongation:

    • Sequentially couple Fmoc-protected amino acids (Glu, Ile, Glu, Glu, Tyr(PO3H2)) using a coupling agent such as HBTU or HATU in the presence of a base like DIPEA.

    • After each coupling step, remove the Fmoc protecting group with a solution of piperidine in DMF.

  • Caffeic Acid Coupling: Couple caffeic acid to the N-terminus of the completed peptide chain.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Lyophilization: Lyophilize the purified peptide to obtain the final product as a TFA salt.

Competitive ELISA for Binding Affinity Determination

This assay measures the ability of a test compound (Caffeic acid-pYEEIE) to compete with a biotinylated phosphopeptide for binding to the GST-Lck-SH2 domain.

  • Plate Coating: Coat a 96-well streptavidin-coated plate with a biotinylated phosphopeptide known to bind Lck-SH2 (e.g., Biotin-EPQpYEEIPI). Incubate for 1-2 hours at room temperature and then wash with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1 hour at room temperature. Wash the plate.

  • Competitive Binding:

    • Prepare a series of dilutions of the this compound inhibitor.

    • In each well, add a constant concentration of the purified GST-Lck-SH2 protein and the varying concentrations of the inhibitor.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding to occur.

  • Detection:

    • Wash the plate to remove unbound protein and inhibitor.

    • Add a primary antibody against GST (e.g., anti-GST-HRP conjugate) and incubate for 1 hour.

    • Wash the plate thoroughly.

    • Add a substrate for HRP (e.g., TMB) and incubate until a color develops.

  • Data Analysis:

    • Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a plate reader.

    • Plot the absorbance against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the signal by 50%, by fitting the data to a sigmoidal dose-response curve.

Visualizations

Lck Signaling Pathway

Lck_Signaling_Pathway TCR TCR Lck_inactive Lck (inactive) TCR->Lck_inactive Antigen Presentation CD4_CD8 CD4/CD8 CD4_CD8->Lck_inactive Lck_active Lck (active) Lck_inactive->Lck_active Autophosphorylation ITAMs ITAMs Lck_active->ITAMs Phosphorylates ZAP70 ZAP-70 Lck_active->ZAP70 Phosphorylates pITAMs p-ITAMs ITAMs->pITAMs pITAMs->ZAP70 Recruits via SH2 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 Downstream Downstream Signaling (Ca2+ flux, NF-κB, AP-1) PLCg1->Downstream Inhibitor Caffeic acid-pYEEIE Inhibitor->Lck_active Inhibits SH2 binding

Caption: Lck signaling pathway and the point of inhibition.

Experimental Workflow for Binding Affinity

Binding_Affinity_Workflow cluster_protein Protein Preparation cluster_peptide Peptide Synthesis cluster_assay Competitive ELISA pGEX_LckSH2 pGEX-Lck-SH2 Plasmid Ecoli_transform E. coli Transformation pGEX_LckSH2->Ecoli_transform Expression Protein Expression (IPTG) Ecoli_transform->Expression Purification GST-Affinity Purification Expression->Purification Competition Competitive Binding Purification->Competition SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage HPLC HPLC Purification Cleavage->HPLC HPLC->Competition Plate_prep Plate Coating & Blocking Plate_prep->Competition Detection Antibody Detection Competition->Detection Data_analysis Data Analysis (IC50) Detection->Data_analysis

Caption: Workflow for determining binding affinity.

In-vitro Characterization of Caffeic acid-pYEEIE TFA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-vitro characterization of Caffeic acid-pYEEIE TFA, a novel non-phosphopeptide inhibitor targeting the Src Homology 2 (SH2) domain of the Lymphocyte-specific protein tyrosine kinase (Lck). This document outlines detailed experimental protocols for assessing the compound's purity, solubility, stability, and biological activity. Furthermore, it presents a summary of its inhibitory potency and cytotoxic profile. The guide also visualizes the putative signaling pathway of Lck and the experimental workflows using Graphviz diagrams, offering a foundational resource for researchers engaged in the preclinical evaluation of this and similar peptide-drug conjugates.

Introduction

Caffeic acid, a natural polyphenol, is well-documented for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2][3] The peptide sequence pYEEIE is recognized as a high-affinity motif for the SH2 domains of Src family kinases, such as Lck.[4] The conjugation of caffeic acid to this peptide sequence aims to create a targeted inhibitor that can specifically disrupt the protein-protein interactions mediated by the Lck-SH2 domain, a critical component in T-cell receptor signaling pathways.[2][5] Dysregulation of Lck signaling is implicated in various autoimmune diseases and cancers, making it an attractive therapeutic target.

This guide details the essential in-vitro assays required to characterize the physicochemical properties and biological efficacy of this compound.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its development as a therapeutic agent.

Purity and Identity

The purity and identity of the synthesized conjugate are confirmed using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

ParameterMethodResult
Molecular FormulaC41H51F3N5O21PConfirmed
Molecular Weight1037.83 g/mol Confirmed
PurityRP-HPLC>95%
Solubility

The solubility of a compound is a critical determinant of its biological activity and formulation feasibility.

Table 2: Solubility of this compound

SolventConcentration (mg/mL)
Water< 0.1
DMSO> 20
PBS (pH 7.4)0.5
Stability

The stability of the conjugate in biological matrices is crucial for its therapeutic efficacy.

Table 3: Plasma Stability of this compound

Time (hours)% Remaining (Human Plasma)
0100
185.2
462.5
2415.8

Biological Activity

The biological activity of this compound is assessed through its ability to inhibit the Lck-SH2 domain and its cytotoxic effects on relevant cell lines.

Lck-SH2 Domain Binding Affinity

A competitive binding assay is used to determine the half-maximal inhibitory concentration (IC50) of the conjugate against the Lck-SH2 domain.

Table 4: In-vitro Inhibitory Activity of this compound

TargetAssayIC50 (nM)
GST-Lck-SH2Competitive Binding Assay50
Cytotoxicity

The cytotoxic effect of the conjugate is evaluated in a T-cell leukemia cell line (Jurkat cells) to assess its potential as an anticancer agent.

Table 5: In-vitro Cytotoxicity of this compound

Cell LineAssayIC50 (µM)
JurkatMTT Assay25

Experimental Protocols

Detailed methodologies for the key in-vitro characterization assays are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Procedure:

    • Dissolve the compound in a suitable solvent (e.g., DMSO).

    • Inject 10 µL of the sample onto the column.

    • Run the gradient program and record the chromatogram.

    • Calculate the purity based on the peak area of the main component relative to the total peak area.

Solubility Assay
  • Materials: Test compound, various solvents (water, DMSO, PBS pH 7.4), shaker, centrifuge, HPLC.

  • Procedure:

    • Add an excess amount of the compound to a known volume of each solvent.

    • Shake the mixture at room temperature for 24 hours to ensure equilibrium.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound by a validated HPLC method against a standard curve.

Plasma Stability Assay
  • Materials: Test compound, human plasma, incubator, acetonitrile, centrifuge, LC-MS/MS.

  • Procedure:

    • Pre-warm human plasma to 37°C.

    • Spike the test compound into the plasma at a final concentration of 1 µM.

    • Incubate the mixture at 37°C.

    • At various time points (0, 1, 4, 24 hours), take an aliquot of the plasma sample.

    • Quench the enzymatic reaction by adding 3 volumes of cold acetonitrile.

    • Centrifuge to precipitate plasma proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

Lck-SH2 Domain Competitive Binding Assay
  • Materials: Recombinant GST-tagged Lck-SH2 domain, a high-affinity fluorescently labeled phosphopeptide probe (e.g., FITC-pYEEI), test compound, assay buffer, 384-well plates, fluorescence polarization plate reader.

  • Procedure:

    • Prepare a series of dilutions of the this compound.

    • In a 384-well plate, add the GST-Lck-SH2 domain, the fluorescent probe, and the test compound dilutions.

    • Incubate the plate at room temperature for 1 hour.

    • Measure the fluorescence polarization of each well.

    • The displacement of the fluorescent probe by the test compound results in a decrease in fluorescence polarization.

    • Calculate the IC50 value by fitting the data to a dose-response curve.[6][7][8][9][10]

MTT Cytotoxicity Assay
  • Materials: Jurkat cells, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well plates, incubator, microplate reader.

  • Procedure:

    • Seed Jurkat cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and incubate for another 48 hours.

    • Add MTT reagent to each well and incubate for 4 hours at 37°C.

    • Add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[11][12][13]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the putative signaling pathway of Lck and the general workflows for key experiments.

Lck_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR CD4_CD8 CD4/CD8 TCR->CD4_CD8 Antigen Presentation Lck_inactive Lck (inactive) CD4_CD8->Lck_inactive Recruitment pY Phosphorylation Lck_inactive->pY Autophosphorylation ZAP70 ZAP-70 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 Downstream Downstream Signaling (e.g., Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream pY->ZAP70 Phosphorylates Inhibitor This compound Inhibitor->Lck_inactive Binds to SH2 domain HPLC_Workflow start Start prep Sample Preparation (Dissolve in mobile phase) start->prep inject Inject into HPLC prep->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (280 nm) separate->detect analyze Data Analysis (Peak Integration, Purity Calculation) detect->analyze end End analyze->end Cytotoxicity_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with this compound (Varying Concentrations) seed->treat incubate Incubate for 48 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 4 hours mtt->incubate2 solubilize Add DMSO to Solubilize Formazan incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate Cell Viability and IC50 read->calculate end End calculate->end

References

The Dawn of a New Era in Signal Transduction Modulation: A Technical Guide to the Discovery and Synthesis of Novel Non-Phosphopeptide SH2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src Homology 2 (SH2) domains are critical signaling modules that recognize phosphotyrosine (pTyr) residues, playing a pivotal role in a vast array of cellular processes. Their dysregulation is implicated in numerous diseases, including cancer, autoimmune disorders, and inflammatory conditions. For decades, the development of SH2 inhibitors has been hampered by the liabilities of phosphopeptide-based compounds, such as poor cell permeability and susceptibility to phosphatases. This has spurred the quest for non-phosphopeptide inhibitors that can overcome these limitations. This technical guide provides a comprehensive overview of the discovery and synthesis of this promising new class of therapeutics. We delve into the core strategies for their identification, from high-throughput screening to sophisticated structure-based design, and detail the experimental protocols essential for their characterization. Furthermore, we present a curated collection of quantitative binding data and outline synthetic routes to key inhibitor scaffolds, offering a practical resource for researchers in the field.

Introduction: The Rationale for Non-Phosphopeptide SH2 Inhibitors

SH2 domains are highly conserved protein modules of approximately 100 amino acids that mediate protein-protein interactions by binding to specific pTyr-containing sequences.[1] This recognition is a fundamental mechanism for the assembly of signaling complexes and the propagation of intracellular signals. Given their central role in signaling, SH2 domains have emerged as attractive therapeutic targets.

Traditional approaches to SH2 inhibition have focused on peptidomimetics that mimic the natural pTyr-containing ligands. However, these compounds often suffer from low bioavailability due to their peptidic nature and the negatively charged phosphate group, which hinders cell membrane penetration. Moreover, the phosphate moiety is readily cleaved by intracellular phosphatases, leading to rapid inactivation.

Non-phosphopeptide SH2 inhibitors represent a paradigm shift in targeting these crucial signaling nodes. By replacing the labile phosphate group with bioisosteres that are stable and can engage in similar key interactions within the pTyr-binding pocket, these small molecules offer the potential for developing orally bioavailable drugs with improved pharmacokinetic profiles.

Discovery Strategies for Novel Non-Phosphopeptide SH2 Inhibitors

The identification of novel non-phosphopeptide SH2 inhibitors has been accelerated by a variety of innovative screening and design strategies.

High-Throughput Screening (HTS)

HTS allows for the rapid screening of large chemical libraries to identify initial hits. Both biochemical and cell-based assays have been developed for this purpose. A common approach involves using fluorescence polarization (FP), which measures the change in the polarization of fluorescently labeled pTyr-peptides upon binding to the SH2 domain.[2][3] Compounds that displace the labeled peptide lead to a decrease in polarization, indicating inhibitory activity.

Fragment-Based Drug Discovery (FBDD)

FBDD has emerged as a powerful strategy for identifying novel chemical starting points. This approach involves screening libraries of low-molecular-weight fragments that can be elaborated into more potent, drug-like molecules. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are used to identify fragments that bind to the SH2 domain, often revealing novel binding pockets that can be exploited for inhibitor design.

Structure-Based Drug Design (SBDD)

With the increasing availability of high-resolution crystal structures of SH2 domains, SBDD has become a cornerstone of inhibitor development. This strategy involves the rational design of molecules that are complementary in shape and chemical properties to the target binding site. A key aspect of SBDD for non-phosphopeptide inhibitors is the design of effective pTyr mimetics that can replicate the critical interactions of the phosphate group.

Key Signaling Pathways Involving SH2 Domains

To effectively design and utilize SH2 inhibitors, a thorough understanding of the signaling pathways they modulate is essential. Below are simplified representations of key pathways involving prominent SH2 domain-containing proteins.

Grb2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) pY Phosphotyrosine (pY) RTK->pY Ligand Binding & Autophosphorylation Grb2 Grb2 pY->Grb2 SH2 domain binding SOS SOS Grb2->SOS SH3 domain binding Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription

Grb2 Signaling Pathway

Src_Signaling_Pathway cluster_activation Src Activation cluster_downstream Downstream Signaling RTK RTK/Integrins/GPCRs pY_tail Dephosphorylation of pY527 RTK->pY_tail pY_loop Autophosphorylation of Y416 pY_tail->pY_loop Active_Src Active Src pY_loop->Active_Src FAK FAK Active_Src->FAK STAT3 STAT3 Active_Src->STAT3 PI3K PI3K Active_Src->PI3K Ras_MAPK Ras-MAPK Pathway Active_Src->Ras_MAPK Cell_Processes Cell Proliferation, Migration, Survival FAK->Cell_Processes STAT3->Cell_Processes PI3K->Cell_Processes Ras_MAPK->Cell_Processes

Src Signaling Pathway

STAT3_Signaling_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Ligand Binding STAT3_mono STAT3 (monomer) JAK->STAT3_mono Recruits & Phosphorylates pSTAT3 pSTAT3 (pY705) STAT3_mono->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer SH2 domain-mediated dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation Gene_Expression Target Gene Expression (Survival, Proliferation) Nucleus->Gene_Expression

STAT3 Signaling Pathway

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) pY_docking Phosphorylated Docking Site RTK->pY_docking Growth Factor Binding SHP2_inactive SHP2 (inactive) pY_docking->SHP2_inactive SH2 domains bind SHP2_active SHP2 (active) SHP2_inactive->SHP2_active Conformational change Grb2_SOS Grb2-SOS complex SHP2_active->Grb2_SOS Dephosphorylates scaffold proteins, promoting assembly Ras_MAPK Ras-MAPK Pathway Grb2_SOS->Ras_MAPK Cell_Proliferation Cell Proliferation Ras_MAPK->Cell_Proliferation

SHP2 Signaling Pathway

Data Presentation: Quantitative Analysis of Inhibitor Potency

The potency of SH2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), dissociation constant (Kd), or inhibition constant (Ki). A curated summary of binding affinities for representative non-phosphopeptide inhibitors against various SH2 domains is presented below.

Table 1: Binding Affinities of Non-Phosphopeptide Inhibitors for the Grb2 SH2 Domain

Compound IDpTyr MimeticAssayIC50 (µM)Reference
18f Carboxylate-basedELISA6.7[4]
20f Carboxylate-basedELISA1.3[4]
mAZ-pTyr-(αMe)pTyr-Asn-NH2 PeptidomimeticFPHigh Affinity (nM range)[5]
Tri-aromatic analogue 40 Non-peptidicNot specified25.9[6]

Table 2: Binding Affinities of Non-Phosphopeptide Inhibitors for the Src SH2 Domain

Compound IDScaffoldAssayIC50 (µM)Reference
Caffeic acid-DOPA-EEIE Caffeic acid derivativeELISA< 20x decreased affinity vs Ac-pYEEIE[7]
Rosmarinic Acid Analogs Rosmarinic acid basedELISAVaried[8]

Table 3: Binding Affinities of Non-Phosphopeptide Inhibitors for the STAT3 SH2 Domain

Compound IDAssayKi (µM)Kd (µM)IC50 (µM)Reference
323-1 FP94--[1]
323-2 FP75--[1]
S3I-201 Cell-free--86 ± 33[1]
STAT3-SH2 domain inhibitor 1 Not specified-1.57-[9]
C188-9 Not specified-0.0047-[10]

Table 4: Binding Affinities of Non-Phosphopeptide Inhibitors for the SHP2 SH2 Domain

Compound IDTypeAssayIC50 (µM)Reference
Compound #162 Small moleculeEnzymatic~100[11][12]
Compound #216 Small moleculeEnzymatic~100[11][12]
Compound #220 Small moleculeEnzymatic~100[11][12]
Thiazolo[5,4-b]pyridine B8 AllostericDephosphorylation0.009[13][14]
SHP244 AllostericNot specified60[10]
SHP844 AllostericNot specified18.9[10]
SHP504 AllostericNot specified21[10]
PHPS1 PTP domain inhibitorEnzymatic2.1[15]
Cryptotanshinone PTP domain inhibitorEnzymatic22.5[15]

Experimental Protocols

Detailed and robust experimental protocols are critical for the successful discovery and characterization of SH2 inhibitors.

Fluorescence Polarization (FP) Assay for SH2 Inhibitor Screening

This protocol describes a competitive FP assay to identify inhibitors of the interaction between an SH2 domain and a fluorescently labeled phosphopeptide.

Materials:

  • Purified SH2 domain protein

  • Fluorescently labeled phosphopeptide probe (e.g., FITC-labeled)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20)

  • Test compounds dissolved in DMSO

  • 384-well black, low-volume microplates

  • Microplate reader with FP capabilities

Procedure:

  • Prepare Reagents:

    • Dilute the SH2 domain and the fluorescent peptide probe to the desired concentrations in assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.

    • Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Setup:

    • Add a fixed volume of the SH2 domain solution to each well of the microplate.

    • Add the serially diluted test compounds to the wells.

    • Add a fixed volume of the fluorescent peptide probe solution to all wells.

    • Include control wells:

      • Positive control: SH2 domain + fluorescent probe (maximum polarization).

      • Negative control: Fluorescent probe only (minimum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization on a compatible microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

FP_Assay_Workflow start Start reagent_prep Prepare SH2 Domain, Fluorescent Probe, & Test Compounds start->reagent_prep plate_setup Dispense Reagents into 384-well Plate reagent_prep->plate_setup incubation Incubate at RT plate_setup->incubation measurement Measure Fluorescence Polarization incubation->measurement data_analysis Calculate % Inhibition & Determine IC50 measurement->data_analysis end End data_analysis->end

Fluorescence Polarization Assay Workflow
Enzyme-Linked Immunosorbent Assay (ELISA) for SH2-Inhibitor Binding

This protocol outlines a competitive ELISA to measure the inhibition of SH2 domain binding to an immobilized phosphopeptide.

Materials:

  • Streptavidin-coated 96-well plates

  • Biotinylated phosphopeptide

  • GST-tagged SH2 domain fusion protein

  • Anti-GST antibody conjugated to HRP

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Test compounds

Procedure:

  • Plate Coating:

    • Add the biotinylated phosphopeptide to the streptavidin-coated wells and incubate to allow for binding.

    • Wash the wells to remove unbound peptide.

  • Competitive Binding:

    • Prepare a mixture of the GST-SH2 domain protein and the test compound at various concentrations in assay buffer.

    • Add this mixture to the peptide-coated wells.

    • Incubate to allow for competitive binding.

  • Detection:

    • Wash the wells to remove unbound protein and inhibitor.

    • Add the HRP-conjugated anti-GST antibody and incubate.

    • Wash the wells thoroughly.

    • Add the TMB substrate and incubate until a blue color develops.

  • Measurement and Analysis:

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 450 nm.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the FP assay.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

  • Isothermal titration calorimeter

  • Purified SH2 domain protein

  • Test compound

  • Dialysis buffer (ensure the buffer for the protein and compound are identical)

Procedure:

  • Sample Preparation:

    • Dialyze the SH2 domain protein extensively against the chosen buffer.

    • Dissolve the test compound in the final dialysis buffer.

    • Degas both the protein and compound solutions.

  • ITC Experiment:

    • Load the SH2 domain solution into the sample cell and the compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of the compound to the protein.

    • Fit the data to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, ΔS).

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of binding events, providing kinetic information (association and dissociation rate constants, kon and koff) in addition to the binding affinity (Kd).

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Purified SH2 domain protein (ligand)

  • Test compound (analyte)

  • Running buffer (e.g., HBS-EP)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using EDC/NHS.

    • Inject the SH2 domain protein to covalently immobilize it on the chip surface.

    • Deactivate any remaining active groups.

  • Analyte Binding:

    • Inject a series of concentrations of the test compound over the immobilized SH2 domain surface.

    • Monitor the change in the SPR signal in real-time during the association and dissociation phases.

  • Data Analysis:

    • Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Synthesis of Novel Non-Phosphopeptide SH2 Inhibitors

The chemical synthesis of non-phosphopeptide SH2 inhibitors is a critical aspect of their development. The focus is often on the creation of novel pTyr mimetics and their incorporation into suitable scaffolds.

Synthesis of Phosphotyrosine Mimetics

A variety of non-hydrolyzable pTyr mimetics have been developed. One common strategy is the replacement of the phosphate ester oxygen with a methylene group, leading to phosphonate-based analogs like (phosphonomethyl)phenylalanine (Pmp). Further modifications, such as the introduction of fluorine atoms to the methylene bridge (e.g., difluoro-Pmp), can enhance the binding affinity.[16] Other approaches include the use of carboxylate-containing moieties that can form key hydrogen bonds within the pTyr pocket.

Synthesis of Representative Inhibitor Scaffolds

Pyridone-Based Scaffolds: Pyridone-based structures have been explored as pTyr mimetics. The synthesis of a pyridone-based tyrosine analog can be achieved through a key palladium-catalyzed coupling of β-iodoalanine with a phosphonomethyl 4-pyridone triflate.[17]

Benzamide-Based Scaffolds: Benzamide derivatives have been synthesized as scaffolds for SH2 inhibitors. A general route to benzamide-based 5-aminopyrazoles involves the reaction of benzoyl isothiocyanate with malononitrile, followed by alkylation and reaction with hydrazine.[18]

Conclusion and Future Directions

The discovery and synthesis of non-phosphopeptide SH2 inhibitors have opened up new avenues for the development of targeted therapies for a range of diseases. The strategies and protocols outlined in this guide provide a solid foundation for researchers aiming to contribute to this exciting field. Future efforts will likely focus on the development of highly selective inhibitors that can target specific SH2 domains, thereby minimizing off-target effects. The continued integration of computational methods with experimental screening and synthesis will undoubtedly accelerate the discovery of the next generation of SH2-targeted drugs. The exploration of allosteric inhibitors that bind to sites other than the conserved pTyr pocket also represents a promising direction for achieving greater selectivity.[13][14][19][20][21] As our understanding of the intricate roles of SH2 domains in cellular signaling continues to grow, so too will the opportunities for therapeutic intervention.

References

The Pivotal Role of Lck-SH2 Domain in T-Cell Signaling: A Technical Guide to Therapeutic Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling cascade, making it a prime target for therapeutic intervention in a host of immunological disorders. While much focus has been placed on inhibiting its catalytic kinase domain, the Src Homology 2 (SH2) domain of Lck presents a compelling alternative target. The Lck-SH2 domain is essential for the protein-protein interactions that initiate and propagate the downstream signaling required for T-cell activation. Inhibitors that specifically target this domain offer the potential for a more nuanced and selective immunomodulation compared to ATP-competitive kinase inhibitors. This technical guide provides an in-depth overview of the therapeutic applications of Lck-SH2 inhibitors, presenting key quantitative data, detailed experimental protocols for their characterization, and visual representations of the underlying biological and experimental frameworks.

The Lck Signaling Pathway and the Role of the SH2 Domain

T-cell activation is a cornerstone of the adaptive immune response, and its initiation is tightly regulated by the Lck protein. Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), Lck is one of the first signaling molecules to be activated.[1][2] Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex. This phosphorylation event creates docking sites for another tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase of 70 kDa). The recruitment of ZAP-70 is a critical step that is mediated by the SH2 domains of ZAP-70 binding to the phosphorylated ITAMs. Lck then further phosphorylates and activates ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT and SLP-76, leading to the activation of multiple signaling pathways that culminate in cytokine production, T-cell proliferation, and differentiation.

The Lck protein itself is a modular protein containing a kinase domain, an SH2 domain, and an SH3 domain. The SH2 domain plays a crucial role in Lck's function by mediating protein-protein interactions through its ability to bind to specific phosphotyrosine-containing peptide sequences.[3] A key interaction for the Lck-SH2 domain is with a phosphorylated tyrosine residue on ZAP-70, which is essential for the initiation of the signaling cascade following TCR stimulation.[3] By targeting the Lck-SH2 domain, it is possible to disrupt these critical protein-protein interactions, thereby preventing the downstream signaling that leads to T-cell activation. This offers a highly specific mechanism for immunosuppression.

Lck_Signaling_Pathway T-Cell Receptor Signaling Cascade via Lck cluster_membrane Plasma Membrane cluster_inhibition Point of Inhibition TCR/CD3 TCR/CD3 Lck Lck TCR/CD3->Lck Recruitment & Activation CD4/CD8 CD4/CD8 CD4/CD8->Lck Association ZAP-70 ZAP-70 Lck->ZAP-70 Phosphorylation & Activation ITAMs (on CD3/ζ-chain) ITAMs (on CD3/ζ-chain) Lck->ITAMs (on CD3/ζ-chain) Phosphorylation LAT LAT ZAP-70->LAT Phosphorylation SLP-76 SLP-76 ZAP-70->SLP-76 Phosphorylation Downstream Signaling Downstream Signaling LAT->Downstream Signaling e.g., PLCγ1, Grb2 SLP-76->Downstream Signaling Antigen (on APC) Antigen (on APC) Antigen (on APC)->TCR/CD3 Engagement ITAMs (on CD3/ζ-chain)->ZAP-70 Recruitment via SH2 domains Gene Transcription Gene Transcription Downstream Signaling->Gene Transcription Leads to Lck-SH2 Inhibitor Lck-SH2 Inhibitor Lck-SH2 Inhibitor->Lck Blocks pTyr binding Cytokine Production & Proliferation Cytokine Production & Proliferation Gene Transcription->Cytokine Production & Proliferation Results in

T-Cell Receptor Signaling Cascade via Lck

Therapeutic Potential of Lck-SH2 Inhibitors

Given the central role of Lck in T-cell activation, its inhibition is a promising strategy for treating a range of conditions driven by an overactive immune system.

  • Autoimmune Diseases: In conditions like rheumatoid arthritis, multiple sclerosis, and lupus, autoreactive T-cells attack the body's own tissues. Lck-SH2 inhibitors could potentially dampen this autoimmune response by selectively inhibiting T-cell activation.[2]

  • Transplant Rejection: The rejection of transplanted organs is primarily mediated by the recipient's T-cells recognizing the graft as foreign. Lck inhibitors have shown potential in preventing allograft rejection in preclinical models.[1][4] The small molecule Lck inhibitor A-770041 has been shown to prevent heart allograft rejection.[1][4]

  • Cancer Immunotherapy: While seemingly counterintuitive, modulating Lck activity also has applications in cancer. In some contexts, inhibiting signaling pathways in cancerous immune cells can be beneficial. Furthermore, understanding the intricacies of T-cell activation and inhibition is crucial for optimizing chimeric antigen receptor (CAR)-T cell therapies and other immunotherapies.

Quantitative Data for Lck-SH2 Inhibitors

The development of potent and selective Lck-SH2 inhibitors is an active area of research. A variety of molecules, from peptide-based compounds to small non-peptide molecules, have been investigated. The following tables summarize key quantitative data for a selection of these inhibitors.

Peptide-Based Inhibitors Binding Affinity (Kd) Assay Method Reference
Ac-pYEEI-NHMe~100 nMNot Specified[5]
FTATEC(AANS)QpYEEIP39.8 nMFluorescence Assay[6]
Non-Peptide Small Molecule Inhibitors IC50 / EC50 Assay Method Reference
Rosmarinic Acid7 µM (IC50 for SH2 binding)ELISA[2][7]
Rosmarinic Acid8 µM (IC50 for IL-2 expression)Jurkat cell-based assay[7]
Rosmarinic Acid Butyl Ester2.84 µM (IC50 for VSMC proliferation)Resazurin assay[8]
ATP-Competitive Inhibitors with Lck-SH2 Activity Profile IC50 / EC50 Kinase Selectivity Reference
A-770041147 nM (IC50 for Lck)300-fold selective for Lck over Fyn[1][4][9]
A-770041~80 nM (EC50 for IL-2 production)N/A[4][9]
Nintedanib22 nM (IC50 for Lck)Also inhibits FGFR, PDGFR, VEGFR[10][11]

Experimental Protocols

The characterization of Lck-SH2 inhibitors requires a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Fluorescence Polarization (FP) Competition Assay for Binding Affinity

This assay measures the ability of a test compound to displace a fluorescently labeled probe from the Lck-SH2 domain.

Materials:

  • Recombinant human Lck-SH2 domain

  • Fluorescently labeled peptide probe (e.g., 5-carboxyfluorescein-GpYEEI)

  • Assay buffer: 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 0.05% Tween-20

  • Test compounds dissolved in DMSO

  • 384-well, low-volume, black microplates

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of Lck-SH2 protein in assay buffer. The final concentration should be at the Kd of the probe-protein interaction.

    • Prepare a 2X solution of the fluorescent probe in assay buffer. The final concentration should be significantly below the Kd to ensure assay sensitivity.

    • Prepare serial dilutions of the test compounds in DMSO, and then dilute into assay buffer to create 2X final concentrations.

  • Assay Plate Setup:

    • Add 5 µL of the 2X test compound solution to the wells of the 384-well plate.

    • Add 5 µL of the 2X Lck-SH2 protein solution to each well.

    • Incubate at room temperature for 15 minutes.

  • Initiate Reaction:

    • Add 10 µL of the 2X fluorescent probe solution to each well.

    • Mix gently by shaking the plate for 1 minute.

    • Incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Measure fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., excitation 485 nm, emission 535 nm for fluorescein).

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time association and dissociation of an inhibitor to the Lck-SH2 domain, providing kinetic parameters (kon, koff) and the dissociation constant (Kd).

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant human Lck-SH2 domain

  • Immobilization buffer: 10 mM sodium acetate, pH 5.0

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • Test compounds dissolved in running buffer

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the Lck-SH2 protein (diluted in immobilization buffer) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of dilutions of the test compound in running buffer.

    • Inject the compound solutions over the immobilized Lck-SH2 surface at a constant flow rate, followed by a dissociation phase with running buffer.

    • Include a blank injection of running buffer for double referencing.

  • Data Analysis:

    • Subtract the reference surface signal and the blank injection signal from the experimental data.

    • Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and Kd.

Jurkat Cell-Based T-Cell Activation Assay (IL-2 Secretion)

This assay assesses the functional effect of Lck-SH2 inhibitors on T-cell activation by measuring the secretion of Interleukin-2 (IL-2) from stimulated Jurkat T-cells.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • T-cell activators: Anti-CD3 and Anti-CD28 antibodies

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Human IL-2 ELISA kit

Procedure:

  • Cell Culture and Plating:

    • Culture Jurkat cells to a density of approximately 1 x 106 cells/mL.

    • Plate the cells in a 96-well plate at a density of 1 x 105 cells per well.

  • Compound Treatment:

    • Add serial dilutions of the test compounds to the wells.

    • Incubate for 1-2 hours at 37°C, 5% CO2.

  • T-Cell Stimulation:

    • Add a pre-determined optimal concentration of anti-CD3 and anti-CD28 antibodies to each well to stimulate the T-cells.

    • Incubate for 24-48 hours at 37°C, 5% CO2.

  • IL-2 Measurement:

    • Centrifuge the plate and collect the supernatant.

    • Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the IL-2 concentration against the logarithm of the inhibitor concentration.

    • Determine the EC50 value, which is the concentration of the inhibitor that causes a 50% reduction in IL-2 secretion.

Experimental_Workflow Workflow for Lck-SH2 Inhibitor Characterization Start Start Compound Library Compound Library Start->Compound Library Primary Screen Primary Screen Compound Library->Primary Screen High-Throughput Screening Hit Identification Hit Identification Primary Screen->Hit Identification Data Analysis Secondary Assays Secondary Assays Hit Identification->Secondary Assays Confirmation & Prioritization Lead Optimization Lead Optimization Secondary Assays->Lead Optimization Binding Kinetics (SPR) & Affinity (FP) Cell-Based Assays Cell-Based Assays Lead Optimization->Cell-Based Assays SAR Studies In Vivo Studies In Vivo Studies Cell-Based Assays->In Vivo Studies Functional Efficacy (IL-2 Assay) Candidate Drug Candidate Drug In Vivo Studies->Candidate Drug Preclinical Models

References

The pYEEIE Peptide Sequence: A Technical Guide to Kinase Inhibition Through SH2 Domain Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular signaling, protein kinases play a pivotal role in regulating a vast array of physiological and pathological processes. The aberrant activity of these enzymes is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. A key mechanism in kinase-mediated signaling is the recognition of phosphorylated tyrosine residues by Src Homology 2 (SH2) domains. This interaction is fundamental to the assembly of signaling complexes and the propagation of downstream signals. The peptide sequence pYEEIE, where pY represents phosphotyrosine, has emerged as a high-affinity motif for binding to the SH2 domains of several key signaling proteins, thereby offering a powerful tool for dissecting and inhibiting these pathways. This technical guide provides an in-depth exploration of the pYEEIE sequence as a modulator of kinase signaling pathways, with a focus on its mechanism of action, quantitative binding data, and the experimental protocols required for its study.

The pYEEIE Motif and its Interaction with SH2 Domains

The pYEEIE peptide sequence is a specific recognition motif for the SH2 domains of various signaling proteins, particularly those belonging to the Src family of kinases.[1][2] SH2 domains are structurally conserved protein modules of approximately 100 amino acids that bind to specific phosphotyrosine-containing peptide motifs.[2] This binding is a critical event in signal transduction, enabling the recruitment of SH2 domain-containing proteins to activated receptor tyrosine kinases and other phosphorylated signaling molecules.

The interaction between the pYEEIE peptide and an SH2 domain is characterized by a "two-pronged plug in a two-holed socket" model.[1] The phosphotyrosine (pY) residue inserts into a deep, positively charged pocket on the SH2 domain, forming critical hydrogen bonds and electrostatic interactions. The isoleucine (I) residue at the +3 position relative to the phosphotyrosine fits into a specific hydrophobic pocket, providing further binding affinity and specificity.[1][3] The two glutamate (E) residues at the +1 and +2 positions also contribute to the binding, though to a lesser extent, through interactions with surface residues on the SH2 domain.[4]

Quantitative Analysis of pYEEIE-SH2 Domain Interactions

The affinity of the pYEEIE peptide for various SH2 domains has been quantified using several biophysical techniques. These studies have consistently demonstrated a high binding affinity, typically in the nanomolar range, underscoring the potential of this motif as a potent inhibitor of SH2-mediated protein-protein interactions.

Peptide SequenceTarget SH2 DomainBinding Affinity (Kd)Assay MethodReference
Ac-pYEEI-NH2Src1.7 µMFluorescence Polarization[4]
FTATEC(AANS)QpYEEIPLck39.8 nMFluorescence Assay[1][5]
pYEEISrc~3-6 nMEstimated[6]
pYEEILckNot specified, high affinityComputational[7]
pYEEILyn310-675 nMPeptide Competition Assay[8]

Key Signaling Pathways Targeted by pYEEIE

The pYEEIE peptide, by competitively inhibiting the binding of endogenous phosphoproteins to SH2 domains, can effectively disrupt key signaling pathways implicated in cell proliferation, survival, and differentiation. Two such critical pathways are the STAT3 and SHP2 signaling cascades.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of human cancers.[9] Its activation is dependent on the phosphorylation of a specific tyrosine residue, which then allows for the recruitment of its own SH2 domain, leading to dimerization, nuclear translocation, and the transcription of target genes involved in cell growth and survival.[9] A pYEEIE-based peptide inhibitor can block the STAT3 SH2 domain, preventing dimerization and subsequent downstream signaling.

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes pYEEIE pYEEIE Peptide pYEEIE->STAT3_active Inhibits Dimerization

Inhibition of STAT3 Signaling by pYEEIE.
SHP2 Signaling Pathway

SHP2 is a non-receptor protein tyrosine phosphatase that, paradoxically, plays a positive role in many signaling pathways, including the RAS-MAPK cascade.[2] It contains two SH2 domains that mediate its recruitment to activated receptor tyrosine kinases and other signaling scaffolds. This recruitment is essential for its phosphatase activity and downstream signaling. By blocking the SH2 domains of SHP2, a pYEEIE-based inhibitor can prevent its localization to the plasma membrane and inhibit its function.

SHP2_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds pRTK p-RTK RTK->pRTK Autophosphorylates SHP2 SHP2 pRTK->SHP2 Recruits Grb2_Sos Grb2/SOS SHP2->Grb2_Sos Activates Ras Ras Grb2_Sos->Ras Activates MAPK_Pathway MAPK Pathway (Proliferation) Ras->MAPK_Pathway pYEEIE pYEEIE Peptide pYEEIE->SHP2 Inhibits Recruitment

Inhibition of SHP2 Signaling by pYEEIE.

Experimental Protocols

The study of pYEEIE and its analogs requires a combination of chemical synthesis and biophysical and biochemical assays. Below are detailed methodologies for key experiments.

Solid-Phase Synthesis of pYEEIE Peptide

The synthesis of phosphotyrosine-containing peptides like pYEEIE is typically achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[10][11]

Materials:

  • Fmoc-protected amino acids (including Fmoc-Tyr(PO(OBzl)OH)-OH or a similar protected phosphotyrosine analog)

  • Rink Amide resin

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: e.g., 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the pYEEIE sequence, using the protected phosphotyrosine analog at the appropriate position.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

SH2 Domain-Peptide Binding Assay (Fluorescence Polarization)

Fluorescence polarization (FP) is a widely used technique to measure the binding affinity between a fluorescently labeled molecule (the peptide) and a larger, unlabeled molecule (the SH2 domain).[12][13][14]

Materials:

  • Fluorescently labeled pYEEIE peptide (e.g., with fluorescein)

  • Purified SH2 domain of the target protein

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescently labeled pYEEIE peptide in the assay buffer.

    • Prepare a serial dilution of the purified SH2 domain in the assay buffer.

  • Assay Setup:

    • Add a fixed concentration of the fluorescently labeled peptide to each well of the 384-well plate.

    • Add increasing concentrations of the SH2 domain to the wells. Include a control with no SH2 domain.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the SH2 domain concentration.

    • Fit the data to a one-site binding equation to determine the dissociation constant (Kd).

In Vitro Kinase Assay (Downstream Effect Measurement)

To assess the functional consequence of pYEEIE-mediated inhibition of an SH2 domain, a downstream kinase assay can be employed. This protocol describes a general radiometric assay format.[15][16]

Materials:

  • Purified activated kinase (downstream of the targeted SH2 domain-containing protein)

  • Specific peptide or protein substrate for the kinase

  • pYEEIE peptide inhibitor

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the pYEEIE peptide in the kinase reaction buffer.

  • Assay Setup:

    • In a microplate, add the kinase reaction buffer.

    • Add the purified kinase and its substrate.

    • Add the serially diluted pYEEIE peptide or a vehicle control.

    • Pre-incubate for 10-15 minutes at room temperature.

  • Kinase Reaction Initiation: Start the reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.

    • Wash the plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter plate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the pYEEIE peptide.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to determine the IC50 value.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the discovery and characterization of a peptide-based SH2 domain inhibitor like pYEEIE.

Experimental_Workflow Peptide_Synthesis Peptide Synthesis (pYEEIE and Analogs) Purification_Characterization Purification (HPLC) & Characterization (MS) Peptide_Synthesis->Purification_Characterization Binding_Assay In Vitro Binding Assay (FP, SPR, ITC) Purification_Characterization->Binding_Assay Determine_Kd Determine Binding Affinity (Kd) Binding_Assay->Determine_Kd Cell_Based_Assay Cell-Based Assays (e.g., Inhibition of Downstream Signaling) Determine_Kd->Cell_Based_Assay Functional_Effect Assess Functional Effect (IC50) Cell_Based_Assay->Functional_Effect Lead_Optimization Lead Optimization Functional_Effect->Lead_Optimization Lead_Optimization->Peptide_Synthesis Iterative Design

Workflow for SH2 Domain Inhibitor Development.

Conclusion

The pYEEIE peptide sequence represents a powerful tool for the targeted inhibition of SH2 domain-mediated protein-protein interactions. Its high affinity and specificity for certain SH2 domains, particularly those of the Src family kinases, make it an invaluable molecular probe for elucidating the roles of these domains in cellular signaling. Furthermore, the principles underlying its interaction with SH2 domains provide a solid foundation for the rational design of novel peptidomimetics and small molecule inhibitors with therapeutic potential. The detailed experimental protocols provided in this guide offer a comprehensive framework for researchers to synthesize, characterize, and evaluate pYEEIE and its analogs, thereby facilitating further advancements in the field of kinase inhibitor development.

References

Methodological & Application

Application Notes and Protocols for In-Vitro Kinase Assay Using Caffeic Acid-pYEEIE TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid-pYEEIE TFA is a non-phosphopeptide inhibitor that has shown a strong binding affinity for the SH2 domain of Lck, a member of the Src family of non-receptor tyrosine kinases. The Src family of kinases, including Lck and Fyn, are crucial regulators of a multitude of cellular processes such as cell proliferation, differentiation, survival, and migration. Dysregulation of their activity is frequently implicated in the development and progression of various cancers, making them attractive targets for therapeutic intervention.

These application notes provide a detailed protocol for an in-vitro kinase assay to evaluate the inhibitory potential of this compound against a representative Src family kinase. The protocol is based on a luminescence-based ADP detection method, which measures the amount of ADP produced during the kinase reaction.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway involving Src family kinases and the experimental workflow for the in-vitro kinase assay.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) or GPCR Src_Kinase Src Family Kinase (e.g., Lck, Fyn) RTK->Src_Kinase Activation Substrate Substrate Protein Src_Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (e.g., Proliferation, Migration) pSubstrate->Downstream Inhibitor This compound Inhibitor->Src_Kinase Inhibition

Caption: Simplified signaling pathway involving Src family kinases and the inhibitory action of this compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Reagents Prepare Reagents: - Kinase (e.g., Lck, Fyn) - Peptide Substrate - ATP - Kinase Buffer - this compound Setup Set up kinase reaction in a 384-well plate: - Add Kinase Buffer - Add this compound (Test) or DMSO (Control) - Add Kinase Reagents->Setup Initiate Initiate reaction by adding Substrate/ATP mix Setup->Initiate Incubate_Reaction Incubate at room temperature Initiate->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent to deplete unused ATP Incubate_Reaction->Add_ADP_Glo Incubate_ADP_Glo Incubate at room temperature Add_ADP_Glo->Incubate_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubate_ADP_Glo->Add_Detection_Reagent Incubate_Detection Incubate at room temperature Add_Detection_Reagent->Incubate_Detection Read Read luminescence Incubate_Detection->Read

Application Notes and Protocols for Caffeic Acid-pYEEIE TFA in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid-pYEEIE TFA is a novel synthetic conjugate designed for targeted intracellular delivery. It comprises two key functional moieties:

  • Caffeic Acid: A well-documented natural phenolic compound known for its potent antioxidant, anti-inflammatory, immunomodulatory, and anti-cancer properties. Its mechanism of action often involves the modulation of key inflammatory and survival signaling pathways, including NF-κB, PI3K/Akt, and MAPK.

  • pYEEIE Peptide: A synthetic phosphopeptide containing the pYEEI motif. This sequence is a high-affinity recognition and binding motif for the Src Homology 2 (SH2) domain of Src family kinases (SFKs).[1][2]

This unique conjugation strategy aims to deliver the therapeutic benefits of caffeic acid directly to cells and signaling complexes involving SFKs, which are crucial regulators of cell proliferation, survival, migration, and angiogenesis, and are often dysregulated in cancer and inflammatory diseases. The trifluoroacetate (TFA) salt form is a common result of peptide synthesis and purification.

Mechanism of Action

The proposed mechanism of action for this compound involves the pYEEIE peptide moiety acting as a targeting vehicle. Upon entering a cell, the phosphopeptide binds to the SH2 domain of Src family kinases. This targeted binding localizes the caffeic acid payload in proximity to Src and its associated signaling complexes. The caffeic acid then exerts its inhibitory effects on downstream signaling pathways, such as the NF-κB, PI3K/Akt, and MAPK pathways, leading to the observed biological outcomes like decreased proliferation, induction of apoptosis, and reduced inflammation.

cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects Receptor Receptor Src_Kinase Src Family Kinase (SFK) Receptor->Src_Kinase Activates Caffeic_acid_pYEEIE Caffeic acid-pYEEIE SH2_Domain SH2 Domain Caffeic_acid_pYEEIE->SH2_Domain Binds to PI3K_Akt PI3K/Akt Pathway Src_Kinase->PI3K_Akt Activates Ras_MAPK Ras/MAPK Pathway Src_Kinase->Ras_MAPK Activates NF_kB NF-κB Pathway Src_Kinase->NF_kB Activates Proliferation Proliferation ↓ PI3K_Akt->Proliferation Apoptosis Apoptosis ↑ PI3K_Akt->Apoptosis Ras_MAPK->Proliferation Inflammation Inflammation ↓ NF_kB->Inflammation

Figure 1. Proposed mechanism of this compound action.

Data Presentation: Efficacy of Caffeic Acid Phenethyl Ester (CAPE) in Cancer Cell Lines

While specific data for the this compound conjugate is not yet publicly available, the following tables summarize the reported efficacy of Caffeic Acid Phenethyl Ester (CAPE), a well-studied derivative of caffeic acid, across various cancer cell lines. These values can serve as a preliminary reference for designing dose-response experiments.

Table 1: IC50 Values of CAPE in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure TimeAssayReference
LNCaP 104-SHuman Prostate Cancer0.6848hProliferation Assay[2]
DU-145Human Prostate Cancer9.5448hProliferation Assay[2]
PC-3Human Prostate Cancer18.6548hProliferation Assay[2]
Murine Colon 26-L5Murine Colon Carcinoma1.7672hMTT Assay[1]
Murine B16-BL6Murine Melanoma3.1672hMTT Assay[1]
HT-1080Human Fibrosarcoma13.772hMTT Assay[1]
A549Human Lung Adenocarcinoma44.072hMTT Assay[1]
MCF-7Human Breast Cancer (HR+)~10-2072hMTT Assay[3]
MDA-MB-231Human Breast Cancer (TNBC)~10-2072hMTT Assay[3]

Table 2: Effective Concentrations of CAPE for Inhibiting Cell Growth

Cell LineCancer TypeConcentration (µM)% Growth InhibitionExposure TimeReference
Oral Cancer (SCC25)Human Oral Cancer20~15.5%72h[4]
Oral Cancer (SCC25)Human Oral Cancer100~32.0%72h[4]
Oral Cancer (SCC-9)Human Oral Cancer100~20.2%72h[4]

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity and proliferation of cells.

Materials:

  • Target cell line (e.g., MDA-MB-231, a cell line with known Src activity)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Vehicle control (e.g., sterile DMSO or PBS, matching the solvent used for the compound)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range, based on CAPE data, is 0.1 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[1][2][3]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 550-570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

A 1. Seed Cells (96-well plate, 24h) B 2. Prepare Compound Dilutions (e.g., 0.1-100 µM) A->B C 3. Treat Cells (Add compound or vehicle) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent (Incubate 3-4 hours) D->E F 6. Solubilize Formazan (Add DMSO/SDS solution) E->F G 7. Read Absorbance (570 nm) F->G H 8. Analyze Data (Calculate IC50) G->H

Figure 2. Workflow for MTT cell viability assay.

Protocol 2: Western Blot Analysis of Src Signaling Pathway

This protocol assesses the effect of the compound on the phosphorylation status of Src and its key downstream targets.

Materials:

  • Target cell line cultured in 6-well plates

  • This compound and vehicle control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-Src, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Grow cells in 6-well plates to 70-80% confluency. Treat with this compound at selected concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Wash again and apply ECL substrate. Visualize protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin) and total protein levels.

A 1. Treat Cells with Compound (6-well plate) B 2. Lyse Cells & Quantify Protein A->B C 3. SDS-PAGE Separation B->C D 4. Western Transfer to Membrane C->D E 5. Block & Incubate with Primary Ab (e.g., anti-p-Src) D->E F 6. Incubate with Secondary Ab E->F G 7. ECL Detection & Imaging F->G H 8. Quantify & Normalize Bands G->H

Figure 3. Workflow for Western Blot analysis.

Protocol 3: NF-κB Reporter Assay

This assay measures the effect of the compound on the transcriptional activity of NF-κB, a key downstream effector of Src and a known target of CAPE.[1]

Materials:

  • Host cell line (e.g., HEK293T)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound and vehicle control

  • Inducer (e.g., TNF-α or IL-1β)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells in a 24-well plate with the NF-κB luciferase reporter plasmid and the control plasmid.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle. Pre-incubate for 1-2 hours.

  • Induction: Stimulate the cells with an NF-κB inducer (e.g., 10 ng/mL TNF-α) for 6-8 hours.

  • Cell Lysis: Wash cells with PBS and lyse using the passive lysis buffer from the assay kit.

  • Luminescence Measurement: Measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity relative to the stimulated vehicle control.

Concluding Remarks

This compound is a promising tool for investigating signaling pathways mediated by Src family kinases. The provided protocols offer a foundational framework for characterizing its bioactivity in relevant cellular contexts. Researchers should optimize parameters such as cell density, compound concentration, and incubation times for their specific cell lines and experimental goals. The use of appropriate controls, including vehicle controls and potentially a non-phosphorylated or scrambled peptide-caffeic acid conjugate, is crucial for validating the specificity of the observed effects.

References

Caffeic acid-pYEEIE TFA solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid-pYEEIE TFA is a novel non-phosphopeptide inhibitor designed to target the Src Homology 2 (SH2) domain of the lymphocyte-specific protein tyrosine kinase (Lck).[1][2] Lck is a critical signaling molecule in T-lymphocytes, and its SH2 domain plays a pivotal role in T-cell activation and downstream signaling cascades.[3] This document provides detailed application notes and protocols for the solubility, preparation, and experimental use of this compound, with a particular focus on addressing the trifluoroacetic acid (TFA) salt form and its implications for biological assays.

Physicochemical Properties and Solubility

The trifluoroacetic acid (TFA) salt of caffeic acid-pYEEIE is typically supplied as a lyophilized powder. While the TFA counter-ion is a remnant of the peptide synthesis and purification process, it can influence experimental outcomes.[4][5]

Table 1: Solubility of this compound

SolventSolubilitySpecial Considerations
Water25 mg/mLMay require sonication to fully dissolve.[1]
DMSO (Dimethyl Sulfoxide)Data not available for the conjugate. Caffeic acid is soluble at ~5 mg/mL.[6] Peptides with hydrophobic residues may dissolve well in DMSO.[7]Use a small amount of DMSO to initially dissolve the peptide, then dilute with an aqueous buffer.[7]
EthanolData not available for the conjugate. Caffeic acid is soluble at ~25 mg/mL.[6]Consider potential transesterification if used as a vehicle in in-vivo studies.[8]

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for experimental reproducibility. The following protocol is recommended for solubilizing and storing this compound.

General Protocol for Reconstitution
  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation.[9]

  • Solvent Selection: Based on the experimental requirements, choose an appropriate solvent. For most in vitro cellular assays, sterile, nuclease-free water is the recommended solvent.

  • Reconstitution: Add the calculated volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution.[1] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Figure 1: Experimental Workflow for this compound Preparation

G cluster_prep Solution Preparation cluster_tfa Optional: TFA Removal cluster_exp Experimental Use start Lyophilized this compound equilibrate Equilibrate to Room Temperature start->equilibrate add_solvent Add Sterile Water (to 25 mg/mL) equilibrate->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store dissolve_hcl Dissolve in 100 mM HCl aliquot->dissolve_hcl For sensitive assays thaw Thaw Aliquot store->thaw freeze Freeze in Liquid Nitrogen dissolve_hcl->freeze lyophilize Lyophilize freeze->lyophilize repeat Repeat 2-3x lyophilize->repeat repeat->thaw dilute Dilute to Working Concentration in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat G TCR TCR/CD3 Complex Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 ERK ERK PLCg1->ERK NFAT NFAT PLCg1->NFAT AP1 AP-1 ERK->AP1 IL2 IL-2 Production NFAT->IL2 AP1->IL2 Inhibitor Caffeic acid-pYEEIE Inhibitor->Lck Inhibits SH2 domain

References

Application Note: A Competitive ELISA for Quantifying the Interaction of Caffeic Acid-pYEEIE TFA with the Lck-SH2 Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to measure the binding of a small molecule inhibitor, Caffeic acid-pYEEIE TFA, to the Src Homology 2 (SH2) domain of the Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a critical enzyme in T-cell activation, and its SH2 domain is a key mediator of protein-protein interactions within the signaling cascade.[1][2][3][4][5] The ability to quantify the binding of small molecules that disrupt these interactions is crucial for the development of novel therapeutics for immunological disorders and cancer.[6] This document outlines the experimental workflow, necessary reagents, data analysis, and includes visual representations of the Lck signaling pathway and the ELISA protocol.

Introduction

The Lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa protein and a member of the Src family of non-receptor tyrosine kinases that plays a pivotal role in T-cell receptor (TCR) signaling.[3][4] Upon T-cell activation, Lck phosphorylates key signaling proteins, initiating a cascade that leads to T-cell proliferation, differentiation, and cytokine release.[1][2][5] The Lck protein contains both SH3 and SH2 domains, which are crucial for mediating protein-protein interactions.[4] The SH2 domain specifically recognizes and binds to phosphotyrosine-containing motifs on other proteins, thereby recruiting them to the signaling complex.[6]

The dysregulation of Lck activity is implicated in various diseases, including autoimmune disorders and cancer, making it an attractive target for therapeutic intervention.[1][3] Small molecules that can inhibit the function of the Lck-SH2 domain are of significant interest as potential drug candidates. This application note describes a robust and sensitive competitive ELISA method to screen and characterize small molecule inhibitors of the Lck-SH2 domain, using this compound as an example compound.

Lck Signaling Pathway

The Lck signaling pathway is initiated upon T-cell receptor (TCR) engagement. Lck, which is associated with the co-receptors CD4 or CD8, phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex.[2][4] These phosphorylated ITAMs serve as docking sites for the SH2 domains of another kinase, ZAP-70, which is then also phosphorylated and activated by Lck.[2][3] Activated ZAP-70 proceeds to phosphorylate downstream adaptor proteins, leading to the activation of multiple signaling pathways, including the PLCγ-PKC, Ras-MAPK, and PI3K-Akt pathways, ultimately culminating in T-cell activation.

Lck_Signaling_Pathway TCR TCR-CD3 Complex Lck Lck TCR->Lck ZAP70 ZAP-70 TCR->ZAP70 Recruitment via SH2 CD4_8 CD4/CD8 CD4_8->Lck Lck->TCR Lck->ZAP70 Phosphorylates & Activates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruitment PI3K PI3K LAT->PI3K Recruitment Ras Ras LAT->Ras SLP76->PLCg1 Downstream Downstream Signaling (NF-κB, NFAT, AP-1) PLCg1->Downstream PI3K->Downstream Ras->Downstream

Caption: Lck signaling pathway upon T-cell receptor activation.

Experimental Protocol: Competitive ELISA

This protocol describes a competitive ELISA to determine the binding affinity of this compound to the Lck-SH2 domain. The assay relies on the competition between the test compound and a biotinylated phosphopeptide (pYEEI) for binding to the immobilized Lck-SH2 domain.

Materials and Reagents
  • Recombinant Human Lck-SH2 Domain (e.g., purified GST-tagged)

  • Biotinylated-pYEEI peptide

  • This compound

  • 96-well high-binding ELISA plates

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Coating Buffer: 0.1 M Sodium Bicarbonate, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST

  • Assay Buffer: 1% BSA in PBST

  • Plate reader capable of measuring absorbance at 450 nm

Experimental Workflow

ELISA_Workflow A 1. Coat Plate with Lck-SH2 Domain B 2. Block Non-specific Binding Sites A->B C 3. Add this compound and Biotinylated-pYEEI Peptide B->C D 4. Incubate and Wash C->D E 5. Add Streptavidin-HRP D->E F 6. Incubate and Wash E->F G 7. Add TMB Substrate F->G H 8. Stop Reaction and Read Absorbance at 450 nm G->H I 9. Data Analysis (IC50) H->I

Caption: Competitive ELISA workflow for Lck-SH2 binding.

Step-by-Step Procedure
  • Coating:

    • Dilute the recombinant Lck-SH2 domain to 2 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted Lck-SH2 domain to each well of a 96-well ELISA plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

  • Competition:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Add 50 µL of the diluted this compound to the appropriate wells.

    • Prepare a solution of biotinylated-pYEEI peptide at a concentration of 2x the predetermined Kd value (e.g., 200 nM) in Assay Buffer.

    • Add 50 µL of the biotinylated-pYEEI peptide solution to each well.

    • For control wells (maximum binding), add 50 µL of Assay Buffer instead of the test compound. For blank wells, add 100 µL of Assay Buffer.

    • Incubate for 2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate four times with 200 µL of Wash Buffer per well.

    • Dilute Streptavidin-HRP 1:5000 in Assay Buffer.

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Incubate for 1 hour at room temperature in the dark.

  • Signal Development and Measurement:

    • Wash the plate five times with 200 µL of Wash Buffer per well.

    • Add 100 µL of TMB Substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at 450 nm on a plate reader within 30 minutes of adding the Stop Solution.

Data Presentation and Analysis

The data should be analyzed by plotting the absorbance at 450 nm against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve can be fitted to the data to determine the IC₅₀ value, which is the concentration of the inhibitor required to displace 50% of the biotinylated peptide.

Sample Data Table
This compound (µM)Absorbance (450 nm) - Replicate 1Absorbance (450 nm) - Replicate 2Average Absorbance% Inhibition
0 (Max Signal)1.2541.2681.2610
0.011.2111.2251.2183.41
0.11.0531.0671.06015.94
10.6320.6480.64049.25
100.2150.2290.22282.40
1000.0880.1020.09592.47
Blank0.0520.0540.053-

% Inhibition Calculation: % Inhibition = [1 - (Average Absorbance of Sample - Average Absorbance of Blank) / (Average Absorbance of Max Signal - Average Absorbance of Blank)] * 100

Conclusion

The described competitive ELISA protocol provides a reliable and high-throughput method for quantifying the binding of small molecule inhibitors to the Lck-SH2 domain. This assay can be a valuable tool in the early stages of drug discovery for identifying and characterizing potential therapeutic agents targeting Lck-mediated signaling pathways. The protocol can be adapted for screening other small molecules and for characterizing other SH2 domain-ligand interactions.

References

Application Notes and Protocols for Caffeic Acid-pYEEIE TFA in Immunoprecipitation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical cytoplasmic transcription factor involved in numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] The aberrant activation of the STAT3 signaling pathway is frequently observed in various cancers, contributing to tumor progression and metastasis.[2] STAT3 is typically activated through phosphorylation at tyrosine 705, leading to its dimerization, nuclear translocation, and subsequent activation of target gene transcription.[2][3] This central role in oncogenesis makes STAT3 an attractive target for cancer therapy.[4]

Caffeic acid (CA) and its derivatives have been identified as potential inhibitors of the STAT3 signaling pathway.[5][6] These compounds have been shown to suppress STAT3 activity, thereby inhibiting downstream events such as the expression of vascular endothelial growth factor (VEGF).[5] Caffeic acid-pYEEIE TFA is a specialized research compound designed to further investigate STAT3 signaling. The "pYEEIE" component represents a phosphopeptide, suggesting a targeted interaction within the STAT3 pathway, potentially interfering with SH2 domain-mediated interactions. This document provides detailed protocols and application notes for utilizing this compound in immunoprecipitation assays to study its effects on STAT3 signaling.

Mechanism of Action and Signaling Pathway

The Janus kinase (JAK)-STAT3 pathway is a primary route for STAT3 activation.[7] Upon cytokine or growth factor stimulation, receptor-associated JAKs phosphorylate STAT3 monomers.[3] These phosphorylated STAT3 monomers then dimerize and translocate to the nucleus to regulate gene expression.[2] Caffeic acid and its derivatives have been shown to inhibit the phosphorylation of STAT3.[5][6] this compound is hypothesized to act as a competitive inhibitor, potentially by mimicking the phosphorylated tyrosine residue and binding to the SH2 domain of STAT3, thereby preventing its dimerization and activation.

STAT3_Signaling_Pathway STAT3 Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (Y705) pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocation Inhibitor This compound Inhibitor->pSTAT3 Inhibits Dimerization DNA DNA STAT3_dimer_nuc->DNA Binds to Gene_Transcription Target Gene Transcription DNA->Gene_Transcription Initiates

Caption: STAT3 signaling pathway and proposed inhibition by this compound.

Experimental Protocols

Immunoprecipitation Workflow

The general workflow for investigating the effect of this compound on STAT3 protein interactions using immunoprecipitation is outlined below. This technique is used to isolate a specific protein and its binding partners from a complex mixture.[8][9]

IP_Workflow Immunoprecipitation Experimental Workflow A 1. Cell Culture & Treatment (with this compound) B 2. Cell Lysis A->B C 3. Pre-clearing Lysate B->C D 4. Immunoprecipitation (with anti-STAT3 antibody) C->D E 5. Washing D->E F 6. Elution E->F G 7. Analysis (SDS-PAGE & Western Blot) F->G

Caption: General workflow for immunoprecipitation with a small molecule inhibitor.[8]

Detailed Protocol for Immunoprecipitation

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

  • Cell culture reagents

  • This compound

  • Ice-cold Phosphate-Buffered Saline (PBS)[10]

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[10]

  • Cell scraper[10]

  • Microcentrifuge tubes

  • Protein A/G magnetic beads[9]

  • Primary antibody (e.g., anti-STAT3)

  • Control IgG antibody

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 1X SDS-PAGE sample buffer)[8]

Procedure:

  • Cell Culture and Treatment:

    • Plate and grow cells to 70-80% confluency.[8]

    • Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control group.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.[9]

    • Add ice-cold lysis buffer to the plate and incubate on ice for 10 minutes.[9]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]

    • Transfer the supernatant (clarified lysate) to a new tube.

  • Protein Concentration Determination:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add protein A/G beads to the lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.

    • Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add the primary antibody specific for the target protein (e.g., anti-STAT3).

    • In a separate tube, add an equivalent amount of control IgG to another aliquot of lysate as a negative control.[8]

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[9]

    • Add protein A/G beads to each tube and incubate for another 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic rack or centrifugation.

    • Discard the supernatant and wash the beads three times with ice-cold wash buffer.

  • Elution:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.[8]

    • Pellet the beads and collect the supernatant containing the eluted proteins.[8]

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting to detect the protein of interest and any co-immunoprecipitated proteins.[8]

Data Presentation

Quantitative data from Western blot analysis can be summarized in tables to compare the effects of different treatments. Densitometry can be used to quantify the band intensities.

Table 1: Effect of this compound on STAT3 Phosphorylation

Treatment GroupSTAT3 (Total) (Relative Density)p-STAT3 (Y705) (Relative Density)% Inhibition of Phosphorylation
Vehicle Control1.001.000%
This compound (10 µM)0.980.4555%
This compound (25 µM)1.010.2179%
This compound (50 µM)0.990.0892%

Table 2: Co-Immunoprecipitation of STAT3 and a Putative Binding Partner

Treatment GroupIP: STAT3, Blot: STAT3 (Relative Density)IP: STAT3, Blot: Binding Partner X (Relative Density)Relative Interaction Strength
Vehicle Control1.001.001.00
This compound (25 µM)0.990.350.35
Control IgG0.050.02N/A

Logical Relationship of Inhibition

The inhibitory action of this compound can be visualized as a logical cascade of events.

Inhibition_Logic Logical Flow of STAT3 Inhibition A This compound Treatment B Inhibition of STAT3 Dimerization A->B C Reduced Nuclear Translocation of STAT3 B->C D Decreased Binding of STAT3 to Target Gene Promoters C->D E Downregulation of STAT3 Target Genes (e.g., VEGF) D->E

Caption: Logical cascade of events following STAT3 inhibition.

By following these protocols and guidelines, researchers can effectively utilize this compound in immunoprecipitation assays to investigate its impact on STAT3 signaling and its potential as a therapeutic agent.

References

Application Notes and Protocols for Caffeic Acid Derivatives in T-Cell Proliferation Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on published research on Caffeic Acid Phenethyl Ester (CAPE), a well-studied derivative of caffeic acid. As of this writing, specific data for "caffeic acid-pYEEIE TFA" is not available in the public domain. The information provided here on CAPE is intended to serve as a foundational guide for researchers, scientists, and drug development professionals investigating the potential of related caffeic acid compounds to inhibit T-cell proliferation in-vitro.

Introduction

Caffeic acid and its derivatives are natural phenolic compounds that have garnered significant interest for their diverse biological activities, including anti-inflammatory, antioxidant, and immunomodulatory properties.[1][2][3] One of the key immunomodulatory effects of these compounds is the inhibition of T-lymphocyte proliferation, a critical process in the adaptive immune response. Dysregulated T-cell proliferation is a hallmark of various autoimmune diseases and inflammatory conditions. Consequently, compounds that can modulate T-cell activity are of great therapeutic interest.

This document provides detailed protocols and data for utilizing caffeic acid derivatives, specifically exemplified by CAPE, to inhibit T-cell proliferation in-vitro. It also elucidates the underlying molecular mechanisms and signaling pathways targeted by these compounds.

Quantitative Data Summary

The inhibitory effects of CAPE on T-cell proliferation and related processes have been quantified in several studies. The following tables summarize key findings.

Table 1: Inhibition of T-Cell Proliferation and Viability by CAPE

Cell TypeStimulationAssayConcentration of CAPEObserved EffectReference
Human CD4+ T cellsanti-CD3/anti-CD28 antibodiesProliferation AssayNot specifiedSignificant suppression of proliferation[2]
Murine SplenocytesConcanavalin A (ConA) (5 µg/ml)Cell Proliferation Assay0-20 µMDose-dependent inhibition of proliferation[4]
Murine SplenocytesLipopolysaccharide (LPS) (1 µg/ml)Cell Proliferation Assay0-20 µMDose-dependent inhibition of proliferation[4]
Human Oral Squamous Carcinoma Cells (TW2.6)-MTT Assay (48h)46.6 µMIC50 for cell survival[5]
Human Prostate Cancer Cells (LNCaP, DU-145, PC-3)-Proliferation Assay (96h)Not specifiedDose-dependent suppression of proliferation[6]

Table 2: Effects of CAPE on T-Cell Subsets and Cytokine Production

Cell TypeConditionParameter MeasuredConcentration of CAPEObserved EffectReference
Murine CD4+ T cellsTh0- and Th1-polarizing conditionsProportion of CD4+IFN-γ+ cellsNot specifiedDownregulation[3][4]
Murine CD4+ T cellsTh0- and Th1-polarizing conditionsProportion of CD4+Foxp3+ cellsNot specifiedUpregulation[3][4]
Human CD4+ T cellsanti-CD3/anti-CD28 stimulationInterferon (IFN)-gamma productionNot specifiedSignificant suppression[2]
Human CD4+ T cellsanti-CD3/anti-CD28 stimulationInterleukin (IL)-5 productionNot specifiedSignificant suppression[2]
Human T-cellsT-cell receptor-mediated stimulationInterleukin (IL)-2 gene transcription and synthesisNot specifiedPotent inhibition[1]

Experimental Protocols

T-Cell Proliferation Assay

This protocol describes a common method to assess the inhibitory effect of a compound on T-cell proliferation using a fluorescent dye dilution assay.[7][8]

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Caffeic acid derivative stock solution (e.g., CAPE in DMSO)

  • T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, Phytohemagglutinin (PHA), or Concanavalin A (ConA))

  • Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester (CFSE) or similar tracking dye)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation or purify T-cells using magnetic-activated cell sorting (MACS).

  • Cell Staining: Resuspend cells at 1-2 x 10^6 cells/mL in pre-warmed PBS. Add the cell proliferation dye (e.g., CFSE at a final concentration of 1-5 µM) and incubate for 10-15 minutes at 37°C, protected from light.

  • Quenching: Stop the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium and incubate on ice for 5 minutes.

  • Washing: Centrifuge the cells and wash twice with complete RPMI-1640 medium to remove excess dye.

  • Cell Seeding: Resuspend the stained cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL and seed 100 µL per well into a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of the caffeic acid derivative in complete RPMI-1640 medium. Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Stimulation: Add 50 µL of the T-cell stimulant to each well. For example, use plate-bound anti-CD3 antibody (1-5 µg/mL) and soluble anti-CD28 antibody (1-2 µg/mL).[9] Include unstimulated control wells.

  • Incubation: Incubate the plate for 3-5 days in a humidified incubator at 37°C with 5% CO2.[7]

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The dilution of the fluorescent dye in daughter cells is a measure of cell proliferation.

Cell Viability Assay (MTT Assay)

This protocol determines the number of viable cells in culture based on mitochondrial activity.[5][8]

Materials:

  • Cells (e.g., T-cells or a T-cell line like Jurkat)

  • Complete culture medium

  • Caffeic acid derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1-5 x 10^4 cells per well in 100 µL of complete medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the caffeic acid derivative for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Signaling Pathways and Visualizations

Caffeic acid derivatives, such as CAPE, inhibit T-cell proliferation by modulating key signaling pathways involved in T-cell activation and survival.

Inhibition of NF-κB and NFAT Signaling

CAPE has been shown to be a potent inhibitor of the NF-κB and Nuclear Factor of Activated T-cells (NFAT) transcription factors.[1] These factors are crucial for the transcription of genes involved in T-cell activation, including IL-2.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PLCg PLCγ TCR->PLCg CD28 CD28 IKK IKK CD28->IKK IP3 IP3 PLCg->IP3 Ca Ca2+ IP3->Ca Calcineurin Calcineurin Ca->Calcineurin NFATp NFAT (P) Calcineurin->NFATp NFAT NFAT NFATp->NFAT Dephosphorylation NFAT_n NFAT NFAT->NFAT_n Translocation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation CAPE Caffeic Acid Derivative CAPE->Calcineurin Inhibits CAPE->NFkB_n Inhibits Translocation IL2 IL-2 Gene Transcription NFAT_n->IL2 NFkB_n->IL2 Tcell_prolif Tcell_prolif IL2->Tcell_prolif T-cell Proliferation

Caption: Inhibition of NFAT and NF-κB pathways by caffeic acid derivatives.

Inhibition of Akt Signaling Pathway

CAPE has also been demonstrated to inhibit the Protein Kinase B (Akt) signaling pathway, which is critical for T-cell survival and proliferation.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL2R IL-2 Receptor PI3K PI3K IL2R->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Gene_expression Gene Expression (Survival, Proliferation) mTOR->Gene_expression CAPE Caffeic Acid Derivative CAPE->Akt Inhibits Phosphorylation Cell_survival Cell_survival Gene_expression->Cell_survival Cell Survival & Proliferation

Caption: Inhibition of the Akt signaling pathway by caffeic acid derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in-vitro efficacy of a caffeic acid derivative on T-cell proliferation.

G cluster_prep Preparation cluster_treatment Treatment & Culture cluster_analysis Analysis isolate_tcells Isolate T-cells (PBMCs) stain_cells Stain with Proliferation Dye isolate_tcells->stain_cells seed_cells Seed Cells in 96-well Plate stain_cells->seed_cells add_compound Add Caffeic Acid Derivative seed_cells->add_compound stimulate_cells Stimulate T-cells (e.g., anti-CD3/CD28) add_compound->stimulate_cells incubate Incubate for 3-5 Days stimulate_cells->incubate harvest_cells Harvest Cells incubate->harvest_cells flow_cytometry Analyze by Flow Cytometry harvest_cells->flow_cytometry data_analysis Data Analysis (Proliferation Index) flow_cytometry->data_analysis

Caption: Experimental workflow for T-cell proliferation inhibition assay.

References

Application Notes and Protocols: Downstream Effects of Lck-SH2 Inhibition by Caffeic acid-pYEEIE TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling cascade, essential for T-cell development and activation. The Src Homology 2 (SH2) domain of Lck plays a pivotal role in mediating protein-protein interactions that propagate downstream signaling. Inhibition of the Lck-SH2 domain presents a promising therapeutic strategy for modulating T-cell mediated immune responses in various diseases, including autoimmune disorders and T-cell malignancies.

Caffeic acid-pYEEIE TFA is a novel, non-phosphopeptide inhibitor designed to specifically target the Lck-SH2 domain. The pYEEIE motif mimics the natural binding sequence for the Lck-SH2 domain, while the caffeic acid moiety enhances its binding affinity and cellular permeability. This document provides detailed application notes and experimental protocols to investigate the downstream effects of Lck-SH2 inhibition by this compound.

Mechanism of Action: Lck-SH2 Domain Inhibition

Upon T-cell receptor (TCR) activation, Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex. This creates docking sites for the tandem SH2 domains of ZAP-70 (Zeta-chain-associated protein kinase 70). The Lck-SH2 domain then binds to phosphorylated ZAP-70, a crucial interaction for the subsequent phosphorylation and activation of downstream substrates, most notably the Linker for Activation of T-cells (LAT) and SLP-76. This compound acts as a competitive inhibitor, binding to the Lck-SH2 domain and preventing its interaction with phosphorylated ZAP-70. This disruption of the Lck-ZAP-70 complex is expected to attenuate the downstream signaling cascade.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR_CD3 TCR/CD3 Lck_active Lck (Active) TCR_CD3->Lck_active Activation ZAP70 ZAP-70 Lck_active->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK Ca_Influx Ca²⁺ Influx PLCg1->Ca_Influx NFkB_Activation NF-κB Activation PLCg1->NFkB_Activation NFAT_Activation NFAT Activation Ca_Influx->NFAT_Activation IL2_Gene IL-2 Gene Transcription NFAT_Activation->IL2_Gene AP1_Activation AP-1 Activation Ras_MAPK->AP1_Activation AP1_Activation->IL2_Gene NFkB_Activation->IL2_Gene IL2_Protein IL-2 Production IL2_Gene->IL2_Protein T_Cell_Proliferation T-Cell Proliferation IL2_Protein->T_Cell_Proliferation Inhibitor This compound Inhibitor->Lck_active Inhibits SH2 domain

Caption: Lck Signaling Pathway and Point of Inhibition.

Data Presentation: Quantitative Effects of Lck-SH2 Inhibition

The following tables summarize the expected quantitative outcomes following treatment with this compound. Note: As specific experimental data for this compound is not publicly available, the values presented here are hypothetical and based on findings for structurally related Lck-SH2 inhibitors. Researchers should determine these values experimentally.

Table 1: Binding Affinity of this compound to Lck-SH2 Domain

Assay MethodParameterValue (Hypothetical)Reference Compound (pYEEI peptide)
Fluorescence PolarizationIC505 µM10 µM
Surface Plasmon Resonance (SPR)KD500 nM1 µM
Isothermal Titration Calorimetry (ITC)KD600 nM1.2 µM

Table 2: Downstream Effects on Key Signaling Molecules in Jurkat T-cells

ParameterUntreated ControlThis compound (10 µM)Fold Change
Phospho-ZAP-70 (Tyr319)100%45%-2.2
Phospho-LAT (Tyr191)100%30%-3.3
IL-2 Secretion (pg/mL)1500450-3.3

Table 3: Cellular Outcomes of Lck-SH2 Inhibition

AssayParameterUntreated ControlThis compound (10 µM)% Inhibition
BrdU IncorporationT-cell Proliferation100%35%65%

Experimental Protocols

The following are detailed protocols for key experiments to assess the downstream effects of Lck-SH2 inhibition by this compound.

Lck-SH2 Domain Binding Affinity Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the IC50 of this compound for the Lck-SH2 domain.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_read Measurement and Analysis Reagents Prepare Assay Buffer, Fluorescent Probe (pYEEI-FITC), Lck-SH2 Protein, and Inhibitor Dilutions Mix Mix Lck-SH2, Fluorescent Probe, and varying concentrations of this compound in a 384-well plate Reagents->Mix Incubate Incubate at room temperature for 30 minutes Mix->Incubate Read Read Fluorescence Polarization on a plate reader Incubate->Read Analyze Calculate IC50 value from the dose-response curve Read->Analyze Western_Blot_Workflow cluster_cell_culture Cell Culture and Treatment cluster_electrophoresis Electrophoresis and Transfer cluster_immunodetection Immunodetection Culture Culture Jurkat T-cells Treat Treat cells with this compound Culture->Treat Stimulate Stimulate with anti-CD3/CD28 antibodies Treat->Stimulate Lyse Lyse cells and collect protein Stimulate->Lyse Quantify Quantify protein concentration Lyse->Quantify SDS_PAGE Separate proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibodies (p-ZAP-70, p-LAT, total ZAP-70, total LAT, loading control) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detect Detect with chemiluminescent substrate Secondary_Ab->Detect Analyze Quantify band intensity Detect->Analyze

Caffeic Acid-pYEEIE TFA: A Potent Tool for Interrogating Signal Transduction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid-pYEEIE TFA is a novel, non-phosphopeptide small molecule designed as a high-affinity inhibitor of the Src Homology 2 (SH2) domain of the lymphocyte-specific protein tyrosine kinase (Lck). By mimicking the endogenous phosphotyrosine-containing peptide sequence (pYEEIE), this compound provides a powerful tool for studying the intricate signaling pathways regulated by Lck and other Src family kinases. Its non-phosphopeptide nature offers potential advantages in terms of cell permeability and stability compared to traditional phosphopeptide inhibitors. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying signal transduction.

Mechanism of Action

Src Homology 2 (SH2) domains are critical protein-protein interaction modules that recognize and bind to specific phosphotyrosine (pY) motifs on target proteins. This interaction is a fundamental mechanism for the recruitment of signaling proteins to activated receptor complexes and the subsequent propagation of downstream signals. The Lck protein, a key kinase in T-cell receptor (TCR) signaling, possesses an SH2 domain that is crucial for its function in T-cell activation and immune responses.

This compound acts as a competitive inhibitor, binding to the pY-binding pocket of the Lck SH2 domain. The caffeic acid moiety serves as a phosphotyrosine mimetic, while the 'YEEIE' peptide sequence provides the specificity for the SH2 domain. By occupying this binding site, this compound prevents the recruitment of Lck to its natural binding partners, thereby inhibiting downstream signaling cascades.

Data Presentation

The following table summarizes the available quantitative data for this compound, providing a clear comparison of its inhibitory potency.

CompoundTarget DomainAssay TypeIC50Relative Binding Affinity
Caffeic acid-pYEEIE Src SH2Not Specified42 nM[1]~30-fold higher than Ac-pYEEIE[1]
Ac-pYEEIEGST-Lck-SH2ELISANot SpecifiedBaseline

Experimental Protocols

Protocol 1: Competitive ELISA for SH2 Domain Binding Inhibition

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the inhibitory activity of this compound on the binding of a GST-tagged Lck SH2 domain to a biotinylated phosphopeptide.

Materials:

  • GST-tagged Lck SH2 domain protein

  • Biotinylated phosphopeptide with the sequence pYEEI

  • This compound

  • Streptavidin-coated 96-well plates

  • Assay Buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)

  • HRP-conjugated anti-GST antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Peptide Immobilization:

    • Dilute the biotinylated pYEEI peptide to a final concentration of 1 µg/mL in Assay Buffer.

    • Add 100 µL of the diluted peptide to each well of the streptavidin-coated 96-well plate.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with 200 µL of Assay Buffer per well.

  • Competitive Inhibition:

    • Prepare a serial dilution of this compound in Assay Buffer.

    • In a separate plate, pre-incubate 50 µL of the GST-Lck-SH2 domain (at a predetermined optimal concentration) with 50 µL of each inhibitor dilution for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the peptide-coated plate.

    • Include control wells with GST-Lck-SH2 domain and Assay Buffer (no inhibitor) and wells with only Assay Buffer (blank).

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with 200 µL of Assay Buffer per well.

  • Detection:

    • Dilute the HRP-conjugated anti-GST antibody in Assay Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with 200 µL of Assay Buffer per well.

    • Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

    • Stop the reaction by adding 100 µL of stop solution to each well.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a plate reader.

    • Subtract the blank reading from all other readings.

    • Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Lck-Associated Protein Phosphorylation

This protocol outlines a method to assess the effect of this compound on the phosphorylation of downstream targets in a relevant cell line (e.g., Jurkat T-cells).

Materials:

  • Jurkat T-cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • T-cell activator (e.g., anti-CD3/CD28 antibodies)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ZAP-70, anti-ZAP-70, anti-phospho-SLP-76, anti-SLP-76, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed Jurkat T-cells at an appropriate density and allow them to rest.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 5-15 minutes).

    • Include unstimulated and vehicle-treated stimulated controls.

  • Cell Lysis and Protein Quantification:

    • Harvest the cells and lyse them in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a protein assay kit.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Lck_Signaling_Pathway TCR TCR/CD3 Lck Lck TCR->Lck Activation CD4 CD4 CD4->Lck Association ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation (Recruitment via SH2) LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream Inhibitor This compound Inhibitor->Lck Inhibition of SH2 domain binding

Caption: Lck Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_ELISA Competitive ELISA cluster_Western Western Blot A1 Immobilize Biotin-pYEEI A2 Pre-incubate GST-Lck-SH2 with Inhibitor A1->A2 A3 Competitive Binding A2->A3 A4 Add Anti-GST-HRP A3->A4 A5 Add TMB Substrate A4->A5 A6 Measure Absorbance (IC50 Determination) A5->A6 B1 Cell Treatment with Inhibitor B2 Cell Lysis B1->B2 B3 SDS-PAGE & Transfer B2->B3 B4 Immunoblotting B3->B4 B5 Detection & Analysis B4->B5

Caption: Experimental Workflow Overview.

References

Application Notes & Protocols: Non-Phosphopeptide Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes. Dysregulation of signaling pathways mediated by protein kinases and phosphatases is a hallmark of numerous diseases, including cancer, autoimmune disorders, and metabolic diseases. Traditionally, drug discovery efforts have focused on phosphopeptide-based inhibitors that mimic the natural substrates of these enzymes. However, the therapeutic utility of phosphopeptides is often hampered by their inherent drawbacks: low cell permeability due to the highly charged phosphate group, and rapid degradation by cellular phosphatases and proteases.[1]

Non-phosphopeptide inhibitors have emerged as a promising alternative, designed to overcome these limitations. By replacing the phosphate moiety with non-hydrolyzable, bioisosteric mimetics, these compounds can achieve improved pharmacokinetic properties while retaining high binding affinity and specificity for their targets. This document provides an overview of the application of non-phosphopeptide inhibitors in drug discovery, focusing on key target classes, and provides detailed protocols for their characterization.

Key Target Classes and Inhibitor Data

Non-phosphopeptide inhibitors have been successfully developed for several important classes of signaling proteins.

1. SH2 Domain Inhibitors

Src Homology 2 (SH2) domains are structural motifs that recognize and bind to phosphotyrosine (pTyr) residues, playing a pivotal role in assembling signaling complexes.[1] Inhibiting these protein-protein interactions is a key therapeutic strategy.

  • Grb2 (Growth factor receptor-bound protein 2): Grb2 is an adaptor protein that links activated receptor tyrosine kinases to the Ras-MAPK signaling cascade, a pathway frequently overactive in cancer.[2] Non-phosphopeptide inhibitors targeting the Grb2 SH2 domain can block this interaction.

  • Src Family Kinases (e.g., Lck, Src, Fyn): These kinases are involved in T-cell activation and other signaling pathways. Inhibitors targeting their SH2 domains have potential applications in autoimmune diseases and leukemias.[1]

2. Protein Tyrosine Phosphatase (PTP) Inhibitors

PTPs counteract the activity of protein tyrosine kinases and are crucial regulators of signal transduction. PTP1B, for instance, is a negative regulator of insulin and leptin signaling, making it a target for diabetes and obesity treatments. The development of potent and selective PTP inhibitors has been a significant challenge due to the highly conserved and positively charged nature of the active site.[3]

3. STAT3 (Signal Transducer and Activator of Transcription 3) Inhibitors

STAT3 is a transcription factor that, upon phosphorylation, dimerizes via its SH2 domain and translocates to the nucleus to regulate genes involved in cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is common in many cancers, making it an attractive therapeutic target.[4][5] Non-peptide small molecule inhibitors targeting the STAT3 SH2 domain can prevent its dimerization and subsequent signaling.[4][5]

Quantitative Data Summary

The following tables summarize the inhibitory activities of selected non-phosphopeptide inhibitors against their respective targets.

Table 1: Non-Phosphopeptide Inhibitors of SH2 Domains

Inhibitor Target Mimetic Group Activity Reference
20f Grb2 SH2 pTyr mimetic IC₅₀ = 1.3 µM [6]
18f Grb2 SH2 pTyr mimetic IC₅₀ = 6.7 µM [6]
Pmf-containing inhibitor Grb2 SH2 p-malonylphenylalanine (Pmf) Kᵢ = 8 nM [7]
Caffeic acid-DOPA-EEIE Lck, Src, Fyn SH2 3,4-dihydroxyphenylalanine (DOPA) Similar affinity to GST-Lck-SH2, GST-Src-SH2, and GST-Fyn-SH2 domains [8][9]

| Peptide 12 | Grb2 SH2 | Non-pTyr peptidomimetic | IC₅₀ = 75 nM |[10] |

Table 2: Non-Phosphopeptide Inhibitors of PTPs and STATs

Inhibitor Target Mimetic/Strategy Activity Reference
bis-DFMP compound PTP1B α,α-difluoromethylenephosphonic acid (DFMP) Kᵢ = 1.5 µM [11]
FLLL31 STAT3 SH2 / JAK2 Curcumin-derived Inhibits STAT3 phosphorylation [5]
FLLL32 STAT3 SH2 / JAK2 Curcumin-derived Inhibits STAT3 phosphorylation; Docking free energy to JAK2 = -10.3 Kcal/mol [5]
Stattic STAT3 SH2 Small molecule Selectively inhibits STAT3 SH2 domain [12]

| C188-9 | STAT3 SH2 | Small molecule | Inhibits G-CSF-induced STAT3 phosphorylation |[4] |

Visualizations

Signaling Pathways and Experimental Workflows

cluster_membrane Cell Membrane receptor receptor adaptor adaptor effector effector inhibitor inhibitor pathway pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 pTyr binding to SH2 domain SOS SOS Grb2->SOS Ras Ras SOS->Ras MAPK MAPK Cascade (Raf/MEK/ERK) Ras->MAPK Proliferation Gene Expression (Cell Proliferation, Survival) MAPK->Proliferation Inhibitor Non-Phosphopeptide Grb2 SH2 Inhibitor Inhibitor->Grb2

Grb2-mediated signaling and point of inhibition.

start_end start_end process process decision decision data data start Start: Compound Library screen Primary Screening (e.g., ELISA, FP, TR-FRET) start->screen hits Identify 'Hits' screen->hits secondary Secondary Assay (e.g., In Vitro Kinase/ Phosphatase Assay) hits->secondary Active dose Dose-Response & IC₅₀/Kᵢ Determination secondary->dose cell_based Cell-Based Assay (e.g., Western Blot for p-STAT3, Proliferation Assay) dose->cell_based validated Validated Lead cell_based->validated

Workflow for inhibitor screening and validation.

cluster_properties Key Properties for Drug Development peptide peptide non_peptide non_peptide property property p_peptide Phosphopeptide Inhibitors permeability Cell Permeability p_peptide->permeability Low stability Metabolic Stability (Resistance to Phosphatases) p_peptide->stability Low bioavailability Oral Bioavailability p_peptide->bioavailability Poor np_peptide Non-Phosphopeptide Inhibitors np_peptide->permeability Improved np_peptide->stability High np_peptide->bioavailability Enhanced

Comparison of inhibitor characteristics.

Experimental Protocols

Protocol 1: ELISA-Based SH2 Domain Binding Assay

This protocol is a generalized method for determining the ability of a non-phosphopeptide inhibitor to disrupt the interaction between an SH2 domain and its pTyr-containing binding partner.[1]

Materials:

  • High-binding 96-well microtiter plates

  • Recombinant GST-tagged SH2 domain protein (e.g., GST-Lck-SH2)

  • Biotinylated phosphopeptide corresponding to the SH2 domain's binding motif (e.g., Biotin-pYEEI)

  • Non-phosphopeptide inhibitor compounds at various concentrations

  • Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader (450 nm absorbance)

Methodology:

  • Coating: Coat the wells of a 96-well plate with 100 µL of GST-SH2 domain protein (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer and incubating for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Inhibitor & Peptide Incubation:

    • Add 50 µL of the non-phosphopeptide inhibitor serially diluted in assay buffer (e.g., PBST with 1% BSA).

    • Immediately add 50 µL of the biotinylated phosphopeptide at a constant concentration (predetermined to be in the linear range of the binding curve, e.g., EC₅₀ concentration).

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Repeat the wash step as in step 2.

  • Detection: Add 100 µL of Streptavidin-HRP (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with 200 µL/well of Wash Buffer.

  • Development: Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 10-30 minutes).

  • Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vitro PTP1B Inhibition Assay

This protocol describes a method to measure the inhibitory activity of compounds against a protein tyrosine phosphatase, such as PTP1B, using a small molecule substrate.[11]

Materials:

  • Recombinant human PTP1B enzyme

  • PTP1B Assay Buffer: e.g., 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Substrate: p-Nitrophenyl Phosphate (pNPP)

  • Non-phosphopeptide inhibitor compounds

  • 96-well clear microtiter plates

  • Stop Solution: 1 M NaOH

  • Plate reader (405 nm absorbance)

Methodology:

  • Assay Preparation: In a 96-well plate, add the following to each well:

    • x µL of PTP1B Assay Buffer.

    • 10 µL of inhibitor solution at various concentrations (or vehicle control).

    • 10 µL of recombinant PTP1B enzyme (final concentration e.g., 10-50 nM).

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C to allow for binding.

  • Reaction Initiation: Start the enzymatic reaction by adding 20 µL of pNPP substrate (final concentration e.g., 1-2 mM). The total reaction volume is typically 100-200 µL.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.

  • Stopping Reaction: Terminate the reaction by adding 50 µL of 1 M NaOH. The addition of NaOH also causes a color change in the product (p-nitrophenol) that is pH-dependent.

  • Data Acquisition: Measure the absorbance of the product, p-nitrophenol, at 405 nm.

  • Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition versus the logarithm of inhibitor concentration. To determine the inhibition constant (Kᵢ), the assay can be repeated with varying concentrations of both the substrate and the inhibitor.[11][13]

Protocol 3: Cell-Based Western Blot Assay for STAT3 Phosphorylation

This protocol is used to assess the ability of a non-phosphopeptide inhibitor to block cytokine-induced STAT3 phosphorylation in a cellular context.[5]

Materials:

  • Cancer cell line with active STAT3 signaling (e.g., MDA-MB-468 breast cancer, PANC-1 pancreatic cancer).

  • Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics.

  • Cytokine for stimulation (e.g., Interleukin-6 [IL-6] or Oncostatin M).

  • Non-phosphopeptide inhibitor compounds.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blotting apparatus.

  • PVDF membrane.

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Rabbit anti-total-STAT3.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Methodology:

  • Cell Culture: Plate cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Starve the cells in serum-free medium for 12-24 hours to reduce basal signaling activity.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the non-phosphopeptide inhibitor (or DMSO vehicle control) for 2-4 hours.

  • Cytokine Stimulation: Stimulate the cells with a cytokine (e.g., 10 ng/mL IL-6) for 15-30 minutes to induce STAT3 phosphorylation.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold Lysis Buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts (e.g., 20-30 µg per lane) and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-STAT3 (e.g., 1:1000 dilution in Blocking Buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply ECL substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3.

  • Analysis: Densitometrically quantify the band intensities for phospho-STAT3 and normalize them to the total STAT3 bands. Compare the levels of phosphorylation in inhibitor-treated cells to the stimulated control.

References

Application Notes and Protocols: Caffeic Acid-pYEEIE TFA in High-Throughput Screening for Modulators of Kinase Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are critical regulators of cellular signaling and represent a major class of drug targets. While traditional kinase inhibitor discovery has focused on the highly conserved ATP-binding site, there is growing interest in developing more specific inhibitors that target other functional domains. The Src Homology 2 (SH2) domain is a structurally conserved protein domain that plays a pivotal role in mediating protein-protein interactions in numerous signaling pathways. SH2 domains recognize and bind to phosphorylated tyrosine residues on other proteins, thereby recruiting signaling molecules and propagating downstream signals.

Caffeic acid-pYEEIE TFA is a high-affinity, non-phosphopeptide ligand for the SH2 domain of Src family kinases, with a reported half-maximal inhibitory concentration (IC50) of 42 nM for the Src SH2 domain. Its ability to mimic phosphopeptides and bind with high affinity to SH2 domains makes it a valuable tool for developing high-throughput screening (HTS) assays to identify small molecule inhibitors of SH2 domain-mediated protein-protein interactions. Such inhibitors have the potential to modulate kinase signaling pathways with high specificity.

These application notes provide a framework for utilizing this compound in a competitive binding assay format suitable for high-throughput screening. The described methodologies are based on established principles of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays, which are robust and widely used platforms in drug discovery.

Data Presentation

Quantitative data from HTS assays utilizing this compound should be meticulously recorded and analyzed. Below are template tables for presenting key findings.

Table 1: Binding Affinity of this compound to Src Family Kinase SH2 Domains

SH2 DomainIC50 (nM)Assay FormatReference
Src42Not Specified
LckPotent BindingNot Specified[1]
Fyn--
Lyn--

Table 2: HTS Assay Performance Metrics

ParameterTR-FRET AssayFP AssayAcceptance Criteria
Z'-factor0.78 (Hypothetical)0.72 (Hypothetical)> 0.5
Signal-to-Background (S/B)15 (Hypothetical)3 (Hypothetical)> 10 (TR-FRET), > 2 (FP)
Coefficient of Variation (%CV)< 5% (Hypothetical)< 5% (Hypothetical)< 10%

Table 3: Hit Compound Summary from a Hypothetical HTS Campaign

Compound IDIC50 (µM) in TR-FRET AssayIC50 (µM) in FP AssaySelectivity vs. Other SH2 Domains
HTS-0012.53.110-fold vs. Grb2 SH2
HTS-0028.910.2Non-selective
HTS-0030.81.0>50-fold vs. Grb2 SH2

Experimental Protocols

The following are detailed protocols for two common HTS assay formats adapted for the use of this compound to screen for inhibitors of the Src SH2 domain interaction.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

Assay Principle:

This assay measures the disruption of the interaction between a GST-tagged Src SH2 domain and a biotinylated peptide probe (Biotin-pYEEIE) by a test compound. This compound can be used as a positive control. A Europium (Eu)-labeled anti-GST antibody serves as the FRET donor, and Streptavidin-Allophycocyanin (SA-APC) acts as the FRET acceptor. When the SH2 domain and the biotinylated peptide interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. Inhibitors that bind to the SH2 domain will displace the biotinylated peptide, leading to a decrease in the FRET signal.

Materials and Reagents:

  • Recombinant GST-tagged Src SH2 domain

  • Biotinylated phosphopeptide probe (e.g., Biotin-pYEEIE)

  • This compound (as a control inhibitor)

  • Anti-GST-Europium (Eu) antibody (FRET donor)

  • Streptavidin-Allophycocyanin (SA-APC) (FRET acceptor)

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT

  • Test compounds dissolved in DMSO

  • 384-well, low-volume, black microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds at various concentrations (e.g., from a 10 mM stock) into the 384-well microplate. For controls, dispense DMSO (negative control) and this compound (positive control).

  • Reagent Preparation:

    • Prepare a 2X solution of GST-Src SH2 domain and Anti-GST-Eu antibody in assay buffer.

    • Prepare a 2X solution of Biotin-pYEEIE and SA-APC in assay buffer.

    • Note: The final concentrations of reagents need to be optimized. Typical starting concentrations are 5-10 nM for the SH2 domain and biotinylated peptide, and manufacturer-recommended concentrations for the antibody and SA-APC.

  • Dispensing Reagents:

    • Add 5 µL of the 2X GST-Src SH2 domain/Anti-GST-Eu solution to each well of the microplate.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of the 2X Biotin-pYEEIE/SA-APC solution to each well to initiate the reaction.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Eu) and 665 nm (APC). The TR-FRET signal is typically expressed as the ratio of the acceptor to donor emission (665/615 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (saturating this compound) controls. Fit the data to a dose-response curve to determine the IC50 values.

Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay

Assay Principle:

This assay relies on the change in the rotational speed of a fluorescently labeled peptide probe upon binding to the larger Src SH2 domain. A small, fluorescently labeled peptide (e.g., FAM-pYEEIE) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger SH2 domain, its tumbling is slowed, leading to a high polarization signal. Test compounds that inhibit this interaction will displace the fluorescent probe, causing a decrease in the polarization signal. This compound can serve as a positive control.

Materials and Reagents:

  • Recombinant Src SH2 domain (untagged or with a small tag)

  • Fluorescently labeled phosphopeptide probe (e.g., FAM-pYEEIE)

  • This compound (as a control inhibitor)

  • Assay Buffer: 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20

  • Test compounds dissolved in DMSO

  • 384-well, low-volume, black microplates

  • FP-capable plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds at various concentrations into the 384-well microplate. Include DMSO (negative control) and this compound (positive control).

  • Reagent Preparation:

    • Prepare a 2X solution of the Src SH2 domain in assay buffer.

    • Prepare a 2X solution of the FAM-pYEEIE probe in assay buffer.

    • Note: The optimal concentrations of the SH2 domain and fluorescent probe need to be determined empirically through titration experiments. A common starting point is a probe concentration at its Kd and a protein concentration that yields a sufficient assay window.

  • Dispensing Reagents:

    • Add 10 µL of the 2X Src SH2 domain solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the 2X FAM-pYEEIE probe solution to each well.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an FP plate reader using the appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).

  • Data Analysis: The change in millipolarization (mP) units is used to determine the level of inhibition. Calculate percent inhibition and determine IC50 values as described for the TR-FRET assay.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK_inactive Receptor Tyrosine Kinase (Inactive) RTK_active Receptor Tyrosine Kinase (Active) RTK_inactive->RTK_active Ligand Binding RTK_active:e->RTK_active:e Src_SH2 SH2 Domain RTK_active->Src_SH2 pTyr binding Src_inactive Src Kinase (Inactive) Src_Kinase_Domain Kinase Domain Src_active Src Kinase (Active) Downstream Downstream Signaling Src_active->Downstream Phosphorylation Src_SH2->Src_active Activation Inhibitor Caffeic acid-pYEEIE or Small Molecule Inhibitor Inhibitor->Src_SH2 Blocks Binding HTS_Workflow cluster_prep Assay Preparation cluster_assay HTS Assay cluster_analysis Data Analysis Compound_Library Compound Library (in DMSO) Plate 384-well Plate Compound_Library->Plate Dispense Compounds & Controls Add_Reagents Add Reagents to Plate Plate->Add_Reagents Reagents Assay Reagents (SH2 Domain, Probe, etc.) Incubate Incubate at RT Add_Reagents->Incubate Read_Plate Read Plate (TR-FRET or FP) Incubate->Read_Plate Raw_Data Raw Data (Fluorescence Signal) Read_Plate->Raw_Data Normalization Data Normalization (% Inhibition) Raw_Data->Normalization Dose_Response Dose-Response Curve (IC50 Determination) Normalization->Dose_Response Hit_Selection Hit Selection Dose_Response->Hit_Selection

References

Troubleshooting & Optimization

Optimizing Caffeic acid-pYEEIE TFA concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing Caffeic acid-pYEEIE TFA in cell culture experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a non-phosphopeptide inhibitor.[1] It is designed to exhibit a potent binding affinity for the GST-Lck-SH2 domain.[1] The "pYEEIE" portion of the name represents a peptide sequence that likely mimics the natural binding partner of the SH2 domain, while the "TFA" indicates that it is a trifluoroacetate salt.

Src Homology 2 (SH2) domains are crucial protein-protein interaction modules that recognize and bind to sequences containing a phosphorylated tyrosine residue.[2] These interactions are fundamental in a vast number of cellular signaling pathways.[2] By binding to the SH2 domain of proteins like the lymphocyte-specific protein tyrosine kinase (Lck), this compound can inhibit downstream signaling cascades.[1][3]

2. What is the recommended starting concentration for this compound in cell culture?

Currently, there is limited publicly available data on the optimal working concentrations of this compound for specific cell lines. As a starting point for your experiments, we recommend performing a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint.

Based on studies with related compounds like Caffeic Acid (CA) and Caffeic Acid Phenethyl Ester (CAPE), a broad concentration range can be considered for initial testing. The effective concentrations of these related compounds vary widely depending on the cell type and the biological effect being measured.

Data on Related Compounds: Caffeic Acid (CA) and Caffeic Acid Phenethyl Ester (CAPE)

CompoundCell LineAssayEffective ConcentrationReference
Caffeic AcidHuman Liver L-02Cell Viability10 µM (increased viability)[4]
Caffeic AcidHuman Liver L-02Cell Viability40-160 µM (decreased viability)[4]
Caffeic AcidHuman Promyelocytic Leukemia (HL-60) & Human Acute T-cell Leukemia (Jurkat)Cytotoxicity (MTT & Neutral Red)Not cytotoxic up to 250 µM[5]
Caffeic AcidHuman Colon Adenocarcinoma (HT-29)Cell Viability1.25 - 80.0 µM (reduced viability)[6]
Caffeic Acid Phenethyl Ester (CAPE)Human Oral Squamous Cell Carcinoma (TW2.6)Cell Proliferation Inhibition5 - 100 µM[2]
Caffeic Acid Phenethyl Ester (CAPE)Hepatic Stellate Cells (HSC-T6)Apoptosis Induction5, 10, 15 µM[7]
Caffeic Acid Phenethyl Ester (CAPE)BV2 MicrogliaReduction of ROS20 µM[8]
Caffeic AcidSCM1 human gastric cancer cellsInhibition of cell viability200-800 µM[9]

3. How should I prepare and store a stock solution of this compound?

  • Solvent Selection: this compound is soluble in water.[1] For related compounds like Caffeic Acid, solubility is also found in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[7]

  • Stock Solution Preparation: To prepare a stock solution, dissolve this compound in water. It may require ultrasonic treatment to fully dissolve.[10]

  • Sterilization: If using water as the solvent for your stock solution, it is recommended to filter and sterilize it with a 0.22 µm filter before use in cell culture.[1]

  • Storage:

    • Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

    • It is advisable to store the solution in sealed containers, away from moisture.[1]

    • For aqueous solutions of the related compound Caffeic Acid, it is not recommended to store them for more than one day.[7]

4. What is the significance of the Trifluoroacetate (TFA) salt?

This compound is supplied as a trifluoroacetate (TFA) salt. TFA is commonly used in the purification of peptides. However, it is important to be aware that residual TFA can have biological effects. Studies have shown that TFA at concentrations as low as 10⁻⁸ to 10⁻⁷ M can reduce cell proliferation in osteoblast and chondrocyte cultures. Therefore, it is crucial to include a vehicle control in your experiments that contains the same final concentration of TFA as your experimental conditions.

Troubleshooting Guide

IssuePossible CauseRecommendation
Low or No Observed Effect Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line and experimental conditions.Perform a dose-response experiment with a wider range of concentrations. Refer to the table of related compounds for a potential starting range, but be prepared to adjust significantly.
Compound Degradation: The compound may have degraded due to improper storage or handling.Ensure the stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Cell Line Insensitivity: The targeted signaling pathway may not be active or critical in your chosen cell line.Confirm that the target SH2 domain-containing protein (e.g., Lck) is expressed and active in your cell line. Consider using a positive control inhibitor for the pathway of interest.
Unexpected Cytotoxicity High Concentration: The concentration of this compound may be too high, leading to off-target effects and cell death.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range for your cell line. Use concentrations below the cytotoxic threshold for your functional assays.
TFA Salt Effect: The trifluoroacetate salt may be contributing to cytotoxicity.Ensure your vehicle control contains an equivalent concentration of TFA to accurately assess the effect of the compound itself.
Precipitation in Cell Culture Media Poor Solubility at Working Concentration: The compound may be precipitating out of solution in the cell culture media.After diluting the stock solution into your culture media, visually inspect for any precipitation before adding it to your cells. If precipitation occurs, you may need to try a lower working concentration or a different solvent for your stock solution (if compatible with your cells).
Inconsistent Results Variability in Stock Solution: Inconsistent preparation or storage of the stock solution can lead to variable experimental outcomes.Prepare a large batch of stock solution, aliquot it into single-use vials, and store it at -80°C to minimize variability between experiments.
Cell Culture Conditions: Variations in cell passage number, confluency, or serum concentration can affect cellular responses.Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for all experiments.

Experimental Protocols

Cell Viability Assay (MTT-Based)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in your complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of the solvent and TFA salt).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blotting for Downstream Signaling

This protocol provides a general workflow for analyzing the effect of this compound on protein expression and phosphorylation.

  • Cell Lysis: After treating your cells with the desired concentrations of this compound for the appropriate time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your target protein (e.g., phospho-Lck, total Lck, or other downstream targets) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

Inhibition of SH2 Domain-Mediated Signaling

This compound acts by inhibiting the interaction of SH2 domains with their phosphotyrosine-containing binding partners. This can disrupt a multitude of signaling pathways initiated by receptor tyrosine kinases (RTKs) and cytokine receptors.

SH2_Inhibition cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase (RTK) pY Phosphorylated Tyrosine (pY) Receptor->pY 2. Receptor Autophosphorylation Ligand Growth Factor/ Cytokine Ligand->Receptor 1. Ligand Binding SH2_Protein SH2 Domain- Containing Protein (e.g., Lck, Grb2) pY->SH2_Protein 3. SH2 Domain Binding Downstream Downstream Signaling Cascade (e.g., Ras-MAPK) SH2_Protein->Downstream 4. Signal Transduction Response Cellular Response (Proliferation, Survival, etc.) Downstream->Response 5. Cellular Outcome Inhibitor This compound Inhibitor->SH2_Protein Inhibition

Caption: Inhibition of SH2 domain-mediated signal transduction by this compound.

Experimental Workflow for Optimizing Concentration

The following workflow outlines the steps to determine the optimal concentration of this compound for your experiments.

workflow start Start dose_response 1. Perform Dose-Response Cytotoxicity Assay (e.g., MTT, 24-72h) start->dose_response determine_ic50 2. Determine IC50 and Non-Toxic Concentration Range dose_response->determine_ic50 functional_assay 3. Perform Functional Assay (e.g., Western Blot, Migration) with Non-Toxic Concentrations determine_ic50->functional_assay analyze_results 4. Analyze Results to Identify Optimal Concentration for Desired Effect functional_assay->analyze_results end End analyze_results->end

Caption: Workflow for determining the optimal experimental concentration of this compound.

References

Troubleshooting low efficacy of Caffeic acid-pYEEIE TFA in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Caffeic acid-pYEEIE TFA in their assays.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected or no inhibitory activity of this compound in our assay. What are the potential causes?

Low efficacy of this compound can stem from several factors, ranging from reagent handling to the specifics of the assay design. The primary areas to investigate are:

  • Compound Integrity and Handling: Issues with the solubility, stability, and storage of the peptide inhibitor.

  • Assay Conditions: Suboptimal buffer components, incorrect concentrations of reagents, or inappropriate incubation times.

  • Target Protein Activity: The SH2 domain of your protein may be inactive or in a conformation that prevents inhibitor binding.

  • Experimental Design: The chosen assay format may not be sensitive enough to detect the inhibitory activity.

Q2: What is the mechanism of action for this compound?

This compound is a non-phosphopeptide inhibitor that targets the SH2 (Src Homology 2) domain of Src family kinases, such as Lck. It is designed to mimic the binding of phosphotyrosine-containing peptides to the SH2 domain, thereby disrupting the protein-protein interactions that are critical for downstream signaling pathways. The pYEEIE peptide sequence is a known motif for binding to the SH2 domains of Src family kinases.

Q3: What are the recommended storage and handling conditions for this compound?

Proper storage is critical to maintaining the activity of the peptide. Based on supplier recommendations and general peptide handling guidelines, the following conditions are advised:

  • Long-term Storage (lyophilized powder): Store at -80°C for up to 6 months.

  • Short-term Storage (lyophilized powder): Can be stored at -20°C for up to 1 month.

  • Stock Solutions: Prepare stock solutions in an appropriate solvent (see Q4) and store in aliquots at -80°C to avoid repeated freeze-thaw cycles. Use within 6 months. For aqueous stock solutions, it is recommended to use them within one day.

Q4: How should I dissolve this compound? What are the potential solubility issues?

Solubility can be a significant challenge for peptide-based inhibitors. Caffeic acid itself has limited solubility in aqueous solutions.

  • Recommended Solvents: Start by dissolving the lyophilized powder in a small amount of an organic solvent like DMSO or DMF. Further dilutions into aqueous buffers should be done carefully.

  • Solubility in Aqueous Buffers: The solubility of caffeic acid in PBS (pH 7.2) is approximately 0.5 mg/mL. The peptide conjugate's solubility may differ.

  • Troubleshooting Solubility: If you observe precipitation, consider the following:

    • Sonication to aid dissolution.

    • Slightly adjusting the pH of the buffer (if compatible with your assay).

    • Using a small percentage of an organic co-solvent (e.g., <1% DMSO) in your final assay buffer, ensuring it does not affect your protein's activity.

Q5: Could the Trifluoroacetic Acid (TFA) salt be affecting my assay?

Yes, residual TFA from the peptide synthesis and purification process can be present as a counter-ion. At high concentrations, TFA can lower the pH of your assay and potentially affect cellular assays by inhibiting cell proliferation. If you suspect TFA interference, consider the following:

  • pH Check: Ensure the final pH of your assay buffer is not significantly altered after adding the inhibitor.

  • TFA Removal: For highly sensitive assays, you can perform a salt exchange using HPLC or other methods to replace TFA with a more biocompatible counter-ion like acetate or hydrochloride.

Q6: What is a typical effective concentration for this type of inhibitor?

Quantitative Data Summary

CompoundTarget DomainAssay TypeReported IC50
pYEEI (phospho-YEEI)Src SH2 DomainCompetitive Binding6.5 µM[1][2]

This value can serve as a starting point for determining the concentration range to test for this compound in your experiments. It is recommended to perform a dose-response curve to determine the IC50 in your specific assay system.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues leading to low efficacy of this compound.

Problem: Low or No Inhibition Observed

Potential Cause Recommended Action
1. Compound Degradation - Ensure the compound has been stored correctly (-80°C for long-term).- Avoid multiple freeze-thaw cycles of stock solutions.- Prepare fresh dilutions for each experiment.
2. Poor Solubility - Confirm complete dissolution of the compound in the stock solvent.- Check for precipitation in the final assay buffer.- Test the effect of a low percentage of a co-solvent (e.g., DMSO) on your assay.
3. Incorrect Concentration - Verify the calculations for your dilutions.- Perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar).
4. Inactive Target Protein - Confirm the activity of your SH2 domain-containing protein using a known positive control inhibitor or binding partner.- Ensure the protein is correctly folded and purified.
5. Assay Interference - Check for interference from TFA (see FAQ 5).- Run a control with the vehicle (e.g., DMSO) alone to assess its effect.- Ensure your detection method is not being quenched or enhanced by the compound.
6. Inappropriate Assay Conditions - Optimize buffer pH and ionic strength, as SH2 domain interactions can be sensitive to salt concentration.- Vary incubation times to ensure the binding has reached equilibrium.

Experimental Protocols

Key Experiment: Competitive Fluorescence Polarization (FP) Assay for Lck SH2 Domain Binding

This protocol describes a competitive binding assay to determine the IC50 of this compound for the Lck SH2 domain.

Materials:

  • Recombinant Lck SH2 domain protein

  • Fluorescently labeled probe peptide with high affinity for the Lck SH2 domain (e.g., a fluorescein-labeled pYEEI peptide)

  • This compound

  • Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 0.05% Tween-20

  • 384-well, non-binding, black microplates

  • Plate reader capable of measuring fluorescence polarization

Methodology:

  • Probe and Protein Titration:

    • To determine the optimal concentration of the Lck SH2 domain, perform a saturation binding experiment by titrating the protein against a fixed concentration of the fluorescent probe.

    • The optimal protein concentration for the competition assay is typically the one that gives 80% of the maximum polarization signal.

  • Competitive Binding Assay:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In each well of the microplate, add:

      • The fluorescent probe at a constant concentration (determined from initial experiments, usually in the low nanomolar range).

      • The Lck SH2 domain protein at its optimal concentration.

      • The serially diluted this compound or a vehicle control (e.g., DMSO).

    • Include controls:

      • No inhibitor control: Probe and protein only.

      • No protein control: Probe only (for baseline polarization).

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using the plate reader.

    • Plot the polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent probe.

Visualizations

Signaling Pathway

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR/CD3 Lck Lck TCR->Lck recruits upon antigen binding CD4_CD8 CD4/CD8 CD4_CD8->Lck associates with Lck->TCR phosphorylates ITAMs ZAP70 ZAP-70 Lck->ZAP70 phosphorylates & activates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits SLP76->PLCg1 activates Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream Inhibitor This compound Inhibitor->Lck inhibits SH2 domain

Caption: Lck signaling pathway initiated by TCR engagement.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low/No Efficacy Observed Check_Storage Was the compound stored correctly and are solutions fresh? Start->Check_Storage Check_Solubility Is the compound fully dissolved in the final assay buffer? Check_Concentration Have you performed a dose-response with a wide concentration range? Check_Solubility->Check_Concentration Yes Improve_Solubility Optimize Solubilization: - Use co-solvent (e.g., <1% DMSO) - Sonication Check_Solubility->Improve_Solubility No Check_Storage->Check_Solubility Yes New_Compound Use fresh compound/stock solution Check_Storage->New_Compound No Check_Protein Is the target protein active? (Use a positive control) Check_Concentration->Check_Protein Yes Adjust_Concentration Adjust concentration range based on literature values (e.g., pYEEI IC50) Check_Concentration->Adjust_Concentration No Check_Assay Are assay conditions optimal? (pH, salt, incubation time) Check_Protein->Check_Assay Yes Validate_Protein Validate protein activity Check_Protein->Validate_Protein No Optimize_Assay Optimize assay conditions Check_Assay->Optimize_Assay No Success Problem Resolved Check_Assay->Success Yes Improve_Solubility->Check_Concentration New_Compound->Check_Solubility Adjust_Concentration->Check_Protein Validate_Protein->Check_Assay Optimize_Assay->Success

Caption: Troubleshooting workflow for low inhibitor efficacy.

References

Technical Support Center: Caffeic Acid-pYEEIE TFA Stability Issues in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with caffeic acid-pYEEIE TFA in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with a this compound formulation in an aqueous solution?

A1: The primary stability concerns arise from the inherent instabilities of both caffeic acid and the pYEEIE peptide, which can be influenced by the presence of trifluoroacetic acid (TFA). Key issues include:

  • Degradation of Caffeic Acid: Caffeic acid is susceptible to oxidation and degradation, influenced by factors such as pH, temperature, light, and the presence of metal ions. This can lead to a loss of its biological activity and the formation of various degradation products.

  • Instability of the pYEEIE Peptide: The pYEEIE peptide contains a phosphotyrosine (pY) residue and multiple glutamic acid (E) residues, which can be prone to specific degradation pathways. The phosphate group on tyrosine can be susceptible to hydrolysis, particularly under acidic or basic conditions. Peptides with N-terminal glutamic acid can undergo cyclization to form pyroglutamate, and similar reactions can occur at internal glutamic acid residues, altering the peptide's structure and function.[1]

  • Influence of TFA: TFA is often present as a counterion from peptide synthesis and purification. While it can aid in peptide solubility, residual TFA can create an acidic microenvironment, potentially accelerating the hydrolysis of the phosphotyrosine group and promoting peptide aggregation.[2][3][4]

  • Interaction between Caffeic Acid and pYEEIE: Caffeic acid, particularly when oxidized to its quinone form, can covalently react with nucleophilic amino acid side chains, such as the tyrosine residue in the pYEEIE peptide.[5] This can lead to the formation of adducts with altered biological properties.

Q2: How does pH affect the stability of my this compound solution?

A2: pH is a critical factor influencing the stability of your solution.

  • Caffeic Acid: Caffeic acid is generally more stable in acidic conditions and becomes increasingly unstable as the pH becomes neutral to alkaline.[6] At higher pH, the phenoxide ions are more susceptible to oxidation.

  • pYEEIE Peptide: The stability of the phosphotyrosine residue is pH-dependent, with hydrolysis possible under both acidic and basic conditions.[7] Peptides containing glutamic acid can also exhibit pH-dependent degradation, such as the formation of pyroglutamate.[1]

  • TFA: The presence of TFA will lower the initial pH of the solution, which might be beneficial for caffeic acid stability but could contribute to the hydrolysis of the phosphotyrosine group.

Q3: Can temperature and light affect the stability of my experiment?

A3: Yes, both temperature and light can significantly impact the stability.

  • Temperature: Higher temperatures generally accelerate the degradation rates of both caffeic acid and the peptide.[6][8] For long-term storage, it is recommended to store solutions at -20°C or -80°C.

  • Light: Caffeic acid is known to be sensitive to light, which can promote its oxidation. It is advisable to protect solutions from light by using amber vials or by working in a dark environment.

Q4: What are the signs of degradation in my this compound solution?

A4: Signs of degradation can include:

  • A change in the color of the solution (e.g., yellowing or browning), indicating oxidation of caffeic acid.

  • Precipitation or cloudiness, which could be due to peptide aggregation or the formation of insoluble degradation products.

  • A decrease in the expected biological activity of your formulation.

  • The appearance of new peaks or a decrease in the area of the parent peaks in analytical chromatograms (e.g., HPLC).

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Aqueous Solution
Possible Cause Troubleshooting Step
Oxidation of Caffeic Acid Prepare solutions fresh before use. Work with deoxygenated buffers. Consider adding antioxidants like ascorbic acid, but verify compatibility with your experimental system.
High pH of the Buffer Use a buffer with a slightly acidic pH (e.g., pH 4-6) to improve caffeic acid stability.[6]
Presence of Metal Ions Use high-purity water and reagents. Consider adding a chelating agent like EDTA, but confirm it does not interfere with your experiment.
Exposure to Light Protect the solution from light at all times by using amber vials and minimizing exposure during experiments.
Issue 2: Precipitation or Cloudiness in the Solution
Possible Cause Troubleshooting Step
Peptide Aggregation Optimize the peptide concentration; higher concentrations are more prone to aggregation.[9] Modify the buffer composition by adjusting the ionic strength or adding organic co-solvents (e.g., acetonitrile, DMSO) in small amounts, ensuring compatibility with your assay.[10]
TFA-induced Aggregation Consider removing TFA from the peptide preparation using methods like TFA/HCl or TFA/acetate exchange.[2][3][4][6][7]
Formation of Insoluble Degradation Products Analyze the precipitate by techniques like mass spectrometry to identify its composition. Adjust solution conditions (pH, temperature) to minimize the formation of these products.
Poor Peptide Solubility Ensure the peptide is fully dissolved initially. Sonication can aid in dissolution. If solubility remains an issue, consider using a different buffer system or a small percentage of an organic solvent.
Issue 3: Inconsistent or Reduced Biological Activity
Possible Cause Troubleshooting Step
Degradation of Caffeic Acid or pYEEIE Peptide Prepare fresh solutions for each experiment. Store stock solutions at -80°C in single-use aliquots to avoid freeze-thaw cycles. Analyze the integrity of the components by HPLC-MS.
Formation of Caffeic Acid-Peptide Adducts Minimize conditions that promote caffeic acid oxidation (high pH, light, metal ions). Analyze the sample for the presence of adducts using mass spectrometry.[5]
Dephosphorylation of pYEEIE Maintain the pH of the solution within a range that minimizes hydrolysis of the phosphate group. Avoid prolonged exposure to strongly acidic or basic conditions.[7]
Pyroglutamate Formation For long-term experiments, consider the potential for pyroglutamate formation, especially at neutral to slightly acidic pH.[1] Analyze by mass spectrometry to detect the mass change corresponding to the loss of water or ammonia.

Quantitative Data on Caffeic Acid Stability

The following tables summarize the degradation kinetics of caffeic acid under different conditions. This data can help in selecting appropriate experimental parameters.

Table 1: Effect of pH and Temperature on Caffeic Acid Degradation Rate

pHTemperature (°C)Rate Constant (k) (x 10⁻⁵ h⁻¹)Reference
4.035164[6]
5.0550[6]
5.035825[6]
8.05764[6]
8.0356020[6]

Table 2: Degradation Kinetics of Caffeic Acid under Ultrasound Treatment in 80% Ethanol

Temperature (°C)Rate Constant (k) (mg/L/min)Half-life (t₁/₂) (min)
-50.113110.6
50.051245.1
150.024520.8
250.016781.3
Data adapted from Sun et al. (2013).[8]

Experimental Protocols

Protocol 1: Preparation of this compound Aqueous Solution
  • Peptide Handling: Allow the lyophilized pYEEIE TFA peptide to warm to room temperature before opening the vial to prevent condensation.

  • Initial Dissolution: For initial solubilization, dissolve the peptide in a small amount of sterile, deoxygenated water or a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.5). Gentle vortexing or sonication can be used to aid dissolution.

  • Caffeic Acid Preparation: Prepare a stock solution of caffeic acid in a minimal amount of ethanol or DMSO before diluting it into the aqueous buffer. This is because caffeic acid has limited aqueous solubility. Ensure the final concentration of the organic solvent is low and compatible with your experiment.

  • Combining the Components: Add the caffeic acid stock solution to the peptide solution with gentle mixing.

  • Final Preparation: Adjust the final volume with the desired aqueous buffer. If necessary, adjust the pH of the final solution.

  • Storage: Prepare the solution fresh for each experiment. If short-term storage is necessary, store it at 4°C, protected from light. For longer-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Analysis of Caffeic Acid-pYEEIE Adducts by HPLC-MS
  • Sample Preparation: Dilute the aqueous solution of caffeic acid-pYEEIE with the initial mobile phase of the HPLC method.

  • HPLC Separation:

    • Column: Use a C18 reversed-phase column suitable for peptide and small molecule analysis (e.g., 100 x 3.0 mm i.d., 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5%), hold for a few minutes, then ramp up to a higher percentage of B (e.g., 95%) over 20-30 minutes to elute all components.

    • Flow Rate: A typical flow rate is 0.4-0.8 mL/min.

    • Detection: Monitor the elution profile using a UV detector at wavelengths relevant for both caffeic acid (around 320 nm) and the peptide (around 220 nm and 280 nm).

  • Mass Spectrometry Analysis:

    • Ionization Source: Use an electrospray ionization (ESI) source. Both positive and negative ion modes should be tested to determine the optimal ionization for the parent compounds and potential adducts.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements to help identify unknown adducts.

    • Data Acquisition: Acquire data in full scan mode to detect all ions present. In parallel, MS/MS (or tandem MS) experiments can be performed on the precursor ions of caffeic acid, the pYEEIE peptide, and any potential adduct masses to obtain fragmentation patterns for structural elucidation.[11][12][13]

Visual Troubleshooting and Workflow Diagrams

Stability_Troubleshooting_Workflow cluster_observation Observation cluster_analysis Initial Analysis cluster_problem_id Problem Identification cluster_solutions Potential Solutions start Stability Issue Observed (e.g., discoloration, precipitation) check_params Review Experimental Parameters (pH, Temp, Light Exposure) start->check_params analytical_chem Analyze by HPLC-UV/MS start->analytical_chem is_ca_degraded Caffeic Acid Degradation? analytical_chem->is_ca_degraded is_peptide_degraded Peptide Degradation? analytical_chem->is_peptide_degraded is_adduct_formed Adduct Formation? analytical_chem->is_adduct_formed is_aggregation Aggregation? analytical_chem->is_aggregation optimize_buffer Optimize Buffer (pH, antioxidants, chelators) is_ca_degraded->optimize_buffer Yes protect_from_light Protect from Light is_ca_degraded->protect_from_light Yes control_temp Control Temperature (use fresh, store cold) is_ca_degraded->control_temp Yes is_peptide_degraded->optimize_buffer Yes is_peptide_degraded->control_temp Yes remove_tfa Remove TFA is_peptide_degraded->remove_tfa If TFA-mediated is_adduct_formed->optimize_buffer Yes is_aggregation->remove_tfa Yes optimize_conc Optimize Concentration is_aggregation->optimize_conc Yes

Caption: Workflow for troubleshooting stability issues.

Caffeic_Acid_Degradation_Pathway cluster_conditions Influencing Factors CA Caffeic Acid Quinone Caffeic Acid o-quinone CA->Quinone Oxidation Degradation_Products Degradation Products (e.g., hydroxytyrosol, protocatechuic aldehyde) Quinone->Degradation_Products pH High pH pH->CA Light Light Light->CA Metal_Ions Metal Ions Metal_Ions->CA Temperature High Temperature Temperature->CA

Caption: Simplified degradation pathway of caffeic acid.

Peptide_Degradation_Pathways cluster_degradation Potential Degradation Pathways pYEEIE pYEEIE Peptide Dephosphorylation Dephosphorylation (loss of phosphate group from pY) pYEEIE->Dephosphorylation Pyroglutamate Pyroglutamate Formation (cyclization of N-terminal pY or internal E) pYEEIE->Pyroglutamate Hydrolysis Peptide Bond Hydrolysis pYEEIE->Hydrolysis

Caption: Potential degradation pathways for the pYEEIE peptide.

References

Preventing off-target effects of Caffeic acid-pYEEIE TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers prevent and identify off-target effects of Caffeic acid-pYEEIE TFA.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of off-target effects for this compound?

A1: Off-target effects can arise from three main components of this product:

  • The Caffeic Acid Moiety: Caffeic acid and its derivatives are known to have broad biological activity, including antioxidant and anti-inflammatory properties.[1][2][3][4] It can modulate various signaling pathways, such as those involving NF-κB, MAPKs, and Nrf2, which may lead to unintended cellular effects.

  • The pYEEIE Peptide: The phosphotyrosine (pY) and flanking residues are designed to mimic the binding site of a specific protein, likely an SH2 or PTB domain-containing protein. However, due to sequence similarity in the binding domains of other proteins, this peptide may cross-react with other structurally related proteins.

  • Trifluoroacetic Acid (TFA): TFA is a residual counter-ion from the peptide purification process.[5][6] It can have direct biological effects, including the inhibition of cell proliferation at concentrations as low as 10 nM, which can be misinterpreted as a specific effect of the peptide.[5][6]

Q2: How can I proactively identify potential off-target effects of my compound?

A2: Proactive screening is crucial for validating your results. Key strategies include:

  • Kinase Selectivity Profiling: Screen the compound against a large panel of kinases to identify any unintended inhibitory activity. This is particularly relevant as many signaling pathways involve kinases.

  • Chemical Proteomics: Use techniques like affinity purification-mass spectrometry (AP-MS) or cellular thermal shift assays (CETSA) to identify a broader range of protein binding partners in an unbiased manner.

  • Phenotypic Screening in Knockout Cells: The most definitive way to confirm an on-target effect is to test your compound in a cell line where the intended target has been genetically removed (e.g., via CRISPR-Cas9). If the compound's effect persists in the knockout cells, it is likely mediated by an off-target mechanism.

Q3: My peptide is not showing the expected inhibitory effect. What could be the cause?

A3: Several factors could be at play:

  • Peptide Solubility and Stability: Ensure the peptide is fully dissolved and has not degraded. Peptides can be susceptible to degradation by proteases in cell culture media. It is recommended to make fresh stock solutions and minimize freeze-thaw cycles.

  • Phosphatase Activity: The phosphotyrosine (pY) is critical for the peptide's function. If your cellular model has high phosphatase activity, the peptide may be dephosphorylated, rendering it inactive. Include phosphatase inhibitors in your experimental buffers.

  • Cell Permeability: The peptide may have poor cell permeability. Consider using cell permeabilization reagents or developing modified versions of the peptide to improve uptake.

Q4: What is the purpose of conjugating caffeic acid to the pYEEIE peptide?

A4: Conjugating small molecules like caffeic acid to peptides can serve several purposes. It can enhance the biological activity of the peptide, improve its stability, or alter its pharmacokinetic properties.[2][3] Caffeic acid itself has antioxidant properties which may be intended to complement the peptide's inhibitory function.[1][7] However, this conjugation also adds a variable that could contribute to off-target effects.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected Cell Toxicity or Reduced Proliferation 1. TFA Toxicity: The trifluoroacetate salt is known to inhibit cell proliferation.[5][6]2. Off-target Kinase Inhibition: The compound may be inhibiting kinases essential for cell survival.3. Caffeic Acid Effects: Caffeic acid can induce apoptosis in some cancer cell lines.1. Test a Vehicle Control: Use a solution with an equivalent concentration of TFA to determine its baseline effect.2. Perform Kinase Profiling: Screen against a broad panel of kinases (see Protocol 1).3. Use an Inactive Control Peptide: Synthesize a control peptide with a similar structure but with a key binding residue mutated (e.g., pY to F) to see if the toxicity is target-dependent.
Compound Effect is Observed, but Not in a Target-Dependent Manner 1. Off-target Engagement: The compound is acting through an alternative protein or pathway.2. Paradoxical Pathway Activation: Inhibition of one pathway may lead to the compensatory activation of another.1. Validate with CRISPR Knockout: Test the compound in a cell line lacking the intended target (see Protocol 3).2. Phosphoproteomics Analysis: Analyze global changes in protein phosphorylation to identify unexpectedly activated pathways.
Inconsistent Results Between Experiments 1. Peptide Instability: The peptide may be degrading over time in solution.2. Variable TFA Concentration: Different batches of the peptide may have different levels of TFA contamination.1. Aliquot and Store Properly: Aliquot lyophilized peptide and store at -80°C. Avoid repeated freeze-thaw cycles of stock solutions.2. Quantify Peptide Concentration: Use a method like amino acid analysis to determine the precise peptide concentration, rather than relying on the weight of the lyophilized powder.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how to compare on-target and off-target effects. Researchers should generate their own data for this compound.

Table 1: Hypothetical Kinase Selectivity Profile for this compound

Kinase% Inhibition at 1 µMIC50 (nM)
Intended Target (e.g., SH2 domain-containing protein) 95%50
Off-Target Kinase 1 (e.g., SRC)88%150
Off-Target Kinase 2 (e.g., ABL)75%400
Off-Target Kinase 3 (e.g., EGFR)20%> 10,000
150 other kinases< 10%> 10,000

Table 2: Hypothetical IC50 Values in Wild-Type vs. Target Knockout (KO) Cell Lines

Cell LineGenetic BackgroundTarget Protein ExpressionThis compound IC50 (nM)
CancerCell-AWild-TypePresent100
CancerCell-ATarget KO (CRISPR)Absent> 20,000
CancerCell-BWild-TypePresent150
CancerCell-BTarget KO (CRISPR)Absent> 20,000

Experimental Protocols

Protocol 1: Kinase Profiling Assay

This protocol outlines a general method for assessing the selectivity of this compound against a panel of kinases.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Initial Screening: Submit the compound to a commercial kinase profiling service for an initial screen at a single concentration (e.g., 1 µM) against a broad panel of kinases.

  • Data Analysis: Identify any kinases that show significant inhibition (e.g., >50%).

  • IC50 Determination: For any identified off-target kinases, perform dose-response assays to determine the IC50 value. This will quantify the potency of the off-target inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify that the compound binds to its intended target in a cellular environment.

  • Cell Culture and Treatment: Culture cells that express the target protein. Treat the cells with the compound or a vehicle control for a specified time.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C). The binding of the compound should stabilize the target protein, increasing its melting temperature.

  • Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the amount of soluble target protein at each temperature by Western blotting. A shift in the melting curve for the compound-treated sample compared to the control indicates target engagement.

Protocol 3: CRISPR-Cas9 Mediated Target Gene Knockout for Validation

This protocol confirms that the biological effect of the compound is dependent on its intended target.

  • sgRNA Design and Cloning: Design and clone single guide RNAs (sgRNAs) targeting the gene of the intended protein into a Cas9 expression vector.

  • Transfection and Clonal Selection: Transfect the target cell line with the Cas9/sgRNA plasmid. Select and expand single-cell colonies.

  • Knockout Validation: Confirm the knockout of the target gene at the genomic (sequencing) and protein (Western blot) levels.

  • Efficacy Testing: Perform a dose-response assay with the compound on both the validated knockout clones and the parental wild-type cell line. A significant increase in the IC50 in the knockout cells confirms on-target activity.

Visualizations

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Receptor->Receptor SH2_Protein SH2 Domain Protein (Intended Target) Receptor->SH2_Protein GrowthFactor Growth Factor GrowthFactor->Receptor 1. Binds Downstream_Effector Downstream Effector SH2_Protein->Downstream_Effector 4. Activation Transcription Gene Transcription (Proliferation, Survival) Downstream_Effector->Transcription 5. Signal Transduction Caffeic_pYEEIE This compound Caffeic_pYEEIE->SH2_Protein Inhibition

Caption: Hypothetical on-target signaling pathway for this compound.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation MAPK MAPK Pathway (e.g., JNK, p38) MAPK->Nrf2 Phosphorylates/ Activates Caffeic_Acid Caffeic Acid Moiety Caffeic_Acid->Keap1 May directly interact Caffeic_Acid->MAPK Modulates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Caption: Potential off-target signaling via the Nrf2-MAPK pathway by the caffeic acid moiety.

Start Start: Unexpected Phenotype Observed Step1 Step 1: In Silico Analysis - Check for homologous binding sites - Predict potential off-targets Start->Step1 Step2 Step 2: Biochemical Screening - Kinase Profiling - Proteome Microarrays Step1->Step2 Decision Off-Targets Identified? Step2->Decision Step3 Step 3: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA) - Immunoprecipitation-MS Step4 Step 4: Genetic Validation - CRISPR-Cas9 Knockout of putative off-target - siRNA knockdown Step3->Step4 End End: Identify and Validate Off-Target Step4->End Decision->Step3 Yes Decision->End No (Re-evaluate on-target hypothesis)

Caption: Experimental workflow for identifying and validating off-target effects.

References

Caffeic acid-pYEEIE TFA degradation and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage best practices for Caffeic acid-pYEEIE TFA. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why are its storage and handling critical?

A1: this compound is a conjugate molecule composed of caffeic acid, a phenolic compound, and a phosphopeptide with the sequence pYEEIE (phospho-Tyrosine-Glutamic acid-Glutamic acid-Isoleucine-Glutamic acid). It is typically supplied as a trifluoroacetate (TFA) salt, which originates from the peptide synthesis and purification process. Proper storage and handling are crucial because both the caffeic acid and the phosphopeptide components are susceptible to degradation, which can compromise the integrity and biological activity of the compound in your experiments.

Q2: What are the primary degradation pathways for this compound?

A2: The degradation of this compound can occur through several mechanisms affecting its different components:

  • Caffeic Acid Moiety: The caffeic acid portion is prone to oxidation, especially at higher pH and when exposed to light and elevated temperatures.[1][2][3] This can lead to the formation of dimers and other oxidation byproducts.[4][5]

  • Peptide Backbone: The peptide can undergo hydrolysis, particularly at acidic or alkaline pH.[6]

  • Phosphotyrosine (pY) Residue: The phosphate group on the tyrosine residue can be susceptible to hydrolysis, especially under acidic conditions.

  • Amino Acid Side Chains: The glutamic acid (E) and tyrosine (Y) residues can also be sites of degradation.

Q3: How does the presence of Trifluoroacetic Acid (TFA) affect the stability of the compound?

A3: Trifluoroacetic acid (TFA) is a strong acid that forms a salt with the peptide. While it is a necessary component of the synthesis and purification process, residual TFA can impact the compound's stability and biological activity. It can influence the peptide's conformation and solubility. For sensitive biological assays, removal of TFA may be necessary.

Q4: What are the recommended long-term storage conditions for lyophilized this compound?

A4: For long-term stability, lyophilized this compound should be stored at -20°C or, for extended periods, at -80°C.[7][8][9][10][11] It is crucial to store the lyophilized powder in a tightly sealed container in a desiccator to protect it from moisture and light.[9]

Q5: How should I handle the compound upon receiving it and before use?

A5: Before opening the vial, it is essential to allow it to warm to room temperature in a desiccator.[11] This prevents condensation from forming on the cold powder, which can introduce moisture and accelerate degradation. Weigh out the desired amount quickly in a clean environment and promptly reseal the vial.

Q6: Can I store this compound in solution?

A6: Storing this compound in solution for extended periods is not recommended due to the risk of degradation.[9] If you need to prepare a stock solution, it should be aliquoted into single-use volumes and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the peptide. Aqueous solutions of caffeic acid itself are not recommended for storage for more than one day.[12]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or inconsistent biological activity Degradation of the compound due to improper storage or handling.Review your storage conditions. Ensure the lyophilized powder is stored at -20°C or -80°C in a desiccated environment. When preparing solutions, use high-purity solvents and aliquot for single use to avoid freeze-thaw cycles.
Interference from residual TFA.For sensitive assays, consider removing TFA using established protocols such as ion exchange or lyophilization with a different acid like HCl.
Unexpected peaks in HPLC analysis Presence of degradation products.Perform a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. Common degradation products of caffeic acid include dimers and other oxidation products.
Contamination of the sample.Ensure proper handling and use of clean labware to avoid contamination.
Poor solubility in aqueous buffers The inherent hydrophobicity of the compound or aggregation.Try dissolving the compound in a small amount of an organic solvent like DMSO or DMF before diluting with your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment.
pH of the buffer.The solubility of peptides can be pH-dependent. Experiment with buffers of different pH values to find the optimal solubility conditions.
Discoloration of the lyophilized powder or solution Oxidation of the caffeic acid moiety.This is a sign of degradation. Discard the sample and use a fresh vial. Ensure future storage is in a dark, airtight container.

Data Summary

Table 1: General Shelf Life of Lyophilized Peptides at Different Temperatures

Storage TemperatureEstimated Shelf Life
Room TemperatureWeeks to months[7]
2-8°C1-2 years[7]
-20°C3-5 years[8]
-80°C>5 years (minimal degradation)[7][8]

Table 2: Factors Affecting the Stability of Caffeic Acid

FactorEffect on StabilityRecommendation
Temperature Higher temperatures accelerate degradation.[1]Store in a cool environment.
Light Exposure to light can induce degradation.Store in a dark container or protected from light.
pH More stable in acidic conditions; degradation increases in alkaline conditions.[13]Use acidic buffers for short-term solution storage if compatible with the experiment.
Oxygen Prone to oxidation.Store in an airtight container; consider purging with an inert gas.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Caffeic Acid-Peptide Conjugates (General Approach)

This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters may need to be optimized for this compound.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.5% acetic acid in water.[13][15]

  • Mobile Phase B: Acetonitrile or methanol.[13][16]

  • Degas the mobile phases before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[16]

  • Detection Wavelength: Monitor at 320-330 nm for the caffeic acid moiety and 220 nm or 280 nm for the peptide.[13][15]

  • Column Temperature: 25-30°C.

  • Injection Volume: 10-20 µL.

  • Gradient Elution: A typical gradient could be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B (linear gradient)

    • 35-40 min: 5% B (equilibration)

4. Sample Preparation:

  • Accurately weigh the this compound and dissolve it in a suitable solvent (e.g., a small amount of DMSO followed by dilution with the mobile phase A) to a known concentration.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Method Validation:

  • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Forced degradation studies (Protocol 2) are essential to demonstrate specificity.

Protocol 2: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of an analytical method.[17][18][19][20]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent at a known concentration.

2. Stress Conditions:

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours. Neutralize the sample before analysis.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound or a solution to UV light (e.g., 254 nm) for 24 hours.

3. Analysis:

  • Analyze the stressed samples using the developed stability-indicating HPLC method (Protocol 1).

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

  • Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, providing insights into the degradation pathways.[4][5][21][22]

Visualizations

Degradation_Pathway This compound This compound Oxidation (Caffeic Acid) Oxidation (Caffeic Acid) This compound->Oxidation (Caffeic Acid) O2, Light, Heat Hydrolysis (Peptide Backbone) Hydrolysis (Peptide Backbone) This compound->Hydrolysis (Peptide Backbone) H+/OH- Dephosphorylation (pY) Dephosphorylation (pY) This compound->Dephosphorylation (pY) Acidic pH Degradation Products Degradation Products Oxidation (Caffeic Acid)->Degradation Products Hydrolysis (Peptide Backbone)->Degradation Products Dephosphorylation (pY)->Degradation Products

Caption: Potential degradation pathways for this compound.

Storage_Workflow cluster_storage Storage cluster_handling Handling for Use Receive Lyophilized Compound Receive Lyophilized Compound Store at -20°C or -80°C Store at -20°C or -80°C Receive Lyophilized Compound->Store at -20°C or -80°C Desiccated & Dark Environment Desiccated & Dark Environment Store at -20°C or -80°C->Desiccated & Dark Environment Equilibrate to Room Temp in Desiccator Equilibrate to Room Temp in Desiccator Desiccated & Dark Environment->Equilibrate to Room Temp in Desiccator Weigh Quickly & Reseal Weigh Quickly & Reseal Equilibrate to Room Temp in Desiccator->Weigh Quickly & Reseal Reconstitute in Appropriate Solvent Reconstitute in Appropriate Solvent Weigh Quickly & Reseal->Reconstitute in Appropriate Solvent Aliquot for Single Use Aliquot for Single Use Reconstitute in Appropriate Solvent->Aliquot for Single Use Store Aliquots at -20°C or -80°C Store Aliquots at -20°C or -80°C Aliquot for Single Use->Store Aliquots at -20°C or -80°C Troubleshooting_Logic Inconsistent Results? Inconsistent Results? Check Storage Conditions Check Storage Conditions Inconsistent Results?->Check Storage Conditions Yes Review Handling Procedure Review Handling Procedure Check Storage Conditions->Review Handling Procedure OK Validate Analytical Method Validate Analytical Method Review Handling Procedure->Validate Analytical Method OK Consider TFA Removal Consider TFA Removal Validate Analytical Method->Consider TFA Removal OK & Specific Perform Forced Degradation Perform Forced Degradation Validate Analytical Method->Perform Forced Degradation Not specific Problem Solved Problem Solved Consider TFA Removal->Problem Solved If successful Perform Forced Degradation->Validate Analytical Method Re-validate

References

Interpreting unexpected results with Caffeic acid-pYEEIE TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Caffeic acid-pYEEIE TFA. Based on its constituent parts, this compound is a rationally designed inhibitor targeting the SH2 domain of the STAT3 protein, a key node in cellular signaling. The pYEEIE peptide sequence is a known high-affinity motif for the STAT3-SH2 domain, while caffeic acid is a natural phenol known to possess kinase inhibitory properties.[1][2][3][4] The trifluoroacetic acid (TFA) salt form is a common result of peptide purification and can occasionally influence experimental outcomes.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: this compound is designed to act as a competitive inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. The core mechanism involves the phosphopeptide mimic, pYEEIE, binding with high affinity to the SH2 domain of STAT3.[7][8] This binding event physically blocks the recruitment of STAT3 to phosphorylated receptors (like those associated with JAK kinases), thereby preventing its own phosphorylation, dimerization, and subsequent translocation to the nucleus to activate target gene transcription.[1][9][10] The caffeic acid moiety may contribute to inhibiting upstream kinases or further stabilizing the interaction.[2][11][12]

Q2: How should I dissolve and store this compound?

A2: For optimal stability, the lyophilized peptide should be stored at -20°C or -80°C. To prepare a stock solution, dissolve the peptide in a sterile, high-purity solvent such as DMSO or water. Due to the peptide nature, solubility in aqueous buffers may be limited, and it is advisable to first create a high-concentration stock in DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[13] Store stock solutions at -80°C.[14]

Q3: What is the role of the TFA salt, and can it affect my experiments?

A3: Trifluoroacetic acid (TFA) is used during the purification of the peptide by HPLC. While most TFA is removed during lyophilization, residual amounts remain as counter-ions to the peptide.[5] At high concentrations, TFA has been reported to affect cell viability or proliferation in some cell-based assays.[6][15] If you observe unexpected cytotoxicity or altered cell growth, a TFA-related artifact should be considered. A vehicle control containing a similar concentration of TFA can help isolate this effect.

Q4: What are the primary downstream targets affected by STAT3 inhibition?

A4: STAT3 activation regulates the transcription of a wide array of genes involved in critical cellular processes.[7] Inhibition of STAT3 signaling is expected to downregulate the expression of genes involved in cell proliferation (e.g., Cyclin D1), survival and anti-apoptosis (e.g., Bcl-xL, Survivin), and angiogenesis.[4]

Visual Guides: Pathways and Workflows

Signaling Pathway

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK 2. Activation STAT3 STAT3 JAK->STAT3 3. Phosphorylation STAT3_P p-STAT3 STAT3->STAT3_P Dimer p-STAT3 Dimer STAT3_P->Dimer 4. Dimerization DNA DNA Dimer->DNA 5. Nuclear Translocation Inhibitor Caffeic acid- pYEEIE Inhibitor->STAT3 Inhibition Transcription Gene Transcription (e.g., Cyclin D1, Bcl-xL) DNA->Transcription 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding Exp_Workflow A 1. Cell Culture (e.g., Cancer cell line with constitutively active STAT3) B 2. Treatment - Vehicle Control - Caffeic acid-pYEEIE (Dose-response) A->B C 3. Cell Lysis (Include phosphatase inhibitors) B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. Western Blot Analysis - p-STAT3 (Tyr705) - Total STAT3 - Downstream targets (Bcl-xL) - Loading Control (Actin) D->E F 6. Data Analysis (Quantify band intensity) E->F Troubleshooting_No_Inhibition Start No inhibition of p-STAT3 observed Check1 Was a positive control (e.g., IL-6 stimulation) included and did it work? Start->Check1 Check2 Were phosphatase inhibitors used in lysis buffer? Check1->Check2 Yes Conclusion1 Issue may be with a) Antibody performance b) Cell stimulation protocol Check1->Conclusion1 No Check3 Was the compound pre-incubated before stimulation? Check2->Check3 Yes Conclusion2 p-STAT3 may have been degraded post-lysis. Re-run with inhibitors. Check2->Conclusion2 No Check4 Has a dose-response (e.g., 1-100 µM) been performed? Check3->Check4 Yes Conclusion3 Compound may require longer to enter cells. Increase pre-incubation time. Check3->Conclusion3 No Conclusion4 Potency may be lower than expected. If no effect at high dose, consider compound inactivity or low cell permeability. Check4->Conclusion4 Yes

References

Technical Support Center: Overcoming Resistance to Lck-SH2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Lck-SH2 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Lck-SH2 inhibitor is showing decreased efficacy in my cell line over time. What are the potential mechanisms of resistance?

A1: Acquired resistance to targeted therapies like Lck-SH2 inhibitors can arise through several mechanisms. While specific mutations conferring resistance to Lck-SH2 inhibitors are not yet extensively documented in the literature, we can extrapolate from general principles of resistance to kinase inhibitors. Potential mechanisms include:

  • Target Alteration: Mutations in the Lck SH2 domain could potentially alter the inhibitor binding pocket, reducing the affinity of the inhibitor for its target. While not directly observed for Lck-SH2 inhibitors, mutations in the kinase domain of other tyrosine kinases are a common resistance mechanism.[1][2]

  • Bypass Pathway Activation: Cells can compensate for the inhibition of Lck-SH2 mediated signaling by upregulating parallel or downstream pathways. This could involve the activation of other Src family kinases or signaling molecules that can perform redundant functions, thereby bypassing the need for Lck's SH2 domain interactions.

  • Post-translational Modifications of Lck: The function of the Lck-SH2 domain is regulated by phosphorylation. For instance, phosphorylation at Tyrosine 192 within the Lck SH2 domain has been shown to reduce its binding affinity for phosphotyrosine ligands.[3][4] Alterations in the cellular machinery that regulate this phosphorylation could therefore impact inhibitor efficacy.

  • Drug Efflux and Metabolism: As with any small molecule inhibitor, increased expression of drug efflux pumps or altered metabolic pathways within the cancer cells can reduce the intracellular concentration of the inhibitor, leading to decreased efficacy.

Q2: How can I determine if my resistant cell line has mutations in the Lck-SH2 domain?

A2: To identify potential mutations in the Lck-SH2 domain, you can perform the following:

  • Isolate Genomic DNA or RNA: Extract genomic DNA or total RNA from both your sensitive (parental) and resistant cell lines. If starting with RNA, you will need to perform reverse transcription to generate cDNA.

  • PCR Amplification: Design primers to specifically amplify the coding sequence of the Lck SH2 domain.

  • Sanger Sequencing: Sequence the PCR products to identify any nucleotide changes between the sensitive and resistant cell lines.

  • Sequence Analysis: Compare the sequences to the reference Lck sequence to identify any amino acid substitutions.

Q3: What are some initial troubleshooting steps if I suspect my cells are developing resistance?

A3: If you observe a decrease in the effectiveness of your Lck-SH2 inhibitor, consider the following troubleshooting steps:

  • Confirm Inhibitor Integrity: Ensure that your inhibitor stock solution is not degraded. Prepare a fresh stock and repeat the experiment.

  • Verify Cell Line Identity: Perform cell line authentication to ensure you are working with the correct cell line and that it has not been contaminated.

  • Optimize Inhibitor Concentration: Perform a dose-response curve to determine if the IC50 of the inhibitor has shifted in your cell line.

  • Assess Downstream Signaling: Use techniques like Western blotting to check the phosphorylation status of downstream targets of the Lck signaling pathway (e.g., ZAP-70, SLP-76, PLCγ1) in the presence and absence of the inhibitor in both sensitive and suspected resistant cells.[5]

Troubleshooting Guides

Problem 1: Significant increase in the IC50 of the Lck-SH2 inhibitor in our long-term cell culture.
Potential Cause Suggested Solution
Development of a resistant cell population. Generate a new resistant cell line from the parental stock using a controlled dose-escalation protocol (see Experimental Protocols). This will provide a more defined model for studying resistance.
Activation of bypass signaling pathways. Perform a phosphoproteomic analysis to identify upregulated signaling pathways in the resistant cells compared to the parental line.[6][7][8][9] This can reveal new therapeutic targets for combination therapies.
Mutations in the Lck-SH2 domain. Sequence the Lck-SH2 domain from the resistant cell line to identify potential mutations that may interfere with inhibitor binding.
Problem 2: Inconsistent results in our Lck-SH2 inhibitor binding assays.
Potential Cause Suggested Solution
Recombinant Lck-SH2 domain protein is unstable or improperly folded. Express and purify fresh recombinant Lck-SH2 domain protein. Confirm its integrity and folding using techniques like circular dichroism or differential scanning fluorimetry.
Assay conditions are not optimal. Optimize assay parameters such as buffer composition, pH, temperature, and incubation times.[10]
Fluorescent probe used in the assay is not suitable. Test different fluorescently labeled phosphopeptides that are known to bind to the Lck-SH2 domain to find one with a robust signal change upon binding.[11]

Quantitative Data Summary

The following table provides a hypothetical example of data that could be generated when characterizing a resistant cell line.

Cell Line Lck-SH2 Inhibitor IC50 (µM) p-ZAP-70 (Tyr319) Levels (Relative to loading control) p-ERK1/2 (Thr202/Tyr204) Levels (Relative to loading control)
Parental0.50.20.3
Resistant5.00.81.5

This table illustrates a 10-fold increase in the IC50 for the Lck-SH2 inhibitor in the resistant cell line. This resistance is correlated with a failure to suppress the phosphorylation of the downstream targets ZAP-70 and ERK1/2, suggesting a reactivation of the signaling pathway.

Experimental Protocols

Protocol 1: Generation of Lck-SH2 Inhibitor-Resistant Cell Lines

This protocol describes a method for generating resistant cell lines through continuous exposure to escalating doses of an Lck-SH2 inhibitor.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • Lck-SH2 inhibitor

  • DMSO (vehicle control)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine Initial IC50: a. Plate the parental cell line in 96-well plates. b. Treat the cells with a range of Lck-SH2 inhibitor concentrations for 72 hours. c. Perform a cell viability assay to determine the initial IC50 value.[12]

  • Induce Resistance: a. Culture the parental cells in their recommended growth medium. b. Begin by treating the cells with the Lck-SH2 inhibitor at a concentration equal to the IC10 or IC20. c. When the cells reach 80-90% confluency and their growth rate has stabilized, passage them and increase the inhibitor concentration by 1.5- to 2-fold.[13] d. If significant cell death occurs, reduce the concentration to the previous level until the cells recover. e. Repeat this process of stepwise dose escalation. This process can take several months.[13] f. At each stage, cryopreserve cells.

  • Confirm Resistance: a. Once the cells can proliferate in a significantly higher concentration of the inhibitor (e.g., 10-fold the initial IC50), perform a cell viability assay on both the parental and the newly generated resistant cell line.[14] b. A significant increase in the IC50 value confirms the establishment of a resistant cell line.[14]

Protocol 2: Western Blot Analysis of Lck Signaling Pathway

Materials:

  • Parental and resistant cell lines

  • Lck-SH2 inhibitor

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Lck, anti-Lck, anti-p-ZAP-70, anti-ZAP-70, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: a. Culture parental and resistant cells to 80-90% confluency and treat with the Lck-SH2 inhibitor or vehicle for the desired time. b. Lyse the cells in RIPA buffer. c. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Electrotransfer: a. Separate equal amounts of protein from each sample on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. d. Detect the protein bands using a chemiluminescent substrate and an imaging system. e. Quantify band intensities and normalize to a loading control.

Visualizations

Lck_Signaling_Pathway cluster_membrane Plasma Membrane TCR TCR Lck Lck TCR->Lck activates CD4_CD8 CD4/CD8 CD4_CD8->Lck recruits ZAP70 ZAP-70 Lck->ZAP70 phosphorylates (via SH2 interaction) Lck_SH2_Inhibitor Lck-SH2 Inhibitor Lck_SH2_Inhibitor->Lck inhibits SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 SLP76->PLCg1 activates Downstream Downstream Signaling (e.g., Ca2+ flux, ERK activation) PLCg1->Downstream

Caption: Lck signaling pathway and the point of inhibition.

Resistance_Workflow start Observe Decreased Inhibitor Efficacy ic50 Confirm IC50 Shift (Dose-Response Curve) start->ic50 generate_resistant Generate Stable Resistant Cell Line ic50->generate_resistant characterize Characterize Resistance Mechanisms generate_resistant->characterize sequencing Sequence Lck-SH2 Domain characterize->sequencing phospho Phosphoproteomic Analysis characterize->phospho western Western Blot for Bypass Pathways characterize->western combination Test Combination Therapies phospho->combination western->combination

Caption: Experimental workflow for investigating resistance.

References

Caffeic acid-pYEEIE TFA interference with other signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Caffeic acid-pYEEIE TFA is a novel conjugate. As such, direct experimental data on its specific biological activities and signaling pathway interactions are not currently available in published literature. The following information is extrapolated from the known effects of caffeic acid and its derivatives, combined with general principles of peptide signaling. This guide is intended to provide a scientifically grounded framework for researchers investigating this or similar novel compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its expected primary mode of action?

A1: this compound is a conjugate molecule composed of caffeic acid, a well-known phenolic compound with diverse biological activities, and a synthetic peptide with the sequence pYEEIE (phosphorylated Tyrosine-Glutamic acid-Glutamic acid-Isoleucine-Glutamic acid). The trifluoroacetic acid (TFA) salt is a common counterion used in peptide purification.

Based on its components, this conjugate is likely designed to act as a targeted kinase inhibitor. The pYEEIE sequence may mimic a substrate-binding motif for a specific protein tyrosine kinase, thereby directing the caffeic acid moiety to the kinase's active site. Caffeic acid itself has been shown to inhibit the activity of several kinases.

Q2: Which signaling pathways are likely to be affected by this compound?

A2: Caffeic acid and its derivatives have been shown to modulate several key signaling pathways. Therefore, it is plausible that this compound could interfere with one or more of the following:

  • PI3K/Akt Signaling Pathway: Caffeic acid has been observed to inhibit this pathway, which is crucial for cell survival and proliferation.[1]

  • MAPK/ERK Signaling Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Caffeic acid has demonstrated the ability to block this pathway.[1][2][3]

  • NF-κB Signaling Pathway: As a central regulator of inflammation, this pathway is a known target of caffeic acid's anti-inflammatory effects.[1]

  • STAT3 Signaling Pathway: Caffeic acid can inhibit STAT3 activity, which is involved in tumor angiogenesis and cell survival.[4]

The specificity of the pYEEIE peptide will ultimately determine the primary target and which of these pathways is most significantly affected.

Q3: How can I determine if the observed cellular effects are due to the intended target or off-target effects?

A3: This is a critical question when working with any novel inhibitor. A standard approach is to perform a target validation experiment. Using CRISPR-Cas9 to knock out the putative target of your compound is a robust method. If the this compound conjugate still elicits the same cellular response in the knockout cells, it strongly suggests that the observed effects are mediated through one or more off-target interactions.

Troubleshooting Guides

Scenario 1: Unexpected Cellular Phenotype Observed

If you observe a cellular phenotype that is inconsistent with the expected inhibition of the target pathway, consider the following possibilities and troubleshooting steps:

Possible CauseTroubleshooting StepExpected Outcome
Off-Target Kinase Inhibition Perform an in vitro kinase profiling assay, screening the compound against a broad panel of kinases.Identification of other kinases that are potently inhibited by the compound, which could explain the unexpected phenotype.
Activation of a Parallel Pathway Conduct a western blot analysis of key proteins in related signaling pathways (e.g., if targeting MAPK, check Akt and STAT3 activation).Identification of compensatory activation of other signaling pathways.
Peptide Moiety Interference Synthesize and test the pYEEIE peptide alone as a negative control.If the peptide alone produces a similar phenotype, the effect is not solely due to the caffeic acid conjugate.
Compound Instability or Metabolism Assess the stability of the compound in your cell culture media over the time course of your experiment using techniques like HPLC.Determine if the active compound is degrading or being metabolized into a different active form.

Scenario 2: Lack of Efficacy in Cellular Assays

If this compound does not show the expected inhibitory effect in your cellular assays, consider these factors:

Possible CauseTroubleshooting StepExpected Outcome
Poor Cell Permeability Assess the physicochemical properties of the conjugate. Consider using cell permeability assays.Determine if the compound is efficiently entering the cells.
Low Target Expression Verify the expression level of the target kinase in your cell line using western blot or qPCR.Confirmation that the target protein is present at sufficient levels to be inhibited.
Efflux by P-glycoprotein Caffeic acid has been shown to interact with P-glycoprotein. Use a P-gp inhibitor in conjunction with your compound.[5]If efficacy is restored, it suggests that the compound is being actively transported out of the cell.

Data Presentation

Table 1: Summary of Caffeic Acid's Effects on Key Signaling Proteins

Signaling PathwayProteinEffect of Caffeic AcidConcentration RangeCell TypeReference
PI3K/Akt AktInhibition of phosphorylation20-100 µMVarious cancer cells[1]
MAPK/ERK ERK1/2Inhibition of phosphorylation20-100 µMVarious cancer cells[1][3]
NF-κB NF-κB (p65)Inhibition of nuclear translocation20-100 µMMacrophages, cancer cells[1]
STAT3 STAT3Inhibition of phosphorylation10-50 µMRenal carcinoma cells[4]
Fyn Kinase FynDirect inhibition of kinase activity10-30 µMMouse skin fibroblasts[3]

Experimental Protocols

Protocol 1: Western Blot Analysis of Signaling Pathway Activation

This protocol is designed to assess the phosphorylation status of key proteins within a signaling cascade after treatment with this compound.[6][7][8]

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for the desired time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of your target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody for the total form of the protein and a housekeeping protein (e.g., GAPDH or β-actin).

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify band intensities using densitometry software.

Protocol 2: In Vitro Kinase Profiling Assay

This protocol provides a general framework for screening this compound against a panel of kinases to identify its selectivity and potential off-targets.[9]

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Setup:

    • Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases.

    • In a multi-well plate, combine each kinase with its specific substrate and ATP in a kinase reaction buffer.

  • Compound Incubation:

    • Add the test compound at various concentrations to the kinase reaction mixtures.

    • Include appropriate controls: a no-inhibitor control (vehicle) and a known inhibitor for each kinase as a positive control.

  • Kinase Reaction and Detection:

    • Incubate the plate at the optimal temperature and time for the kinases being tested.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).[10][11]

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibited by the compound relative to the no-inhibitor control.

    • Determine the IC50 value for any kinases that are significantly inhibited.

Visualizations

Signaling_Pathways_Affected_by_Caffeic_Acid cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K MAPK_cascade MAPK Cascade (Ras/Raf/MEK/ERK) Receptor->MAPK_cascade STAT3 STAT3 Receptor->STAT3 Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Inflammation, Angiogenesis) Akt->Transcription MAPK_cascade->Transcription IKK IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB sequesters NFkB->Transcription STAT3->Transcription Caffeic_Acid Caffeic Acid Caffeic_Acid->PI3K Caffeic_Acid->MAPK_cascade Caffeic_Acid->IKK Caffeic_Acid->STAT3

Caption: Known signaling pathways modulated by caffeic acid.

Experimental_Workflow_for_Novel_Inhibitor start Start: Novel Compound (this compound) in_vitro_assay In Vitro Kinase Assay (Target Kinase) start->in_vitro_assay cellular_assay Cellular Assay (e.g., Proliferation, Apoptosis) in_vitro_assay->cellular_assay western_blot Western Blot Analysis (Phospho-protein levels) cellular_assay->western_blot off_target_screen Kinase Profiling Screen (Off-target identification) cellular_assay->off_target_screen target_validation Target Validation (e.g., CRISPR Knockout) cellular_assay->target_validation evaluate Evaluate Specificity and Potency western_blot->evaluate off_target_screen->evaluate target_validation->evaluate

Caption: Recommended experimental workflow for a novel kinase inhibitor.

Troubleshooting_Logic start Unexpected Result in Cellular Assay q1 Is the compound cell-permeable? start->q1 q2 Is the target expressed? q1->q2 Yes action1 Perform permeability assay q1->action1 No q3 Is it an off-target effect? q2->q3 Yes action2 Check target expression (Western Blot/qPCR) q2->action2 No action3 Perform kinase profiling screen q3->action3 Yes action4 Use target knockout cell line q3->action4 Yes

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Adjusting assay conditions for optimal Caffeic acid-pYEEIE TFA activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the activity of Caffeic acid-pYEEIE TFA in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a non-phosphopeptide inhibitor that demonstrates a strong binding affinity for the SH2 domain of the Lymphocyte-specific protein tyrosine kinase (Lck). The Lck protein is a critical enzyme in the T-cell receptor (TCR) signaling pathway. By binding to the Lck SH2 domain, this compound allosterically inhibits its function, thereby modulating downstream signaling cascades involved in T-cell activation.

Q2: What types of assays are suitable for measuring the activity of this compound?

A2: The most common and suitable assays for determining the inhibitory activity of this compound are competitive binding assays. These can be performed in various formats, including:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A solid-phase assay that is robust and can be adapted for high-throughput screening.

  • Fluorescence Polarization (FP) Assay: A homogenous assay that measures the disruption of the interaction between the Lck SH2 domain and a fluorescently labeled probe in solution. This method is highly sensitive and requires no washing steps.

Q3: How should I handle and store this compound?

A3: this compound is a peptide-based compound and should be handled with care to avoid degradation. For long-term storage, it is recommended to store the lyophilized powder at -20°C or -80°C. Once reconstituted in a suitable solvent (e.g., DMSO or an appropriate buffer), it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and loss of activity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental evaluation of this compound.

Competitive ELISA Assay

Issue: High Background Signal

Potential Cause Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., from 1% to 3-5% BSA or non-fat dry milk) or extend the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).
Inadequate Washing Increase the number of wash steps (from 3 to 4-5 washes) and ensure complete removal of the wash buffer after each step. Adding a surfactant like Tween-20 (0.05%) to the wash buffer can also help.[1][2]
Non-specific Binding of Antibodies Use high-quality, affinity-purified antibodies. Consider using a different blocking buffer or adding a small amount of detergent to the antibody dilution buffer.
High Concentration of Detection Reagents Titrate the concentrations of the secondary antibody and the substrate to find the optimal balance between signal and background.

Issue: Low or No Signal

Potential Cause Solution
Inactive Reagents Ensure all reagents, especially the enzyme conjugate and substrate, are within their expiration dates and have been stored correctly. Prepare fresh reagents before each experiment.
Insufficient Incubation Times Increase the incubation times for the primary antibody, secondary antibody, and substrate to allow for optimal binding and signal development.
Incorrect Plate Type Use high-protein-binding ELISA plates to ensure efficient coating of the Lck SH2 domain protein.
Degraded this compound Prepare fresh aliquots of the inhibitor from a new stock. Avoid repeated freeze-thaw cycles.
Fluorescence Polarization (FP) Assay

Issue: Low Signal-to-Noise Ratio (S/N)

Potential Cause Solution
Low Fluorescence Intensity of Tracer The fluorescence intensity of the tracer should be at least three times that of the buffer alone.[3] If the signal is too low, consider increasing the tracer concentration, but keep it at or below the Kd of the interaction.[3]
Incorrect Instrument Settings Optimize the excitation and emission wavelengths for the specific fluorophore being used. Adjust the gain settings to maximize the signal without saturating the detector.[3]
High Background Fluorescence Use a buffer with low intrinsic fluorescence. Avoid using components like BSA, which can sometimes bind to fluorophores and increase background polarization.[4]

Issue: High Data Variability

Potential Cause Solution
Pipetting Inaccuracies Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. Utilize automated liquid handlers for high-throughput applications.
Assay Not at Equilibrium Determine the optimal incubation time to ensure the binding reaction has reached equilibrium before taking measurements.[5]
Precipitation of Compound Visually inspect the wells for any precipitation of this compound, especially at higher concentrations. If precipitation occurs, consider adjusting the buffer composition or the solvent used to dissolve the compound.

Data Presentation

Quantitative data from dose-response experiments should be summarized in a clear and structured table. This allows for easy comparison of the potency of this compound under different assay conditions.

Table 1: Inhibitory Activity of Caffeic Acid Derivatives on Lck SH2 Domain Binding

CompoundAssay TypeIC50 (µM)Reference
Rosmarinic AcidELISA7[6]
Hypothetical Data for this compoundELISAX.X[Your Experiment]
Hypothetical Data for this compoundFP AssayY.Y[Your Experiment]

Note: The IC50 value for Rosmarinic Acid, a structurally related natural product, is provided as a reference.[6] Researchers should determine the specific IC50 for this compound through their own experiments.

Experimental Protocols

Competitive ELISA for Lck SH2 Inhibition

This protocol is designed to measure the ability of this compound to inhibit the binding of a biotinylated phosphopeptide to the Lck SH2 domain.

Materials:

  • Recombinant GST-tagged Lck SH2 domain

  • Biotinylated phosphopeptide ligand (e.g., Biotin-EPQpYEEIPI)

  • This compound

  • High-protein-binding 96-well ELISA plates

  • Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 3% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB Substrate

  • Stop Solution (e.g., 2 N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of recombinant Lck SH2 domain (e.g., 1-5 µg/mL in Coating Buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Block the wells with 200 µL of Blocking Buffer for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Add 50 µL of serially diluted this compound to the wells. Then, add 50 µL of the biotinylated phosphopeptide ligand at a concentration predetermined to give a robust signal (e.g., its Kd value). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of Streptavidin-HRP diluted in Assay Buffer to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Signal Development: Add 100 µL of TMB Substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 100 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluorescence Polarization (FP) Assay for Lck SH2 Inhibition

This protocol describes a homogenous assay to measure the inhibition of the Lck SH2 domain-ligand interaction.

Materials:

  • Recombinant Lck SH2 domain

  • Fluorescently labeled phosphopeptide tracer (e.g., FAM-Gef-pYEEI)

  • This compound

  • Black, low-binding 384-well plates

  • FP Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 100 µg/mL BSA, 0.02% NaN3)

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in FP Assay Buffer.

  • Assay Setup: In a 384-well plate, add:

    • 5 µL of serially diluted this compound or vehicle control.

    • 10 µL of a solution containing the Lck SH2 domain at a concentration that gives a significant polarization window.

    • 5 µL of the fluorescently labeled phosphopeptide tracer at a fixed concentration (typically at or below its Kd).

  • Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium (e.g., 30-60 minutes), protected from light.

  • Data Acquisition: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis: The decrease in fluorescence polarization is proportional to the inhibition of the Lck SH2-ligand interaction. Calculate the percent inhibition for each concentration of this compound and plot the results to determine the IC50 value.

Visualizations

Lck Signaling Pathway in T-Cell Activation

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_inhibition Inhibition cluster_downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Antigen Recognition CD4_CD8 CD4/CD8 CD4_CD8->Lck Co-receptor Binding ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates ITAMs Recruits ZAP-70 Lck->ZAP70 Activates ZAP-70 LAT LAT ZAP70->LAT Phosphorylates LAT PLCg1 PLCγ1 LAT->PLCg1 SLP76 SLP-76 LAT->SLP76 Inhibitor This compound Inhibitor->Lck Binds to SH2 Domain (Allosteric Inhibition) Calcium Ca²⁺ Mobilization PLCg1->Calcium RAS_MAPK RAS-MAPK Pathway SLP76->RAS_MAPK NFAT NFAT Activation Calcium->NFAT AP1 AP-1 Activation RAS_MAPK->AP1 Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression AP1->Gene_Expression

Caption: Lck Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Competitive Binding Assay

Competitive_Binding_Workflow start Start reagent_prep Prepare Reagents: - Lck SH2 Domain - Labeled Ligand - this compound start->reagent_prep assay_setup Set up Assay Plate: Add reagents to wells reagent_prep->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation data_acq Data Acquisition (e.g., Absorbance or FP reading) incubation->data_acq data_analysis Data Analysis: Calculate % Inhibition data_acq->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Caption: General workflow for a competitive binding assay.

References

Validation & Comparative

Validating Lck Inhibition: A Comparative Guide to Caffeic Acid Phenethyl Ester (CAPE) and Other Lck Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Lck Inhibitors

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.[1] The following table summarizes the biochemical IC50 values of several known Lck inhibitors.

InhibitorLck IC50 (in vitro)Target ClassNotes
Dasatinib <1 nM - 2.8 nMMulti-kinase inhibitor (including Src and Abl)Potent inhibitor of Lck at picomolar concentrations.[2][3]
PP2 4 nMSrc family kinase inhibitorPotent inhibitor of Lck and Fyn.[4][5][6][7]
A-770041 147 nMSelective Lck inhibitorDemonstrates over 300-fold selectivity for Lck over Fyn.[8][9][10][11]
Caffeic Acid Phenethyl Ester (CAPE) Not ReportedNatural CompoundDirect Lck inhibition data is not available. However, CAPE has been shown to inhibit signaling pathways downstream of Lck, such as NF-κB and STAT3, and exhibits anti-proliferative effects on various cancer cell lines with IC50 values in the micromolar range.[12][13][14][15][16][17]

Lck Signaling Pathway and Point of Inhibition

Lck plays a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) of the CD3 complex, which then recruits and activates ZAP-70, leading to downstream signaling events that culminate in T-cell activation, proliferation, and cytokine production. The inhibitors discussed in this guide primarily act by competing with ATP for the kinase domain of Lck, thereby preventing the phosphorylation of its substrates.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR/CD3 Lck Lck TCR->Lck TCR Engagement Activates ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG NFAT NFAT IP3->NFAT NFkB NF-κB DAG->NFkB AP1 AP-1 DAG->AP1 Gene Gene Transcription (IL-2, etc.) NFkB->Gene NFAT->Gene AP1->Gene Inhibitor Lck Inhibitors (e.g., Dasatinib, PP2, A-770041) Potential Target for CAPE Inhibitor->Lck Inhibition

Lck signaling cascade and inhibitor action point.

Experimental Protocols for Validating Lck Inhibition

To validate the inhibitory effect of a compound like CAPE on Lck, a combination of in vitro biochemical assays and cell-based assays is recommended.

In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant Lck enzyme

  • Poly-Glu,Tyr 4:1 substrate

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[18]

  • Test compound (e.g., CAPE) and control inhibitors

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and control inhibitors in kinase buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup: In a 384-well plate, add 1 µl of the inhibitor solution.

  • Add 2 µl of a solution containing the Lck enzyme and the substrate/ATP mix.[18]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[18]

  • ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18]

  • Signal Generation: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[18]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Lck Phosphorylation Assay in Jurkat Cells

This assay measures the phosphorylation of Lck at its activation loop (Tyrosine 394) in a cellular context, providing a more physiologically relevant assessment of inhibitor activity.

Materials:

  • Jurkat T-cells

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • T-cell activators (e.g., anti-CD3/CD28 antibodies or Phytohemagglutinin (PHA))

  • Test compound (e.g., CAPE) and control inhibitors

  • Lysis buffer

  • Antibodies: Rabbit anti-Lck and Mouse anti-phospho-Lck (pY394)

  • Secondary antibodies (e.g., anti-rabbit IgG and anti-mouse IgG)

  • Western blot reagents and equipment

Procedure:

  • Cell Culture and Treatment: Culture Jurkat cells to the desired density. Pre-incubate the cells with various concentrations of the test compound or control inhibitor for 1-2 hours.

  • T-cell Activation: Stimulate the cells with anti-CD3/CD28 antibodies or PHA for a short period (e.g., 5-15 minutes) to induce Lck phosphorylation.

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with primary antibodies against total Lck and phospho-Lck (pY394).

    • Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Data Analysis: Quantify the band intensities for phospho-Lck and total Lck. Normalize the phospho-Lck signal to the total Lck signal to determine the extent of inhibition at different compound concentrations.

Experimental Workflow

The following diagram illustrates a typical workflow for validating a potential Lck inhibitor.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cell-Based Validation biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo) ic50_determination IC50 Determination biochem_assay->ic50_determination cell_culture Cell Culture (e.g., Jurkat T-cells) compound_treatment Compound Treatment & T-cell Activation cell_culture->compound_treatment western_blot Western Blot for p-Lck (Y394) compound_treatment->western_blot proliferation_assay T-cell Proliferation Assay (e.g., CFSE) compound_treatment->proliferation_assay start Potential Lck Inhibitor (e.g., CAPE) start->biochem_assay start->cell_culture

Workflow for Lck inhibitor validation.

Conclusion

While Caffeic Acid Phenethyl Ester (CAPE) has demonstrated significant anti-proliferative and anti-inflammatory effects in various cell-based studies, its direct inhibitory activity on the Lck kinase has yet to be formally reported. The experimental protocols detailed in this guide provide a robust framework for researchers to directly assess the Lck inhibitory potential of CAPE and other novel compounds. By comparing the in vitro IC50 values and the cellular effects of new candidates with well-characterized inhibitors like Dasatinib, PP2, and A-770041, researchers can effectively validate and rank the potency and selectivity of new potential therapeutics targeting Lck. Further investigation into the direct interaction between CAPE and Lck is warranted to fully elucidate its mechanism of action and its potential as a modulator of T-cell function.

References

A Comparative Analysis of Caffeic Acid-pYEEIE TFA and Other Lck-SH2 Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of cellular signaling, the Lymphocyte-specific protein tyrosine kinase (Lck) plays a pivotal role, particularly in T-cell activation and immune responses. The Src Homology 2 (SH2) domain of Lck is a critical component of this machinery, recognizing and binding to phosphotyrosine-containing motifs, thereby propagating downstream signaling cascades. Consequently, the Lck-SH2 domain has emerged as a promising target for therapeutic intervention in various autoimmune diseases and cancers. This guide provides a comparative overview of a novel inhibitor, Caffeic acid-pYEEIE TFA, and other prominent Lck-SH2 inhibitors, supported by available experimental data.

Lck-SH2 Domain: A Key Player in Signal Transduction

The Lck protein is a member of the Src family of tyrosine kinases and is essential for the initiation of T-cell receptor (TCR) signaling. Upon TCR engagement, Lck phosphorylates key signaling proteins, leading to T-cell activation, proliferation, and differentiation. The Lck-SH2 domain specifically recognizes and binds to the phosphotyrosine motif pYEEI (phospho-Tyrosine-Glutamic acid-Glutamic acid-Isoleucine), facilitating protein-protein interactions that are crucial for the assembly of signaling complexes. Dysregulation of Lck activity is implicated in various pathological conditions, making it an attractive target for inhibitor development.

Comparison of Lck-SH2 Inhibitors

The development of Lck-SH2 inhibitors has seen the exploration of both peptide-based and small molecule compounds. Here, we compare this compound to other known inhibitors based on their binding affinities and inhibitory concentrations.

Quantitative Data Summary

InhibitorTypeMeasurementValueSource
Caffeic acid-pYEEIE Peptide-Caffeic Acid ConjugateBinding Activity~30-fold more potent than Ac-pYEEIE[1]
Ac-pYEEIEAcetylated PeptideIC50 (GST-Lck-SH2)~10-15 fold less potent than hydroxyl aromatic acid appended versions[1]
pYEEIP-based fluorescent peptideFluorescently Labeled PeptideKd39.8 nM[2]
EPQpYEEIPIYL-NH211-mer phosphotyrosine peptideAffinity (from SPR)pH-dependent, pKa shift upon binding[3]
pYEEI peptidePhosphopeptideKd (for Lyn SH2)0.75 ± 0.2 μM[4]
Non-peptide small moleculesSmall MoleculeIC50 (ITAM-Lck SH2 binding)Active in the µM range[5]
Rosmarinic acid derivativesSmall MoleculeBinding ActivitySimilar to or slightly lower than (R)-rosmarinic acid[6]

Note: Data for Caffeic acid-pYEEIE is based on a single source and suggests a significant increase in potency compared to the parent acetylated peptide. The "TFA" designation in "this compound" refers to trifluoroacetic acid, a common counterion for synthetic peptides that is not expected to significantly impact biological activity.

In-Depth Inhibitor Comparison

This compound: This novel compound is a conjugate of caffeic acid and the pYEEIE peptide. The available data indicates that the addition of a caffeic acid moiety to the N-terminus of the pYEEIE peptide results in a substantial enhancement of its binding affinity for the Lck-SH2 domain, showing approximately 30-fold greater potency than the acetylated pYEEIE peptide.[1] Caffeic acid itself is a naturally occurring phenolic compound with known anti-inflammatory and antioxidant properties.[7] This suggests a promising strategy of combining a known binding motif with a bioactive small molecule to enhance inhibitory activity. However, comprehensive data on its IC50, Kd, and specificity are not yet publicly available.

Peptide-Based Inhibitors: The pYEEI motif is the cornerstone of many peptide-based Lck-SH2 inhibitors. The affinity of these peptides can be modulated by modifications to the peptide sequence and the addition of terminal groups. For instance, a fluorescently labeled peptide containing the pYEEIP sequence exhibited a high binding affinity with a Kd of 39.8 nM.[2] While potent, peptide-based inhibitors often face challenges in drug development, including poor cell permeability and susceptibility to proteolytic degradation.

Small Molecule Inhibitors: To overcome the limitations of peptide-based inhibitors, significant effort has been directed towards the discovery of non-peptide small molecules that can disrupt the Lck-SH2 interaction.[5] These compounds, often identified through high-throughput screening and computational methods, typically exhibit micromolar inhibitory activity.[5] Derivatives of natural products, such as rosmarinic acid, have also been explored as Lck-SH2 inhibitors.[6] While generally less potent than optimized peptide inhibitors, small molecules offer advantages in terms of oral bioavailability and metabolic stability.

Experimental Methodologies

The evaluation of Lck-SH2 inhibitors predominantly relies on biophysical and biochemical assays to quantify their binding affinity and inhibitory potential.

Fluorescence Polarization (FP) Assay

This solution-based, homogeneous technique is widely used for screening and characterizing inhibitors of protein-protein interactions.

  • Principle: The assay measures the change in the polarization of fluorescent light emitted from a labeled molecule. A small, fluorescently labeled peptide probe (e.g., a pYEEI-containing peptide) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger Lck-SH2 domain, the tumbling rate of the probe decreases, leading to an increase in fluorescence polarization.

  • Protocol Outline:

    • A fluorescently labeled peptide probe is incubated with the Lck-SH2 protein.

    • The test compound (inhibitor) is added to the mixture.

    • If the test compound binds to the Lck-SH2 domain, it displaces the fluorescent probe.

    • The displaced probe tumbles freely, causing a decrease in fluorescence polarization.

    • The IC50 value, the concentration of inhibitor required to displace 50% of the bound probe, is determined by measuring the change in polarization at various inhibitor concentrations.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative information on the kinetics and affinity of molecular interactions.

  • Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One of the interacting molecules (the ligand, e.g., the Lck-SH2 domain) is immobilized on the chip surface. The other molecule (the analyte, e.g., the inhibitor) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is measured in real-time.

  • Protocol Outline:

    • The Lck-SH2 protein is immobilized on a sensor chip.

    • A solution containing the inhibitor is injected and flows over the chip surface.

    • The association (on-rate) and dissociation (off-rate) of the inhibitor to the Lck-SH2 domain are monitored in real-time.

    • From these rates, the equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the Lck signaling pathway and a general workflow for inhibitor screening.

Lck_Signaling_Pathway cluster_membrane Cell Membrane TCR TCR CD4_CD8 CD4/CD8 Lck Lck CD4_CD8->Lck recruits ITAMs ITAMs Lck->ITAMs phosphorylates ZAP70 ZAP-70 ITAMs->ZAP70 recruits & activates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 phosphorylates Downstream Downstream Signaling LAT_SLP76->Downstream Activation T-Cell Activation Downstream->Activation

Caption: Simplified Lck signaling pathway in T-cell activation.

Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization Compound_Library Compound Library HTS_Assay High-Throughput Screening (e.g., FP Assay) Compound_Library->HTS_Assay Hits Initial Hits HTS_Assay->Hits Dose_Response Dose-Response & IC50 Determination Hits->Dose_Response Secondary_Assay Secondary Assay (e.g., SPR for Kd) Dose_Response->Secondary_Assay Validated_Hits Validated Hits Secondary_Assay->Validated_Hits SAR Structure-Activity Relationship (SAR) Validated_Hits->SAR ADMET ADMET Profiling SAR->ADMET Lead_Candidate Lead Candidate ADMET->Lead_Candidate

Caption: General workflow for Lck-SH2 inhibitor screening and development.

Conclusion

The Lck-SH2 domain remains a compelling target for the development of novel therapeutics. While peptide-based inhibitors demonstrate high potency, their pharmaceutical properties can be challenging. The emergence of small molecule inhibitors and innovative strategies like conjugating peptides with bioactive molecules, as exemplified by this compound, represent exciting avenues for future research. The preliminary data on this compound is encouraging, highlighting a significant enhancement in binding affinity. Further comprehensive studies are warranted to fully elucidate its inhibitory profile and therapeutic potential. This guide provides a foundational comparison to aid researchers and drug developers in navigating the evolving landscape of Lck-SH2 inhibitors.

References

A Comparative Guide to Kinase Inhibition: Caffeic Acid-pYEEIE TFA vs. Phosphopeptide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor development, particularly for targets involved in cancer and inflammatory diseases, two distinct classes of molecules have emerged as critical tools for research and potential therapeutics: non-peptidic small molecules and phosphopeptide-based inhibitors. This guide provides an objective comparison between Caffeic acid-pYEEIE TFA, a non-phosphopeptide inhibitor, and phosphopeptide-based inhibitors, focusing on their mechanisms of action, target specificity, and the experimental data that underpins their characterization.

Introduction to the Inhibitor Classes

This compound represents a hybrid inhibitor class, combining a naturally derived phenolic acid (caffeic acid) with a peptide sequence (pYEEIE). Caffeic acid and its derivatives are known to possess a wide range of biological activities, including the inhibition of the JAK-STAT3 signaling pathway.[1][2][3] The peptide component, pYEEIE, is a known recognition motif for the SH2 domain of Src family kinases, such as Lck.[4][5] This suggests that this compound is designed to target SH2 domains, critical modules in signal transduction that recognize phosphotyrosine residues.[4]

Phosphopeptide-based inhibitors are designed to mimic the natural phosphotyrosine-containing ligands of protein domains, most notably SH2 domains.[6][7] By competing with endogenous signaling proteins, these inhibitors can effectively block downstream signaling cascades.[6] Their design often incorporates the optimal phosphopeptide sequence for a specific SH2 domain, conferring a degree of target selectivity.[6] For instance, peptides containing the pTyr-Glu-Glu-Ile (pYEEI) sequence are known to be optimal ligands for the Src SH2 domain.[6][8]

Mechanism of Action and Target Specificity

The primary mechanism of action for both inhibitor types is the disruption of protein-protein interactions mediated by phosphotyrosine recognition domains.

This compound is characterized as a non-phosphopeptide inhibitor that exhibits a potent binding affinity for the GST-Lck-SH2 domain.[4][9] The Lck kinase is a critical component of T-cell receptor (TCR) signaling, and its inhibition can modulate immune responses.[10][11] The caffeic acid moiety may contribute to the overall binding affinity and potentially inhibit the kinase activity itself, as caffeic acid has been shown to suppress STAT3 phosphorylation.[1][12][13]

Phosphopeptide-based inhibitors directly compete with endogenous phosphoproteins for binding to SH2 domains. For example, STAT3 activation requires the dimerization of two STAT3 monomers through a reciprocal interaction between the SH2 domain of one monomer and the phosphorylated tyrosine 705 (pTyr705) of the other.[1][14][15] Phosphopeptide inhibitors designed to bind the STAT3 SH2 domain can prevent this dimerization, thereby inhibiting STAT3's translocation to the nucleus and its transcriptional activity.[7][16] Similarly, phosphopeptide inhibitors targeting the Src SH2 domain can block its interaction with upstream activators and downstream substrates.[6]

Quantitative Performance Data

Inhibitor ClassTarget DomainInhibitor ExampleAssay TypeQuantitative ValueReference
PhosphopeptideSrc SH2Ac-K(IDA)pYEEIEK(IDA)Fluorescence PolarizationKd = 0.6 µM[6]
PhosphopeptideSrc SH2Ac-pYEEIFluorescence PolarizationKd = 1.7 µM[6]
ATP-Phosphopeptide ConjugateSrc Kinase (ATP-binding site)Compound 5 (pYEEI conjugate)Kinase InhibitionKi = 1.7-2.6 µM[8]
Small MoleculeSTAT3 SH2S3I-1757Fluorescence PolarizationIC50 = 13.5 ± 0.5 µM[16]
Small MoleculeSTAT3 SH2FLLL32Kinase InhibitionIC50 > 100 µM (for other kinases)[17]
Small MoleculeSTAT3 SH2StatticCell ProliferationIC50 = 10.23 - 18.96 µM[7]

Experimental Protocols

The characterization of these inhibitors relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for two key experiments.

Fluorescence Polarization (FP) Assay for SH2 Domain Binding

This assay measures the binding of an inhibitor to an SH2 domain by monitoring the change in polarization of fluorescently labeled phosphopeptide.

Principle: A small, fluorescently labeled phosphopeptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger SH2 domain protein, its tumbling is slowed, leading to an increase in polarization. An inhibitor that competes with the fluorescent peptide for binding to the SH2 domain will cause a decrease in polarization.

Protocol:

  • Reagents and Materials:

    • Purified, recombinant SH2 domain protein (e.g., GST-STAT3, Lck-SH2).

    • Fluorescently labeled phosphopeptide probe with high affinity for the SH2 domain (e.g., 5-FAM-G(pTyr)LPQTV-CONH2 for STAT3).[16]

    • Assay buffer (e.g., 50 mmol/L NaCl, 10 mmol/L HEPES, pH 7.5, 1 mmol/L EDTA, 0.01% Triton-X100, and 2 mmol/L dithiothreitol).[16]

    • Test inhibitors (this compound or phosphopeptides) at various concentrations.

    • 96-well or 384-well black plates.

    • A microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Add a fixed concentration of the SH2 domain protein to the wells of the microplate.

    • Add varying concentrations of the test inhibitor.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for inhibitor binding.[16]

    • Add a fixed concentration of the fluorescently labeled phosphopeptide probe to all wells.

    • Incubate at room temperature for another defined period (e.g., 30 minutes) to reach binding equilibrium.[16]

    • Measure the fluorescence polarization using the microplate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the fluorescent probe.

Co-Immunoprecipitation (Co-IP) for Inhibition of Protein-Protein Interactions

This technique is used to assess an inhibitor's ability to disrupt the interaction between two proteins within a cellular context.

Principle: An antibody specific to a "bait" protein is used to pull it down from a cell lysate. If a "prey" protein is interacting with the bait, it will also be pulled down. The presence of the prey protein is then detected by Western blotting. An effective inhibitor will reduce the amount of prey protein that is co-immunoprecipitated with the bait.

Protocol:

  • Reagents and Materials:

    • Cultured cells expressing the target proteins.

    • Cell lysis buffer (non-denaturing, e.g., containing NP-40 or Triton X-100, and protease/phosphatase inhibitors).

    • Antibody specific to the bait protein.

    • Protein A/G-conjugated beads (e.g., agarose or magnetic beads).

    • Wash buffer (typically the lysis buffer with lower detergent concentration).

    • Elution buffer (e.g., SDS-PAGE sample buffer).

    • Test inhibitor.

  • Procedure:

    • Treat cells with the test inhibitor or a vehicle control for a specified time.

    • Lyse the cells on ice to release cellular proteins while preserving protein-protein interactions.

    • Clarify the cell lysate by centrifugation to remove cellular debris.

    • Incubate the clarified lysate with the antibody against the bait protein to form antigen-antibody complexes.

    • Add Protein A/G beads to the lysate to capture the antigen-antibody complexes.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with an antibody specific to the prey protein (Western blot).

    • The reduction in the band intensity of the prey protein in the inhibitor-treated sample compared to the control indicates the inhibitor's efficacy in disrupting the protein-protein interaction.

Signaling Pathway Visualizations

To better understand the context in which these inhibitors function, the following diagrams illustrate the targeted signaling pathways.

STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates (Tyr705) STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Survival) STAT3_dimer->Gene_Expression Binds to DNA DNA DNA Phosphopeptide_Inhibitor Phosphopeptide-based Inhibitor Phosphopeptide_Inhibitor->STAT3_dimer Inhibits Dimerization Caffeic_Acid Caffeic Acid Caffeic_Acid->STAT3_active Inhibits Phosphorylation

Caption: The JAK-STAT3 signaling pathway and points of inhibition.

Lck_Signaling_Pathway TCR TCR Lck Lck TCR->Lck Recruits CD4_CD8 CD4/CD8 CD4_CD8->Lck Associates with ITAMs ITAMs Lck->ITAMs Phosphorylates ZAP70 ZAP-70 ITAMs->ZAP70 Recruits & Activates Downstream Downstream Signaling (T-cell Activation) ZAP70->Downstream Caffeic_pYEEIE This compound Caffeic_pYEEIE->Lck Binds to SH2 domain

Caption: Simplified Lck signaling pathway in T-cell activation.

Conclusion

Both this compound and phosphopeptide-based inhibitors represent valuable strategies for targeting kinase-mediated signaling pathways. Phosphopeptide inhibitors offer high specificity and a well-understood mechanism of competitive inhibition, supported by a wealth of quantitative binding and activity data. This compound, as a non-peptidic small molecule-peptide hybrid, presents an alternative approach that may offer different pharmacokinetic properties. The choice between these inhibitor classes will depend on the specific research question, the desired target, and the need for cell permeability and in vivo activity. Further quantitative characterization of this compound will be crucial for a more direct performance comparison with the well-established phosphopeptide-based inhibitors.

References

Specificity analysis of Caffeic acid-pYEEIE TFA against other SH2 domains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of Src Homology 2 (SH2) domain inhibitors, with a focus on compounds targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Due to the lack of publicly available binding data for Caffeic acid-pYEEIE TFA, this document utilizes the well-characterized STAT3 inhibitor, S3I-201, as a case study to illustrate the principles and methodologies of specificity analysis against other SH2 domains. Caffeic acid and its derivatives have been shown to inhibit STAT3 signaling, and the pYEEIE peptide motif is a known ligand for several SH2 domains, suggesting that this compound is designed to target such interactions.[1][2][3][4]

Introduction to SH2 Domains and Inhibitor Specificity

SH2 domains are crucial protein-protein interaction modules that recognize and bind to phosphorylated tyrosine residues within specific peptide sequences.[5] This recognition is a pivotal event in numerous signal transduction pathways, including the JAK-STAT pathway, which is central to cellular proliferation, differentiation, and survival. The STAT3 protein, a key component of this pathway, is a well-established target for cancer therapy due to its frequent constitutive activation in various malignancies.

The development of small molecule inhibitors targeting the SH2 domain of STAT3 aims to disrupt its dimerization and subsequent downstream signaling. However, a critical challenge in the development of such inhibitors is achieving high specificity for the target SH2 domain over the numerous other SH2 domains in the human proteome. Off-target binding can lead to unintended side effects and reduced therapeutic efficacy. Therefore, a thorough specificity analysis is paramount in the preclinical evaluation of any new SH2 domain inhibitor.

Quantitative Analysis of Inhibitor Specificity

The specificity of an SH2 domain inhibitor is quantitatively assessed by determining its binding affinity or inhibitory activity against a panel of different SH2 domains. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). A lower value indicates a higher affinity or potency. A highly specific inhibitor will exhibit a significantly lower IC50 or Kd for its intended target compared to other SH2 domains.

The following table presents the inhibitory activity of the STAT3 inhibitor S3I-201 against the SH2 domains of STAT3, STAT1, and STAT5, providing a clear example of a specificity profile.

SH2 DomainInhibitorIC50 (µM)
STAT3 S3I-201 86 ± 33 [5][6][7]
STAT1S3I-201>300[5]
STAT5S3I-201166 ± 17[5]

Table 1: Specificity of the STAT3 inhibitor S3I-201 against other STAT family SH2 domains. The data shows that S3I-201 is more potent against STAT3 compared to STAT1 and STAT5, although it still exhibits some activity against STAT5.

Experimental Protocols

A common and robust method for determining the binding affinity and specificity of SH2 domain inhibitors is the Fluorescence Polarization (FP) Competition Assay .

Principle of the Fluorescence Polarization Competition Assay

This assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled peptide (probe) that binds to the target SH2 domain. When the fluorescent probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger SH2 domain protein, the probe's tumbling is restricted, leading to an increase in fluorescence polarization.

In a competition assay, an unlabeled inhibitor molecule competes with the fluorescent probe for binding to the SH2 domain. The displacement of the fluorescent probe by the inhibitor leads to a decrease in fluorescence polarization. The IC50 value of the inhibitor can then be determined by measuring the concentration of the inhibitor required to displace 50% of the bound fluorescent probe.

Experimental Workflow

The following diagram illustrates the general workflow of a fluorescence polarization competition assay for screening SH2 domain inhibitors.

FP_Assay_Workflow Fluorescence Polarization Competition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Assay Buffer, SH2 Domain Protein, Fluorescent Probe, and Inhibitor Dilutions mix Mix SH2 Domain and Inhibitor in microplate wells reagents->mix incubate1 Incubate for a defined period mix->incubate1 add_probe Add Fluorescent Probe to all wells incubate1->add_probe incubate2 Incubate to reach binding equilibrium add_probe->incubate2 read_fp Measure Fluorescence Polarization using a plate reader incubate2->read_fp analyze Analyze data and calculate IC50 values read_fp->analyze

Caption: Workflow of a Fluorescence Polarization competition assay.

Detailed Protocol: Fluorescence Polarization Competition Assay for STAT3 SH2 Domain

This protocol is adapted from established methods for assessing STAT3 SH2 domain inhibitors.[8][9][10]

Materials:

  • Recombinant human STAT3 protein

  • Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-GpYLPQTV-NH2)

  • Test inhibitor (e.g., this compound or S3I-201)

  • Assay Buffer: 10 mM HEPES, 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100, pH 7.5

  • 384-well, non-binding, black microplates

  • Microplate reader capable of fluorescence polarization measurements

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the STAT3 protein in Assay Buffer.

    • Prepare a stock solution of the fluorescent probe in Assay Buffer.

    • Prepare a serial dilution of the test inhibitor in Assay Buffer.

  • Assay Setup:

    • To the wells of a 384-well microplate, add the test inhibitor at various concentrations. Include control wells with buffer only (for no inhibition) and wells with a known inhibitor or no protein (for background).

    • Add the STAT3 protein to all wells (except for the no-protein control) to a final concentration of approximately 150 nM.

    • Incubate the plate at room temperature for 1 hour.

  • Probe Addition and Incubation:

    • Add the fluorescently labeled phosphopeptide probe to all wells to a final concentration of 10 nM.

    • Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • The raw fluorescence polarization data is converted to percent inhibition.

    • The percent inhibition is plotted against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Context: The JAK-STAT Pathway

The relevance of STAT3 SH2 domain inhibitors is best understood in the context of the JAK-STAT signaling pathway. This pathway is activated by various cytokines and growth factors, leading to the phosphorylation of STAT proteins by Janus kinases (JAKs). Phosphorylated STATs then dimerize via their SH2 domains, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation, survival, and inflammation.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 (inactive) Receptor->STAT3_inactive 4. STAT3 Recruitment JAK->Receptor 3. Receptor Phosphorylation JAK->STAT3_inactive 5. STAT3 Phosphorylation STAT3_active p-STAT3 STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 6. Dimerization DNA DNA STAT3_dimer->DNA 7. Nuclear Translocation Inhibitor SH2 Inhibitor (e.g., this compound) Inhibitor->STAT3_active Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 8. Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Caption: The JAK-STAT signaling pathway and the site of action for SH2 inhibitors.

In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth. By binding to the SH2 domain of STAT3, inhibitors like this compound (proposed) and S3I-201 prevent the formation of active STAT3 dimers, thereby blocking their nuclear translocation and the transcription of target genes. This mechanism provides a targeted approach to cancer therapy.

Conclusion

The specificity of SH2 domain inhibitors is a critical determinant of their therapeutic potential. A comprehensive analysis, utilizing techniques such as fluorescence polarization competition assays, is essential to characterize the binding profile of a new inhibitor against a wide range of SH2 domains. While specific data for this compound is not currently available, the principles and methodologies outlined in this guide, using the example of S3I-201, provide a framework for the evaluation of its and other novel SH2 domain inhibitors. A favorable specificity profile, characterized by high potency for the intended target and minimal off-target activity, is a key prerequisite for advancing these promising therapeutic agents into further preclinical and clinical development.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical kinase inhibitor, Caffeic acid-pYEEIE TFA, against established kinase inhibitors. The design of this molecule, incorporating a Caffeic acid moiety and a pYEEIE peptide sequence, suggests a dual-mechanism of action targeting the SH2 domain and potentially the active site of Src family kinases. Due to the absence of direct published kinase screening data for this compound, this guide presents an inferred cross-reactivity profile based on its constituent components and the known behavior of similar inhibitors. This is juxtaposed with experimental data for well-characterized Src family kinase inhibitors to provide a valuable comparative context for researchers.

Introduction to this compound

This compound is a rationally designed bivalent inhibitor. The core components are:

  • Caffeic Acid: A natural phenol known to possess inhibitory activity against a range of kinases, including Fyn, a member of the Src family of kinases.

  • pYEEIE Peptide: A phosphotyrosine-containing peptide sequence known to be a high-affinity ligand for the Src Homology 2 (SH2) domain of Src family kinases. The SH2 domain is a crucial regulatory module in these kinases.

  • TFA (Trifluoroacetic acid): A counterion typically used in the purification of synthetic peptides and small molecules.

The combination of these elements suggests that this compound is engineered to target Src family kinases with high specificity by binding to the SH2 domain, a mechanism distinct from traditional ATP-competitive inhibitors. This could lead to a more selective inhibition profile and potentially overcome resistance mechanisms associated with active site mutations.

Comparative Kinase Inhibition Profile

The following table summarizes the hypothetical inhibitory profile (IC50 values) of this compound against a panel of selected kinases, compared to the known profiles of the selective Src family inhibitor PP2 and the broader-spectrum inhibitor Dasatinib. The data for this compound is illustrative and based on its design as a potent and selective SH2-domain directed Src family kinase inhibitor.

Kinase TargetThis compound (Hypothetical IC50, nM)PP2 (IC50, nM)Dasatinib (IC50, nM)Kinase Family
Src 10 50.8Src Family
Lck 15 41.1Src Family
Fyn 25 60.6Src Family
Yes 20 50.5Src Family
Abl>1,0002000.6Abl Family
EGFR>10,000>10,00089Receptor Tyrosine Kinase
VEGFR2>10,0001,3008Receptor Tyrosine Kinase
p38α>5,000>50,0006.8MAPK
CDK1>10,000>10,000>10,000Cyclin-Dependent Kinase

Note: The IC50 values for PP2 and Dasatinib are compiled from various literature sources and are approximate. The values for this compound are hypothetical, reflecting its expected high potency and selectivity for Src family kinases due to its SH2-directed mechanism.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to characterizing the cross-reactivity of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase.

1. Reagents and Materials:

  • Purified recombinant kinases (e.g., Src, Lck, Fyn)

  • Specific peptide substrate for each kinase

  • This compound and other test inhibitors

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

2. Procedure:

  • Prepare serial dilutions of the test inhibitor (e.g., this compound) in kinase assay buffer. A typical starting concentration is 100 µM with 10-point, 3-fold dilutions. The final DMSO concentration should be kept below 1%.[1]

  • Add 5 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of the assay plate.[1]

  • Add 10 µL of a 2x kinase/substrate mixture to each well.[1]

  • Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 10 µL of a 2x ATP solution. The final ATP concentration should be close to the Km for each specific kinase.[1]

  • Incubate the reaction at 30°C for 60 minutes.[1]

  • Terminate the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[1]

  • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[1]

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced and therefore reflects kinase activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Visualizations

Signaling Pathway

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK GPCR GPCR GPCR->Src Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration Migration Src->Migration FAK->Src Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Proliferation STAT3->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Kinase_Inhibitor_Profiling_Workflow Start Start: Synthesize/ Obtain Inhibitor PrepareInhibitor Prepare Serial Dilutions of Inhibitor Start->PrepareInhibitor AssaySetup Set up Kinase Assay Plates (Kinase, Substrate, Inhibitor) PrepareInhibitor->AssaySetup InitiateReaction Initiate Reaction with ATP AssaySetup->InitiateReaction Incubate Incubate at 30°C InitiateReaction->Incubate DetectSignal Stop Reaction & Detect Signal (Luminescence) Incubate->DetectSignal DataAnalysis Data Analysis: Calculate % Inhibition DetectSignal->DataAnalysis IC50 Determine IC50 Values DataAnalysis->IC50 End End: Generate Selectivity Profile IC50->End

References

In-Vivo Efficacy of Caffeic Acid-Based Compounds: A Comparative Analysis for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in-vivo efficacy of caffeic acid and its derivatives, with a forward-looking perspective on the potential of peptide-drug conjugates like the conceptual Caffeic acid-pYEEIE TFA. While direct in-vivo validation for this compound is not yet available in published literature, this guide leverages existing data on the parent compounds and analogous peptide-drug conjugate (PDC) strategies to inform preclinical research and development.

This document summarizes key findings from animal model studies, presenting quantitative data in structured tables for clear comparison. Detailed experimental protocols for representative studies are provided, alongside diagrams illustrating relevant signaling pathways and experimental workflows to guide future research.

Comparative Efficacy of Caffeic Acid and Derivatives in Animal Models

Caffeic acid and its phenethyl ester (CAPE) have demonstrated significant anti-tumor effects across various cancer types in preclinical animal models. These compounds often exhibit efficacy comparable to or synergistic with established chemotherapy agents.

Table 1: In-Vivo Efficacy of Caffeic Acid and Derivatives in Cancer Models
CompoundCancer ModelAnimal ModelDosage & AdministrationKey FindingsCitation
Caffeic Acid (CA) & CAPELiver Cancer (HepG2)Xenograft5 mg/kg (subcutaneous) or 20 mg/kg (oral)Hindered tumor growth and liver metastasis by suppressing MMP-9 activity and decreasing NF-κB expression.[1]
Caffeic Acid (CA) + Doxorubicin (DOX)Lung CancerXenograft5.4 mg/kg CA + 4.1 mg/kg DOXAchieved an 85.6% reduction in tumor size, a more effective outcome than either drug administered alone at higher doses.[1][2]
CAPE & CAPPEColon Cancer (HCT-116)Mouse XenograftNot specifiedSignificantly inhibited the growth of colorectal tumors and suppressed the expression of malignant biomarkers like PCNA and FASN.[3]
CAPE Derivative (CAPE 1')Hepatocellular Carcinoma (Bel-7402)Subcutaneous Xenograft20, 50, and 100 mg/kg/dayExerted inhibitory effects on tumor growth similar to Sorafenib (30 mg/kg/day).[4]
CAPEOral CandidiasisMurine ModelNot specifiedDecreased C. albicans colonization and reduced pseudomembranous lesions and tissue damage.[5]

Comparison with Standard Chemotherapeutic Agents

The in-vivo data highlights the potential of caffeic acid derivatives as standalone treatments or as adjuvants to enhance the efficacy of standard chemotherapies.

Table 2: Comparative In-Vivo Anti-Tumor Activity
TreatmentCancer ModelAnimal ModelTumor Growth InhibitionKey Molecular EffectsCitation
CAPE Derivative (CAPE 1') Hepatocellular CarcinomaMouse XenograftSignificant reduction in tumor volume and weight, non-inferior to Sorafenib.Not specified in abstract.[4]
Sorafenib Hepatocellular CarcinomaMouse XenograftSignificant reduction in tumor volume and weight, similar to CAPE 1'.Standard of care, multi-kinase inhibitor.[4]
Caffeic Acid + DOX Lung CancerMouse Xenograft85.6% tumor suppression rate.CA targets TMEM16A and regulates the MAPK pathway.[2]
Doxorubicin (DOX) alone Lung CancerMouse XenograftLess effective than the combination with Caffeic Acid.Standard chemotherapy agent.[2]

The Role of Peptide-Drug Conjugates (PDCs)

While "this compound" remains a conceptual conjugate, the principles of PDCs are well-established for enhancing targeted drug delivery. PDCs consist of a homing peptide, a linker, and a cytotoxic payload.[6] This design aims to increase the concentration of the therapeutic agent at the tumor site, thereby improving efficacy and reducing systemic toxicity.[6][7] Peptides offer advantages over antibodies, such as smaller size for better tissue penetration and lower manufacturing costs.[8]

The "pYEEIE" component of the conceptual conjugate is likely a targeting peptide, designed to bind to a specific receptor overexpressed on cancer cells. This targeted approach is intended to overcome the limitations of systemic administration of drugs like caffeic acid, which can include poor bioavailability.[9]

Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by Caffeic Acid and Derivatives

Caffeic acid and its derivatives exert their anti-cancer effects by modulating multiple signaling pathways. A simplified representation of these interactions is provided below.

caffeic_acid_pathways CA Caffeic Acid / CAPE STAT3 STAT3 CA->STAT3 inhibits NFkB NF-κB CA->NFkB inhibits MMPs MMP-2, MMP-9 CA->MMPs inhibits Bcl2 Bcl-2 Family (Anti-apoptotic) CA->Bcl2 inhibits Bax_Bak Bax, Bak (Pro-apoptotic) CA->Bax_Bak promotes MAPK MAPK Pathway CA->MAPK regulates VEGF VEGF STAT3->VEGF HIF1a HIF-1α STAT3->HIF1a Angiogenesis Angiogenesis VEGF->Angiogenesis HIF1a->Angiogenesis Inflammation Inflammation NFkB->Inflammation Metastasis Metastasis MMPs->Metastasis Mitochondrial_Pathway Mitochondrial Pathway Bcl2->Mitochondrial_Pathway Bax_Bak->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis Cell_Growth Cell Growth MAPK->Cell_Growth

Caption: Caffeic acid's multi-target anti-cancer mechanism.

General Workflow for In-Vivo Efficacy Validation

The following diagram outlines a typical experimental workflow for validating the in-vivo efficacy of a novel therapeutic agent, based on methodologies cited in the search results.

experimental_workflow start In-vitro Characterization (IC50, mechanism of action) animal_model Animal Model Selection (e.g., Xenograft in nude mice) start->animal_model tumor_implantation Tumor Cell Implantation (e.g., subcutaneous injection) animal_model->tumor_implantation group_assignment Randomization into Treatment Groups tumor_implantation->group_assignment treatment_admin Drug Administration (e.g., oral, subcutaneous, IV) group_assignment->treatment_admin monitoring Tumor Growth Monitoring (caliper measurements) treatment_admin->monitoring endpoint Endpoint Analysis (tumor volume, weight, survival) monitoring->endpoint histology Histopathological Analysis (IHC for biomarkers like PCNA) endpoint->histology molecular_analysis Molecular Analysis (Western blot, PCR) endpoint->molecular_analysis

Caption: Standard workflow for preclinical in-vivo anti-cancer drug evaluation.

Detailed Experimental Protocols

Xenograft Model for Colon Cancer Efficacy Study (Adapted from[3])
  • Cell Culture: Human colon cancer cells (e.g., HCT-116) are cultured in appropriate media (e.g., RPMI 1640 with 10% FBS) until subconfluent.

  • Cell Preparation: Cells are harvested using trypsin-EDTA, washed, and resuspended in a serum-free medium.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A specific number of cells (e.g., 2x10^6) in a defined volume are injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The investigational drug (e.g., CAPE or CAPPE) is administered, typically daily, via a specified route (e.g., oral gavage or intraperitoneal injection).

  • Monitoring: Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Body weight is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (due to tumor size limits or a predefined time), mice are euthanized. Tumors are excised, weighed, and processed for histopathological (e.g., H&E, IHC for PCNA) and molecular (e.g., Western blot for cyclins, Cdk4) analysis.

Pharmacokinetic and Efficacy Study in a Lung Cancer Model (Adapted from[2])
  • In-Vitro Combination Studies: The synergistic effect of the drug combination (e.g., Caffeic Acid and Doxorubicin) is first established in vitro on lung cancer cell lines (e.g., A549).

  • Animal Model: A xenograft model is established as described above using a relevant lung cancer cell line.

  • Pharmacokinetic Study: A separate cohort of animals is used to determine the pharmacokinetic profiles of the individual and combined drugs to inform the dosing regimen for the efficacy study.

  • Efficacy Study: Mice with established tumors are treated with the vehicle control, individual drugs, and the drug combination at predetermined doses (e.g., 5.4 mg/kg caffeic acid and 4.1 mg/kg DOX).

  • Data Collection: Tumor volume and body weight are monitored throughout the study.

Conclusion

The available in-vivo data strongly supports the anti-cancer potential of caffeic acid and its derivatives, demonstrating their ability to inhibit tumor growth and synergize with existing chemotherapies. While the specific conjugate "this compound" has not been evaluated in vivo, the principles of peptide-drug conjugate design suggest that such a molecule could offer enhanced tumor targeting and improved therapeutic outcomes. The experimental protocols and comparative data presented here provide a valuable resource for researchers aiming to develop and validate the next generation of targeted cancer therapies based on natural compounds like caffeic acid. Future studies should focus on synthesizing and evaluating targeted conjugates like this compound to formally test this promising therapeutic strategy in relevant in-vivo models.

References

A Comparative Analysis of Caffeic Acid-pYEEIE TFA and Established Src Family Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative benchmark of the novel peptide-drug conjugate, Caffeic acid-pYEEIE TFA, against well-established inhibitors of the Src family of non-receptor tyrosine kinases. The Src family, including kinases like Src, Fyn, Lck, and Yes, are pivotal regulators of cellular signaling pathways controlling proliferation, differentiation, survival, and migration. Their dysregulation is a hallmark of various cancers, making them critical targets for therapeutic intervention.

The target compound, this compound, represents a targeted inhibitor design. It conjugates Caffeic acid with the pYEEIE peptide (phosphotyrosyl-glutamyl-glutamyl-isoleucyl-glutamate). This peptide is a known high-affinity ligand for the Src Homology 2 (SH2) domain of Src kinase. This mechanism, which aims to block protein-protein interactions essential for Src activation, is distinct from the ATP-competitive mechanism of many established kinase inhibitors. This guide benchmarks its proposed mechanism and potential efficacy against leading ATP-competitive inhibitors: Saracatinib, Dasatinib, and Bosutinib.

Mechanism of Action: A Tale of Two Domains

Src family kinases are primarily regulated by phosphorylation. Activation involves autophosphorylation at Tyr416 in the activation loop, a process facilitated by the disruption of intramolecular inhibitory interactions. This regulation is heavily dependent on two key domains:

  • Kinase Domain (SH1): This is the catalytic domain responsible for transferring a phosphate group from ATP to a tyrosine residue on a substrate protein. Most small molecule inhibitors are ATP-competitive, binding to the ATP-binding pocket within this domain to prevent phosphorylation.

  • SH2 Domain: This domain recognizes and binds to specific phosphotyrosine-containing sequences on other proteins. This interaction is crucial for localizing Src to specific cellular compartments and for mediating its activation by upstream signals, such as growth factor receptors.

This compound is designed to target the SH2 domain, preventing the binding of upstream activating proteins. This offers a potentially more specific mode of inhibition compared to targeting the highly conserved ATP-binding pocket of the kinase domain.

SH2_vs_SH1_Inhibition cluster_0 ATP-Competitive Inhibition (Kinase Domain) cluster_1 SH2 Domain Inhibition ATP ATP Src_Kinase_Domain Src Kinase (SH1 Domain) ATP->Src_Kinase_Domain Binds Substrate Substrate Protein Substrate->Src_Kinase_Domain Phospho_Substrate Phosphorylated Substrate Src_Kinase_Domain->Phospho_Substrate Phosphorylates Inhibitor_ATP Saracatinib Dasatinib Bosutinib Inhibitor_ATP->Src_Kinase_Domain Blocks ATP Binding Activator Activating Protein (pY-motif) Src_SH2_Domain Src Kinase (SH2 Domain) Activator->Src_SH2_Domain Binds Src_Activation Src Activation Src_SH2_Domain->Src_Activation Inhibitor_SH2 Caffeic acid- pYEEIE Inhibitor_SH2->Src_SH2_Domain Blocks Binding

Figure 1. Mechanisms of Src Kinase Inhibition.

Quantitative Comparison of Src Family Inhibitors

The efficacy of kinase inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. The table below summarizes the IC50 values for leading Src inhibitors against Src kinase and other relevant kinases, demonstrating their potency and selectivity.

InhibitorTarget KinaseIC50 (nM)Mechanism of ActionKey Features
Saracatinib (AZD0530) Src2.7ATP-Competitive (Kinase Domain)Potent and selective Src inhibitor, with additional activity against Abl kinase.
Abl30Orally bioavailable.
Dasatinib (BMS-354825) Src0.55ATP-Competitive (Kinase Domain)Multi-kinase inhibitor with very high potency against Src family kinases and Bcr-Abl.
Lck1.1FDA-approved for leukemia treatment.
Bcr-Abl<1
Bosutinib (SKI-606) Src1.2ATP-Competitive (Kinase Domain)Dual Src/Abl inhibitor with minimal activity against Kit and PDGF-R.
Abl1.0Lower off-target toxicity compared to Dasatinib.
This compound SrcN/ASH2 Domain BindingHypothesized: High specificity for Src family members due to targeting the less-conserved SH2 domain. The peptide pYEEIE is a known high-affinity binder for the Src SH2 domain.

Note: Data for this compound is not yet publicly available and its profile is hypothesized based on its constituent components.

Experimental Protocols

The data presented for the established inhibitors are typically generated using standardized biochemical and cellular assays.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified kinase.

Objective: To determine the IC50 value of an inhibitor against a specific kinase.

Methodology:

  • Reagents: Purified recombinant Src kinase, a suitable peptide substrate (e.g., poly-Glu-Tyr), ATP (often radiolabeled ³²P-ATP or ³³P-ATP), and the inhibitor compound at various concentrations.

  • Reaction Setup: The kinase, substrate, and inhibitor are pre-incubated in a reaction buffer.

  • Initiation: The kinase reaction is initiated by adding ATP. The reaction is allowed to proceed for a set time (e.g., 10-20 minutes) at a controlled temperature (e.g., 30°C).

  • Termination: The reaction is stopped, typically by adding phosphoric acid.

  • Quantification: The amount of phosphorylated substrate is measured. If using radiolabeled ATP, this is often done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep cluster_reaction cluster_quant A 1. Serially Dilute Inhibitor Compound C 3. Add Inhibitor to Kinase Mix (Pre-incubation) A->C B 2. Prepare Master Mix: - Purified Src Kinase - Peptide Substrate - Buffer B->C D 4. Initiate Reaction by adding ATP C->D Start E 5. Incubate at 30°C D->E F 6. Stop Reaction & Spot on Filtermat E->F Stop G 7. Wash & Dry F->G H 8. Measure Radioactivity (Scintillation Counter) G->H I 9. Calculate % Inhibition & Determine IC50 H->I

Figure 2. Workflow for an In Vitro Kinase Inhibition Assay.

Cellular Assay: Western Blot for Phospho-Src

This assay measures the level of active Src kinase within a cellular context by detecting its autophosphorylation at Tyrosine 416 (pY416).

Objective: To assess the ability of an inhibitor to suppress Src activity in living cells.

Methodology:

  • Cell Culture: A suitable cell line with active Src signaling (e.g., a cancer cell line) is cultured.

  • Treatment: Cells are treated with the inhibitor compound at various concentrations for a specific duration. A vehicle control (e.g., DMSO) is also included.

  • Lysis: Cells are harvested and lysed to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined (e.g., using a BCA assay) to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Western Blot: The separated proteins are transferred to a membrane (e.g., PVDF). The membrane is then probed with a primary antibody specific for phosphorylated Src (pY416). A second primary antibody for total Src is used on a separate blot or after stripping the first antibody to serve as a loading control.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction.

  • Imaging: The signal is captured using an imaging system. The intensity of the p-Src band is normalized to the total Src band to quantify the reduction in Src activation.

Src Signaling Pathway and Points of Inhibition

Src is a central node in many signaling pathways. It is often activated by receptor tyrosine kinases (RTKs) like EGFR or by focal adhesion kinase (FAK) in response to integrin signaling. Once active, Src phosphorylates numerous downstream substrates, activating pathways such as Ras/MAPK and PI3K/AKT, which drive cell proliferation and survival.

Src_Signaling_Pathway RTK Growth Factor Receptor (e.g., EGFR) Src Src RTK->Src Activates via SH2 Domain Binding Integrin Integrin FAK FAK Integrin->FAK FAK->Src Activates via SH2 Domain Binding Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor_SH2 Caffeic acid-pYEEIE (SH2 Domain) Inhibitor_SH2->Src Blocks Activation Inhibitor_ATP Saracatinib, Dasatinib (Kinase Domain) Inhibitor_ATP->Src Blocks Catalysis

Figure 3. Simplified Src Signaling Pathway and Inhibitor Action Points.

Conclusion

Established inhibitors like Saracatinib, Dasatinib, and Bosutinib have demonstrated clinical efficacy by targeting the ATP-binding site of the Src kinase domain. While potent, this approach can lead to off-target effects due to the conserved nature of this site across many kinases.

The novel compound, this compound, employs a distinct and targeted strategy. By specifically binding to the Src SH2 domain, it aims to prevent the initial activation of Src kinase, a mechanism that promises higher specificity. The pYEEIE peptide is a well-documented high-affinity ligand for the Src SH2 domain, lending strong support to this proposed mechanism. While quantitative experimental data for the conjugate is not yet available, its design principle represents a promising direction in the development of next-generation Src family inhibitors with potentially improved safety and specificity profiles. Further in vitro and cellular testing is required to validate its efficacy and selectivity against the benchmarks established in this guide.

Illuminating Target Engagement: A Comparative Guide to Caffeic Acid-pYEEIE TFA in Cellular Contexts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Caffeic acid-pYEEIE TFA's performance with alternative inhibitors, supported by experimental data and detailed protocols to confirm cellular target engagement.

This guide provides a comprehensive analysis of this compound, a peptidic inhibitor targeting Src-homology 2 (SH2) domains, a critical component of key signaling pathways implicated in cancer and other diseases. The pYEEIE peptide motif is a known high-affinity ligand for the SH2 domain of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor frequently activated in a wide range of human cancers. The conjugation of caffeic acid to this peptide is designed to enhance its cellular activity.

This document compares this compound and its related compound, Caffeic Acid Phenethyl Ester (CAPE), with other well-characterized small molecule inhibitors of the STAT3 and Src signaling pathways. The provided data, protocols, and pathway diagrams are intended to aid researchers in the evaluation and application of these compounds in a cellular context.

Data Presentation: Comparative Cellular Activity

The following tables summarize the cellular inhibitory concentrations (IC50) of this compound's parent compound, CAPE, and other prominent STAT3 and Src inhibitors across various cancer cell lines. These values represent the concentration of the inhibitor required to reduce a cellular process (typically proliferation or viability) by 50% and serve as a key indicator of cellular target engagement and downstream functional effects.

Table 1: Cellular IC50 Values of STAT3 Pathway Inhibitors

CompoundTarget(s)Cell LineAssay TypeCellular IC50 (µM)Reference
Caffeic Acid Phenethyl Ester (CAPE)STAT3 PathwayLNCaP 104-R1 (Prostate)MTT Assay (72h)20.5
StatticSTAT3 (SH2 Domain)UM-SCC-17B (HNSCC)Cell Viability2.56[1]
StatticSTAT3 (SH2 Domain)OSC-19 (HNSCC)Cell Viability3.48[1]
StatticSTAT3 (SH2 Domain)Cal33 (HNSCC)Cell Viability2.28[1]
StatticSTAT3 (SH2 Domain)CCRF-CEM (T-ALL)CCK-8 Assay (24h)3.188[2]
StatticSTAT3 (SH2 Domain)Jurkat (T-ALL)CCK-8 Assay (24h)4.89[2]
BP-1-102STAT3 (SH2 Domain)AGS (Gastric)Cell Proliferation~6.0 (at 8h)[3]
SH-4-54STAT3, STAT5127EF (Glioblastoma)Alamar Blue Assay (3 days)0.066[4]
SH-4-54STAT3, STAT530M (Glioblastoma)Alamar Blue Assay (3 days)0.1[4]
SH-4-54STAT3, STAT5SW480 (Colorectal)CCK-8 Assay (24h)6.751[5]
SH-4-54STAT3, STAT5LoVo (Colorectal)CCK-8 Assay (24h)5.151[5]

Table 2: Cellular IC50 Values of Src Family Kinase Inhibitors

CompoundTarget(s)Cell LineAssay TypeCellular IC50 (µM)Reference
Saracatinib (AZD0530)Src, AblK562 (Leukemia)MTS Assay (3 days)0.22[6]
Saracatinib (AZD0530)Src, AblA549 (Lung)Microdroplet Migration0.14[6]
DasatinibSrc, Abl, c-KitVariousCell-free assays<0.001 (for Abl), 0.0008 (for Src)[7]
Compound 4 (Selective Src Inhibitor)c-SrcSK-BR-3 (Breast)Sandwich ELISA (p-Src Y416)1.9[8]

Experimental Protocols

To experimentally validate the target engagement of this compound and its alternatives, the following detailed protocols for key cellular assays are provided.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the desired concentration of this compound or a comparator compound (e.g., Stattic) and a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize the protein concentrations for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., STAT3 or Src) and a loading control (e.g., GAPDH).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities to generate a melting curve. A shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3. Inhibition of STAT3 signaling by a compound will lead to a decrease in the luciferase signal.

Protocol:

  • Cell Seeding and Transfection:

    • Seed HEK293 or other suitable cells in a 96-well plate.

    • Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Compound Treatment and Stimulation:

    • After 24 hours, treat the cells with various concentrations of this compound or a comparator compound for 1-2 hours.

    • Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), for 6-8 hours. Include unstimulated and vehicle-treated controls.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in STAT3 activity relative to the stimulated, vehicle-treated control.

    • Plot the dose-response curve to determine the IC50 value of the inhibitor.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to determine if a compound can disrupt the interaction between two proteins (e.g., the dimerization of STAT3 or the interaction of STAT3 with upstream kinases like Src).

Protocol:

  • Cell Lysis:

    • Treat cells with the compound of interest or vehicle control, and stimulate if necessary to induce the protein-protein interaction.

    • Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysate with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with a primary antibody against one of the interacting proteins (e.g., anti-STAT3) overnight at 4°C with gentle rotation.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-3 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against the other interacting protein (e.g., anti-phospho-STAT3 to detect dimerization, or anti-Src).

    • A decrease in the co-immunoprecipitated protein in the compound-treated sample compared to the control indicates that the compound disrupts the protein-protein interaction.

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the target engagement of this compound.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation Src Src Src->STAT3_inactive Phosphorylation Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression 6. Transcription Cytokine Cytokine/ Growth Factor Cytokine->Receptor 1. Ligand Binding Inhibitor Caffeic acid-pYEEIE (SH2 Inhibitor) Inhibitor->STAT3_active Inhibits Dimerization

Caption: The STAT3 signaling pathway and the inhibitory action of SH2 domain inhibitors.

CETSA_Workflow start Cells Treated with Compound or Vehicle heat Heat Treatment (Temperature Gradient) start->heat lysis Cell Lysis (Freeze-Thaw) heat->lysis centrifuge Centrifugation (Separate Soluble/Aggregated) lysis->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant analysis Western Blot Analysis for Target Protein supernatant->analysis end Determine Thermal Stabilization Shift analysis->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Reporter_Assay_Workflow start Transfect Cells with STAT3 Reporter Plasmids treat Treat with Inhibitor (Dose Response) start->treat stimulate Stimulate with IL-6 treat->stimulate lyse Cell Lysis stimulate->lyse measure Measure Luciferase Activity (Luminometer) lyse->measure analyze Normalize and Calculate IC50 measure->analyze end Quantify Inhibition of STAT3 Activity analyze->end

Caption: Workflow for the STAT3 Luciferase Reporter Assay.

References

A Comparative Guide to Non-Phosphopeptide Lck Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the lymphocyte-specific kinase (Lck) presents a compelling target for therapeutic intervention in autoimmune diseases, transplant rejection, and certain cancers. The development of non-phosphopeptide inhibitors of Lck has provided valuable tools to probe its function and offers promising avenues for new treatments. This guide provides a side-by-side comparison of five notable non-phosphopeptide Lck inhibitors: A-770041, Dasatinib, Saracatinib (AZD0530), Masitinib, and Bosutinib (SKI-606), supported by experimental data.

Performance Comparison of Lck Inhibitors

The following tables summarize the in vitro potency and kinase selectivity of the selected Lck inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

InhibitorLck IC50 (nM)ATP ConcentrationKey Selectivity NotesCellular Activity
A-770041 147[1][2]1 mM[1][2]Over 300-fold selective for Lck over Fyn.[1][2] IC50s for other Src family kinases: Src (9.1 µM), Fgr (14.1 µM), Fyn (44.1 µM).[1]Inhibits anti-CD3 induced IL-2 production with an EC50 of 80 nM.[1]
Dasatinib <1Not SpecifiedPotent inhibitor of Abl and Src family kinases (SFK), including Lck.[3]Inhibits TCR-mediated signal transduction, cellular proliferation, and cytokine production.[3]
Saracatinib (AZD0530) 4-10[4]Not SpecifiedPotent inhibitor of Src family kinases (c-Src, Lck, c-YES, Lyn, Fyn, Fgr, and Blk) with IC50s in the range of 2.7 to 11 nM.[5]Antiproliferative activity varies between cell lines (IC50 of 0.2-10 μM).[5]
Masitinib Not explicitly quantified in most public sources, but inhibits Lck.Not SpecifiedPrimarily a c-Kit and PDGFR inhibitor.[6] Also inhibits Lyn.[7]Anti-proliferative and pro-apoptotic activity.[6]
Bosutinib (SKI-606) 1.2 (for Src)Not SpecifiedDual Src/Abl inhibitor with an IC50 of 1.2 nM for Src and 1 nM for Abl.[8]Decreases motility and invasion of breast cancer cells with an IC50 of ~250 nM.[9]

Lck Signaling Pathway and Experimental Workflow

To understand the context of Lck inhibition, it is crucial to visualize its role in T-cell activation and the general workflow for evaluating inhibitors.

Lck_Signaling_Pathway TCR TCR Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK NFAT NFAT Ca_Flux->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 Ras_MAPK->AP1 Gene_Expression Gene Expression (e.g., IL-2) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

Caption: Simplified Lck signaling pathway in T-cell activation.

Experimental_Workflow Compound_Library Compound Library Primary_Screening Primary Screening (Biochemical Assay, e.g., HTRF) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Profiling Kinase Selectivity Profiling (Panel Screening) Dose_Response->Selectivity_Profiling Cellular_Assays Cellular Assays (e.g., IL-2 Production, Proliferation) Dose_Response->Cellular_Assays Selectivity_Profiling->Cellular_Assays In_Vivo_Studies In Vivo Efficacy (Animal Models) Cellular_Assays->In_Vivo_Studies

Caption: General workflow for kinase inhibitor discovery and validation.

Experimental Protocols

A variety of in vitro methods are utilized to determine the potency and selectivity of kinase inhibitors. Below are outlines of common experimental protocols.

In Vitro Kinase Inhibition Assay (e.g., LanthaScreen® Eu Kinase Binding Assay)

This assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer to the Lck kinase.

Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP pocket of the kinase. When both are bound, a high FRET signal is produced. An inhibitor competing with the tracer for the ATP binding site will cause a decrease in the FRET signal.

General Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Perform serial dilutions of the test inhibitor in 100% DMSO, followed by an intermediate dilution in the kinase reaction buffer.

    • Prepare a solution containing the Lck kinase and the Eu-labeled anti-tag antibody in the kinase buffer.

    • Prepare a solution of the Alexa Fluor® 647-labeled kinase tracer in the kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted test inhibitor or vehicle (DMSO) control to the assay wells.

    • Add 5 µL of the Lck kinase/antibody mixture to each well.

    • Add 5 µL of the tracer solution to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: Inhibition of IL-2 Production

This assay measures the ability of an inhibitor to block T-cell activation in a cellular context.

Principle: Activation of the T-cell receptor (TCR) in Jurkat T-cells (an immortalized line of human T lymphocytes) or primary T-cells leads to the production and secretion of Interleukin-2 (IL-2). Lck is essential for this signaling cascade. The amount of secreted IL-2 can be quantified by ELISA.

General Protocol:

  • Cell Culture: Culture Jurkat T-cells or isolated primary T-cells in appropriate media.

  • Inhibitor Treatment:

    • Plate the cells in a 96-well plate.

    • Treat the cells with various concentrations of the Lck inhibitor or vehicle control for a predetermined time (e.g., 1-2 hours).

  • T-cell Stimulation:

    • Stimulate the T-cells to induce IL-2 production. This can be achieved using anti-CD3 and anti-CD28 antibodies, or with mitogens like phytohemagglutinin (PHA) or concanavalin A.

    • Incubate for 24-48 hours.

  • IL-2 Quantification (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the concentration of IL-2 in the supernatant using a commercially available IL-2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the IL-2 concentration against the logarithm of the inhibitor concentration.

    • Calculate the EC50 value, which is the concentration of the inhibitor that causes a 50% reduction in IL-2 production.

Conclusion

The non-phosphopeptide Lck inhibitors discussed here exhibit distinct potency and selectivity profiles. A-770041 demonstrates notable selectivity for Lck over other Src family kinases, making it a valuable tool for specifically studying Lck function. Dasatinib, Saracatinib, and Bosutinib are multi-targeted inhibitors with high potency against Lck and other members of the Src and Abl kinase families. Masitinib's primary targets are c-Kit and PDGFR, with a more moderate effect on Lck. The choice of inhibitor will depend on the specific research question, whether it requires a highly selective Lck inhibitor or a broader-acting Src family kinase inhibitor. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other kinase inhibitors.

References

The Reproducibility of Experiments Using Caffeic acid-pYEEIE TFA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of Caffeic acid-pYEEIE TFA, a non-phosphopeptide inhibitor of the GST-Lck-SH2 domain, against other alternatives. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information on its constituent components and related compounds to provide a framework for its application and evaluation.

Introduction to this compound

This compound is a synthetic molecule designed to interact with the Src Homology 2 (SH2) domain of the Lymphocyte-specific protein tyrosine kinase (Lck).[1] Lck is a critical signaling molecule in T-cells, and its SH2 domain plays a crucial role in mediating protein-protein interactions that lead to T-cell activation. The "pYEEIE" peptide sequence is a known motif that binds to the SH2 domains of Src family kinases.[2][3][4] The conjugation of caffeic acid, a natural phenolic compound with known bioactive properties, is intended to create a non-phosphopeptide mimetic that can inhibit the Lck-SH2 domain.[5][6] The Trifluoroacetic acid (TFA) component is typically a remnant from the purification process of synthetic peptides.

Comparative Performance Data

Compound/PeptideTarget DomainMethodBinding Affinity (Kd)IC50Reference
FTATEC(AANS)QpYEEIPLck SH2Fluorescence Assay40 nM-[4]
pYEEISrc SH2-100 nM6.5 µM[2][3]
This compound Lck SH2 - Data not available Data not available
Small Molecule Inhibitors (General)Lck SH2VariousVariable (nM to µM range)Variable[7]

Note: The binding affinity of this compound is not published. The data for FTATEC(AANS)QpYEEIP provides a benchmark for a high-affinity peptide binder to the Lck SH2 domain.

Experimental Protocols

To ensure the reproducibility of experiments involving SH2 domain inhibitors like this compound, detailed and consistent protocols are essential. Below are methodologies for key experiments.

Lck-SH2 Domain Binding Assay (Fluorescence Polarization)

This assay measures the binding of the inhibitor to the Lck-SH2 domain by detecting changes in the polarization of a fluorescently labeled probe peptide.

Materials:

  • Recombinant GST-Lck-SH2 protein

  • Fluorescently labeled probe peptide (e.g., a pYEEI-containing peptide with a fluorophore)

  • This compound and other test compounds

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 0.05% Tween-20)

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a serial dilution of the this compound and other competitor compounds in the assay buffer.

  • In a 384-well plate, add a fixed concentration of the fluorescent probe peptide and the recombinant GST-Lck-SH2 protein to each well.

  • Add the serially diluted test compounds to the wells. Include controls with no inhibitor and no protein.

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Assay

This assay determines the effect of the inhibitor on the kinase activity of Lck.

Materials:

  • Active Lck enzyme

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (with γ-³²P-ATP for radiometric assay or unlabeled for antibody-based detection)

  • This compound

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., phosphoric acid for radiometric assay or EDTA for other methods)

Procedure:

  • Prepare a serial dilution of this compound.

  • In a reaction tube or plate, combine the Lck enzyme, peptide substrate, and kinase reaction buffer.

  • Add the diluted inhibitor to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Quantify the substrate phosphorylation. For radiometric assays, this involves spotting the mixture onto a phosphocellulose membrane, washing away unincorporated ATP, and measuring radioactivity. For antibody-based methods (e.g., ELISA), this involves using a phosphotyrosine-specific antibody.

  • Determine the IC50 of the inhibitor.

Signaling Pathway and Experimental Workflow

To visualize the context of this compound's action and the experimental process, the following diagrams are provided.

Lck_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation CD4 CD4/CD8 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 Downstream Downstream Signaling (e.g., Ca2+ flux, MAPK) PLCg1->Downstream Inhibitor This compound Inhibitor->Lck Inhibition of SH2 domain

Caption: Lck signaling pathway in T-cell activation and the point of inhibition.

Experimental_Workflow Start Start: Compound Acquisition (this compound) BindingAssay In Vitro Binding Assay (e.g., Fluorescence Polarization) Start->BindingAssay KinaseAssay In Vitro Kinase Assay Start->KinaseAssay DataAnalysis Data Analysis (IC50/Kd determination) BindingAssay->DataAnalysis KinaseAssay->DataAnalysis CellAssay Cell-Based Assays (e.g., T-cell proliferation) Conclusion Conclusion on Efficacy and Reproducibility CellAssay->Conclusion DataAnalysis->CellAssay

References

Safety Operating Guide

Caffeic acid-pYEEIE TFA proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Caffeic acid-pYEEIE TFA is critical for ensuring laboratory safety and environmental compliance. This compound must be treated as hazardous chemical waste due to its components: the biologically active peptide (pYEEIE), the potentially hazardous caffeic acid, and the highly corrosive trifluoroacetic acid (TFA) counter-ion.[1][2][3] Under no circumstances should this waste be disposed of in the regular trash or down the drain.[1][2][4]

Immediate Safety and Handling

Before handling this compound for disposal, researchers must wear appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles or face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • Lab coat

All handling should be performed within a chemical fume hood to avoid inhalation of any dust or aerosols.[2] An emergency eyewash station and safety shower should be readily accessible.[5]

Step-by-Step Disposal Protocol

The following procedure outlines the required steps for the safe collection and disposal of this compound waste.

  • Waste Identification and Segregation:

    • Classify all waste containing this compound (solid or liquid) as Hazardous Chemical Waste .

    • This waste stream must be segregated from other laboratory waste types, especially from bases, oxidizers, and other incompatible materials.[2][6]

  • Containerization:

    • Liquid Waste: Collect all aqueous and solvent solutions containing the compound in a dedicated, leak-proof, and sealable container. The container must be chemically compatible with acidic and potentially organic solutions (e.g., glass or high-density polyethylene).[6][7]

    • Solid Waste: Collect all contaminated materials, such as pipette tips, vials, gloves, and wipes, in a separate, clearly marked hazardous waste bag or container.[1][8]

    • Keep waste containers securely closed except when adding waste.[6][9]

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag as soon as the first drop of waste is added.[10]

    • The label must include the following information:

      • The words "Hazardous Waste".[7]

      • The full chemical name: "this compound Waste". Do not use abbreviations.[6][11]

      • An accurate list of all chemical constituents and their estimated percentages (e.g., Acetonitrile 50%, Water 49%, this compound 1%).[11]

      • The date when waste accumulation began.[9][12]

      • The name of the Principal Investigator (PI) and the specific laboratory location.[10]

  • Storage:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area should be at or near the point of waste generation.

    • Liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks or spills.[6]

  • Final Disposal:

    • Do not accumulate more than 10 gallons of hazardous waste in your lab's SAA.[6]

    • Once the container is nearly full (approximately 80-90%) or has been in the SAA for a designated period (e.g., six months), arrange for pickup.[7][12]

    • Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a waste collection.[4] Only trained EHS personnel should transport the waste from the laboratory.[10]

Component Hazard Summary

While a Safety Data Sheet (SDS) for the specific conjugate this compound may not be available, the hazards of its primary components necessitate its classification as hazardous waste.

ComponentCAS NumberKey HazardsGHS Hazard Statements
Caffeic Acid 331-39-5Skin, eye, and respiratory irritant. Suspected of causing cancer and damaging fertility.[3][13]H315, H319, H335, H351, H361[13]
Trifluoroacetic Acid (TFA) 76-05-1Highly corrosive, causes severe skin burns and eye damage. Harmful if inhaled. Harmful to aquatic life.[7][14]H314, H332, H412
Peptide (pYEEIE) N/ABiological activity is not fully characterized. Prudent practice requires treating it as chemical waste.[1][15]Not classified; handle with caution.

Disposal Workflow

The logical flow for managing this compound waste from generation to disposal is outlined below.

G cluster_0 Waste Generation & Collection cluster_1 Storage cluster_2 Disposal A Generation of This compound Waste (Solid or Liquid) B Is the waste container compatible and properly labeled? A->B C Select a compatible container. Attach a Hazardous Waste label. B->C No D Segregate waste into the labeled container. B->D Yes C->D E Place container in secondary containment. D->E F Store in designated Satellite Accumulation Area (SAA). E->F G Is container full (>80%) or accumulation time limit reached? F->G H Continue accumulation. Keep container closed. G->H No I Submit a waste collection request to your institution's EHS. G->I Yes J EHS collects waste for final disposal. I->J

References

Essential Safety and Logistics for Handling Caffeic Acid-pYEEIE TFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds. This guide provides immediate, essential safety and logistical information for the handling of Caffeic acid-pYEEIE TFA, a compound combining a caffeic acid moiety, a peptide sequence (pYEEIE), and a trifluoroacetic acid (TFA) salt.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its lyophilized powder form, a comprehensive approach to personal protective equipment is non-negotiable to minimize exposure and ensure personal safety.[1][2]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Must be ANSI Z87.1 compliant.[2]
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard.[2]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the peptide.[2]
Body Protection Laboratory CoatStandard lab coats are required to protect skin and clothing.[2][3]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles.[2][3] Work should be conducted in a well-ventilated area or under a fume hood.[1][4]
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.[2]

Operational Plan: Handling and Storage

Proper handling and storage protocols are critical for maintaining the stability and integrity of this compound, as well as ensuring the safety of laboratory personnel.[3]

Handling Lyophilized Peptide:

  • Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.[2]

  • Weigh the lyophilized powder quickly in a controlled environment, such as a chemical fume hood, to minimize exposure to air and moisture.[1][2]

  • After weighing, tightly reseal the container.[2]

Reconstitution:

  • When preparing a solution, add the solvent slowly and cap the container securely before mixing.[3]

  • Sonication in a water bath can aid in dissolving the peptide, but avoid excessive heating.[2]

  • For peptides with a net positive charge (basic), distilled water is a good starting point. If solubility is an issue, adding 0.1-25% acetic acid can help.[4]

Storage:

  • Lyophilized Peptide: For long-term storage, keep at -20°C or colder in a tightly sealed container away from light.[2][4]

  • Peptide in Solution: It is not recommended to store peptides in solution for long periods.[2] If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3] Stock solutions may be stable for up to one month at -20°C and up to six months at -80°C.[2]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage a Don PPE b Prepare clean workspace a->b c Equilibrate vial to RT in desiccator b->c Proceed to handling d Weigh powder in fume hood c->d e Reconstitute with appropriate solvent d->e f Aliquot into single-use vials e->f For storage g Store at -20°C or -80°C f->g G Disposal Protocol for this compound Waste a Collect waste in a designated, labeled container b Securely seal the container a->b c Store in a designated hazardous waste accumulation area b->c d Arrange for pickup by EH&S or a licensed contractor c->d

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.